molecular formula C6H6N2O3 B1593315 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 74557-73-6

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B1593315
CAS No.: 74557-73-6
M. Wt: 154.12 g/mol
InChI Key: MHYFUPKDKSSFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-2-4(6(10)11)5(9)8-7-3/h2H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYFUPKDKSSFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640656
Record name 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74557-73-6
Record name 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-6-methyl-pyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. The pyridazinone core is a privileged scaffold in medicinal chemistry and agrochemicals, appearing in compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3][4] Therefore, unambiguous characterization of novel derivatives like the title compound is a critical step in discovery and development.

The Analytical Mandate: Confirming the Molecular Architecture

The primary objective is to verify the molecular structure of this compound, whose basic properties are outlined below. Our analytical strategy is predicated on a multi-technique approach, where each analysis provides orthogonal data that, when combined, builds an unassailable case for the final structure.

Table 1: Core Molecular Properties

Property Value Source
Molecular Formula C₆H₆N₂O₃ [5][6]
Molecular Weight 154.12 g/mol [5]
CAS Number 74557-73-6 [5][6]

| InChIKey | MHYFUPKDKSSFRZ-UHFFFAOYSA-N |[7] |

The proposed structure, with atom numbering for spectroscopic assignment, is presented below. This numbering will be used consistently throughout this guide.

Caption: Proposed structure of this compound.

The Logic of Elucidation: A Self-Validating Workflow

A robust structure elucidation is not a linear process but an interconnected system of checks and balances. We will employ a workflow that begins with broad functional group identification (Infrared Spectroscopy), proceeds to detailed atomic connectivity (Nuclear Magnetic Resonance), and is finalized by absolute mass confirmation (Mass Spectrometry).

Caption: The integrated workflow for structure elucidation.

Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is our first analytical checkpoint. Its power lies in its ability to quickly confirm the presence or absence of key functional groups by detecting their characteristic vibrational frequencies. For our target molecule, we have several critical functionalities: a carboxylic acid (which presents as a very broad O-H stretch and a C=O stretch), a cyclic amide, or "lactam" (N-H stretch and a distinct C=O stretch), and the C=C double bond of the pyridazine ring. The presence of all these bands provides strong initial evidence that our synthesis was successful. The absence of peaks corresponding to starting materials would likewise confirm successful purification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be run immediately prior to the sample and automatically subtracted.

  • Data Processing: Perform baseline correction if necessary.

Data Presentation: Expected IR Absorption Bands

Table 2: Characteristic IR Frequencies

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Appearance
3300–2500 Carboxylic Acid O-H Stretch Very broad, often obscuring C-H peaks
~3200 Lactam (Amide) N-H Stretch Medium to sharp peak
~1720-1700 Carboxylic Acid C=O Stretch Strong, sharp peak
~1680-1650 Lactam (Amide) C=O Stretch (Amide I) Strong, sharp peak
~1650-1600 Alkene C=C Stretch Medium intensity peak

| ~1550 | Lactam (Amide) | N-H Bend (Amide II) | Medium intensity peak |

The observation of two distinct carbonyl peaks is a crucial diagnostic feature, helping to differentiate the carboxylic acid and lactam environments.[8][9]

Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the Atomic Skeleton

Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous information about the chemical environment, connectivity, and number of protons and carbons in a molecule. For this specific structure, ¹H NMR will confirm the number and type of protons (methyl, vinyl, NH, OH), while ¹³C NMR will confirm the six unique carbon environments. The use of a solvent like DMSO-d₆ is critical, as its ability to form hydrogen bonds allows for the observation of the exchangeable protons from the N-H and O-H groups.

¹H NMR Analysis

Protocol: ¹H NMR Spectroscopy (400 MHz)

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.

  • Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Presentation: Predicted ¹H NMR Signals (in DMSO-d₆)

Table 3: Predicted ¹H NMR Data

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H_OH ~13.0 Broad Singlet 1H Carboxylic Acid (OH) Highly deshielded acidic proton, broad due to exchange.
H_N1 ~9.0 - 11.0 Broad Singlet 1H Lactam (NH) Deshielded amide proton, broad due to exchange and quadrupolar nitrogen.
H_C5 ~7.5 - 8.0 Singlet 1H Vinyl Proton (-CH=) Proton on an electron-deficient heterocyclic ring.

| H_C8 | ~2.3 | Singlet | 3H | Methyl (-CH₃) | Aliphatic protons attached to a C=C double bond. |

The simplicity of the spectrum—four singlets—is a powerful piece of evidence. The absence of any complex splitting patterns (doublets, triplets, etc.) confirms the isolated nature of each proton group, perfectly matching the proposed structure.

¹³C NMR Analysis

Protocol: ¹³C NMR Spectroscopy (101 MHz)

  • Sample & Instrument: The same sample prepared for ¹H NMR is used.

  • Acquisition: A standard proton-decoupled ¹³C experiment is run. A larger number of scans (~1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used.

  • Referencing: The spectrum is referenced to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Data Presentation: Predicted ¹³C NMR Signals (in DMSO-d₆)

Table 4: Predicted ¹³C NMR Data

Label Chemical Shift (δ, ppm) Assignment Rationale
C7 ~165 Carboxylic Acid Carbonyl Typical chemical shift for a carboxylic acid C=O.
C3 ~160 Lactam Carbonyl Typical chemical shift for an amide/lactam C=O.
C6 ~145 Quaternary C=C sp² carbon attached to nitrogen and the methyl group.
C4 ~135 Quaternary C=C sp² carbon attached to the carboxylic acid.
C5 ~125 Tertiary C=C-H sp² carbon attached to a proton.

| C8 | ~18 | Methyl Carbon | Typical chemical shift for an aliphatic methyl group. |

The observation of exactly six distinct carbon signals, with two in the carbonyl region and three in the sp² region, strongly corroborates the proposed molecular formula and skeleton. Further confirmation with 2D NMR experiments like HSQC and HMBC would definitively link the proton and carbon signals, providing the highest level of confidence.

Part 3: Mass Spectrometry (MS) – The Molecular Weight Verdict

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For our target, high-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition (C₆H₆N₂O₃) by matching the measured mass to the theoretical mass with high precision (typically < 5 ppm error). The fragmentation pattern under electron ionization (EI) can reveal stable fragments that are logical losses from the parent structure.

Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: ESI is run in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Mass Analysis: The ions are analyzed using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: The exact mass of the molecular ion is measured and compared to the theoretical mass calculated for the formula C₆H₆N₂O₃.

Data Presentation: Expected Mass Spectrometry Data

Table 5: Predicted HRMS and Fragmentation Data

m/z (Daltons) Ion Rationale
155.0451 (Calculated) [C₆H₇N₂O₃]⁺ Protonated molecular ion, [M+H]⁺
153.0306 (Calculated) [C₆H₅N₂O₃]⁻ Deprotonated molecular ion, [M-H]⁻
137 [M-H₂O]⁺ Loss of water from the carboxylic acid
110 [M-CO₂]⁺ Decarboxylation of the molecular ion

| 109 | [M-COOH]⁺ | Loss of the entire carboxylic acid group |

Confirming the exact mass to within 5 ppm of the calculated value for C₆H₆N₂O₃ provides definitive proof of the molecular formula.[10] The observed fragmentation pattern, particularly the loss of the carboxylic acid moiety, serves as strong corroborating evidence for the proposed structure.[11]

Conclusion: A Triad of Evidence

The structure of this compound is elucidated with high confidence through the synergistic application of three core analytical techniques.

  • IR Spectroscopy confirmed the presence of the essential carboxylic acid, lactam, and alkene functional groups.

  • NMR Spectroscopy (¹H and ¹³C) provided an unambiguous map of the molecular skeleton, confirming the four distinct proton environments and six unique carbon atoms, consistent with the proposed connectivity.

  • Mass Spectrometry verified the exact molecular formula (C₆H₆N₂O₃) through high-resolution mass measurement and showed logical fragmentation patterns.

References

  • Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(1), 71-85. [Link]
  • El-Gazzar, A. B. A., Youssef, A. M., & El-Sayed, M. A. A. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Applied Pharmaceutical Science, 8(12), 143-157. [Link]
  • PubChem. (n.d.). 3(2H)-Pyridazinone. National Center for Biotechnology Information.
  • Gümüş, M. H., Ceylan, Ş., & Gümüş, S. (2022).
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. [Link]
  • Al-Tel, T. H. (2025). Synthesis and chemistry of pyridazin-3(2H)-ones. In Advances in Heterocyclic Chemistry (Vol. 145, pp. 1-68). Elsevier. [Link]
  • ResearchGate. (n.d.). Structure of pyridazinone compound ES-1007 and emorfazone.
  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Der Pharmacia Lettre, 6(1), 71-86. [Link]
  • Allam, M. A., El-Nassan, H. B., & El-Sayed, M. A. A. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(14), 1035-1055. [Link]
  • Breda, S., Reva, I., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 153-165. [Link]
  • Chemspace. (n.d.). This compound.
  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
  • LibreTexts Chemistry. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.

Sources

Physicochemical properties of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

Within the landscape of medicinal chemistry, the pyridazine ring and its derivatives represent a class of heterocyclic compounds of significant interest.[1][2] The pyridazine nucleus is recognized for its unique physicochemical characteristics, including weak basicity, a notable dipole moment that encourages π-π stacking, and a strong capacity for dual hydrogen-bonding, which can be pivotal in drug-target interactions.[3] These attributes make the pyridazine scaffold an attractive component in drug design, often serving as a bioisosteric replacement for phenyl rings or other azines to enhance molecular properties.[3][4] Specifically, the pyridazinone core can improve aqueous solubility and facilitate the formation of crystalline, water-soluble salts—critical advantages in developing viable drug candidates.[4] This guide provides an in-depth examination of the core physicochemical properties of a specific derivative, this compound, offering field-proven methodologies for its characterization to support researchers and scientists in drug development.

Core Physicochemical Data Summary

A foundational understanding of a compound's properties begins with its fundamental identifiers and physical characteristics. This data is essential for purity assessment, structural confirmation, and predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[5]
Molecular Weight 154.12 g/mol [5]
CAS Number 74557-73-6[5]
SMILES CC1=NNC(=O)C(=C1)C(O)=O[6]
InChI InChI=1S/C6H6N2O3/c1-3-2-4(6(10)11)5(9)8-7-3/h2H,1H3,(H,8,9)(H,10,11)[6]
InChI Key MHYFUPKDKSSFRZ-UHFFFAOYSA-N[6]

Solubility Profile: A Multifaceted Analysis

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The structure of this compound, containing both a polar heterocyclic ring and a carboxylic acid group, suggests a pH-dependent solubility profile. A systematic approach to solubility testing not only quantifies this property but also confirms the presence of acidic functional groups.[7][8]

Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a systematic procedure to characterize the solubility of the target compound in various aqueous media, thereby classifying its acid-base properties.[7][9][10]

Materials:

  • This compound

  • Deionized Water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution[8][9]

  • 5% (v/v) Hydrochloric Acid (HCl) solution[7][9]

  • Test tubes and vortex mixer

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube.[7][9] Vigorously shake or vortex the mixture for 30-60 seconds. Observe for complete dissolution. The presence of a polar functional group is indicated by any degree of solubility.[7]

  • Strong Base (NaOH) Solubility: If the compound is insoluble in water, use a fresh sample and add it to 0.75 mL of 5% NaOH solution.[7] Mix thoroughly. Solubility in this medium is a strong indicator of an acidic functional group, such as a carboxylic acid or a phenol, which reacts to form a soluble salt.[7][8]

  • Weak Base (NaHCO₃) Solubility: To differentiate between strong and weak acids, test a fresh sample in 0.75 mL of 5% NaHCO₃ solution.[7][9] The effervescence (release of CO₂ gas) or dissolution indicates the presence of a strong organic acid, such as a carboxylic acid, which is acidic enough to protonate the bicarbonate.[8]

  • Acid (HCl) Solubility: To test for basic functional groups, add a fresh sample to 0.75 mL of 5% HCl solution.[7][9] Insolubility in this medium, combined with solubility in NaOH and NaHCO₃, confirms the compound's acidic nature and the absence of a significant basic center like an amine.[10]

G cluster_0 Solubility Workflow start Start with Compound water Test in Water start->water naoh Test in 5% NaOH water->naoh Insoluble nahco3 Test in 5% NaHCO3 naoh->nahco3 Soluble hcl Test in 5% HCl naoh->hcl Insoluble end_acid Result: Strong Acid (Class As) nahco3->end_acid Soluble (Effervescence) end_base Result: Organic Base (Class B) hcl->end_base Soluble end_neutral Result: Neutral/Inert hcl->end_neutral Insoluble

Caption: Workflow for classifying a compound based on solubility.

Acidity Constant (pKa): Quantifying Ionization

The pKa is a quantitative measure of a compound's acidity and is paramount for predicting its behavior in physiological environments, which in turn affects absorption, distribution, metabolism, and excretion (ADME). For an acidic compound, the pKa dictates the degree of ionization at a given pH. Potentiometric titration is a robust and widely accepted method for its determination.[11][12]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a validated method for determining the pKa by monitoring pH changes upon the addition of a titrant.[11] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[13][14]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[11]

  • Nitrogen gas source

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the compound in a reaction vessel. To ensure a controlled environment, purge the solution with nitrogen to displace dissolved CO₂.[11]

  • Acidification: Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0. This ensures the compound is fully protonated at the start.[11]

  • Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Begin the titration by adding 0.1 M NaOH in small, precise increments.[11]

  • Data Recording: Continuously monitor the pH. Record the pH reading and the volume of NaOH added after each increment, allowing the reading to stabilize (drift < 0.01 pH units/min).[11]

  • Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5 and stabilizes.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Identify the equivalence point (the steepest point of the curve). The volume at the half-equivalence point is half the volume of the equivalence point. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid group.[13]

  • Replication: Perform the titration a minimum of three times to ensure data reliability and calculate the average pKa and standard deviation.[11]

G cluster_1 pKa Determination Workflow prep Prepare 1mM Sample (Purge with N2) acidify Acidify to pH ~2 with 0.1M HCl prep->acidify titrate Titrate with 0.1M NaOH acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Identify Half-Equivalence Point plot->analyze result Result: pH = pKa analyze->result

Caption: Potentiometric titration workflow for pKa determination.

Thermal Properties: Melting Point and Purity Assessment

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its identity and purity.[15] Impurities typically cause a depression and broadening of the melting range.[16] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides highly accurate and reproducible data on thermal transitions, making it superior to traditional capillary methods.[16][17]

Experimental Protocol: Melting Point Analysis by DSC

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[18] The melting process appears as an endothermic event on the DSC thermogram, from which the onset temperature (melting point) and enthalpy of fusion can be determined.[19]

Materials:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • High-purity indium standard (for calibration)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's protocol.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Securely crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to serve as the reference.

  • DSC Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate, typically 10 K/min, under a continuous nitrogen purge. The temperature range should encompass the expected melting point.

  • Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. The melting transition will be observed as an endothermic peak. The extrapolated onset temperature of this peak is reported as the melting point.[17] The area under the peak corresponds to the enthalpy of fusion. A sharp, symmetrical peak is indicative of high purity.[16][18]

G cluster_2 DSC Analysis Workflow calibrate Calibrate DSC with Indium Standard prepare Prepare Sample (2-5 mg) in Aluminum Pan calibrate->prepare program Set Temperature Program (e.g., 10 K/min) prepare->program run Run DSC under N2 Purge program->run analyze Analyze Thermogram run->analyze result Result: Melting Point (Onset Temp) Purity (Peak Shape) analyze->result

Caption: Workflow for melting point and purity analysis by DSC.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of synthesized compounds. Techniques like UV-Vis and NMR spectroscopy provide detailed information about the electronic and atomic structure of the molecule.[20][21]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, corresponding to electronic transitions between molecular orbitals. For pyridazinone derivatives, characteristic absorption bands related to π → π* and n → π* transitions of the conjugated system are expected.[22]

Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol) and its absorbance is measured across a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. The resulting spectrum will show one or more absorption maxima (λ_max), which are characteristic of the compound's chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.[23] For this compound, both ¹H and ¹³C NMR are essential.[20][24]

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the vinylic proton on the pyridazinone ring, the N-H proton, and the carboxylic acid proton. The chemical shift and multiplicity of each signal provide information about its electronic environment and neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will show separate resonances for each unique carbon atom in the molecule, including the methyl carbon, the sp² carbons of the ring, the carbonyl carbon, and the carboxyl carbon, confirming the carbon skeleton.

Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, which is suitable for acidic protons) and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer. Two-dimensional techniques like HMQC and HMBC can be used to correlate proton and carbon signals for unambiguous assignment.[23]

Conclusion

The physicochemical properties of this compound—its solubility, acidity, thermal behavior, and spectroscopic signature—are defining characteristics that govern its potential as a scaffold in drug development. The pyridazine core imparts favorable properties such as polarity and hydrogen bonding potential, which are beneficial for molecular recognition and solubility.[3] A thorough characterization using the robust, validated methodologies detailed in this guide is a critical first step in the drug discovery pipeline. This foundational knowledge enables informed decisions in lead optimization, formulation development, and the rational design of new, more effective therapeutic agents.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • PharmaBlock. Pyridazines in Drug Discovery.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery.
  • PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.
  • Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021-08-29).
  • Jordi Labs. Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024-12-09).
  • Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. (2020-08-11).
  • Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
  • Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC). (2025-07-13).
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. Determination of pKa's from titration curves.
  • NETZSCH Group. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022-08-05).
  • NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • Quora. How to put PKA on a titration graph. (2018-03-07).
  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.
  • ResearchGate. Study on the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using FT-IR, H and C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method. (2025-08-10).
  • Chemistry LibreTexts. 17.3: Acid-Base Titrations. (2020-09-08).
  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • PMC - NIH. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023-07-18).
  • Santa Cruz Biotechnology. This compound | CAS 74557-73-6 | SCBT.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemspace. This compound - C6H6N2O3 | CSSS00000068495.
  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.
  • NIH. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. (2021-11-19). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDF3lRBVB-1rb-y4Lmb0aiS0eDEKT6Ek_Mj0x74Pwv3xyZ03EGS4hzHYdjJ7SGg1nttw50O5_d4R6eL_v6szOKq6I6cxYHDNy906GDg8avc_C1aF4QtoxHXz3y2TzXjusC9JSS0rJ5G-k8qw==9JSS0rJ5G-k8qw==

Sources

An In-depth Technical Guide to 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 74557-73-6)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth information on its chemical properties, a detailed synthesis protocol, reactivity insights, and a discussion of its potential therapeutic applications.

Introduction: The Pyridazinone Core in Drug Discovery

The pyridazinone scaffold is a prominent heterocyclic motif that has garnered substantial interest in pharmaceutical research.[1][2] Its unique structural and electronic properties make it a versatile pharmacophore capable of interacting with a wide range of biological targets.[3] Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][4] The compound this compound belongs to this promising class of molecules and represents a valuable building block for the development of novel therapeutics. The strategic placement of the methyl and carboxylic acid groups on the dihydropyridazinone ring offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties.

Physicochemical Properties

PropertyValueSource
CAS Number 74557-73-6[5]
Molecular Formula C₆H₆N₂O₃[5]
Molecular Weight 154.12 g/mol [5]
IUPAC Name This compound
Appearance Expected to be a solid powder.
Melting Point Not experimentally determined. For a related, more complex pyridazinone carboxylic acid, the melting point is 209-210 °C, suggesting the title compound will have a relatively high melting point.[6]
Solubility Expected to be soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water and non-polar organic solvents.
SMILES CC1=NNC(=O)C(=C1)C(O)=O[7]
InChIKey MHYFUPKDKSSFRZ-UHFFFAOYSA-N[7]

Synthesis and Mechanism

The most established and versatile method for the synthesis of the pyridazinone core involves the condensation of a γ-keto acid or its ester derivative with hydrazine.[8] For the synthesis of this compound, the logical precursor is diethyl acetylsuccinate. The reaction proceeds through a cyclocondensation mechanism, which is outlined below.

Proposed Synthesis Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Aromatization & Hydrolysis A Diethyl Acetylsuccinate C Intermediate Hydrazone A->C Reaction B Hydrazine Hydrate B->C D Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate C->D Intramolecular Cyclization E Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate D->E Dehydrogenation F This compound E->F Ester Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar pyridazinone derivatives.[8]

Step 1: Synthesis of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate

  • To a solution of diethyl acetylsuccinate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the dihydropyridazinone intermediate.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at reflux temperature.

  • Hydrazine Hydrate: This is the simplest and most common source of hydrazine for this type of cyclization.

  • Reflux: Heating is necessary to overcome the activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization.

Step 2: Aromatization and Hydrolysis to this compound

  • The intermediate from Step 1 is dissolved in a suitable solvent like acetic acid.

  • A dehydrogenating agent, such as bromine in acetic acid or selenium dioxide, is added portion-wise while monitoring the reaction temperature.

  • The mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then cooled and poured into ice water to precipitate the ethyl ester of the final product.

  • The ester is collected by filtration and then subjected to hydrolysis by heating in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • After hydrolysis is complete, the solution is neutralized to the isoelectric point of the carboxylic acid to precipitate the final product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Dehydrogenation: This step is crucial to form the more stable aromatic pyridazinone ring.

  • Acid or Base Hydrolysis: This is a standard and efficient method for converting the ethyl ester to the desired carboxylic acid.

Spectroscopic and Analytical Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.0-14.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~11.0-12.0 ppm (s, 1H): NH proton of the pyridazinone ring.

  • δ ~7.5-8.0 ppm (s, 1H): Olefinic proton on the pyridazinone ring.

  • δ ~2.2-2.4 ppm (s, 3H): Methyl protons (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~165-170 ppm: Carboxylic acid carbonyl carbon.

  • δ ~160-165 ppm: Amide carbonyl carbon of the pyridazinone ring.

  • δ ~140-150 ppm: Quaternary carbon of the methyl-substituted double bond.

  • δ ~125-135 ppm: Olefinic CH carbon.

  • δ ~115-125 ppm: Quaternary carbon of the carboxylic acid-substituted double bond.

  • δ ~15-20 ppm: Methyl carbon.

FT-IR (KBr, cm⁻¹):

  • ~3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~3100-3000 cm⁻¹: N-H stretching.

  • ~1720-1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1680-1650 cm⁻¹: C=O stretching of the amide in the ring.

  • ~1600 cm⁻¹: C=C stretching.

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Expected at m/z 155.0451.

  • [M-H]⁻: Expected at m/z 153.0305.

Reactivity and Potential Transformations

The presence of multiple functional groups in this compound allows for a variety of chemical transformations, making it a versatile intermediate for further synthetic elaboration.

G A This compound B Amide Derivatives A->B Amide Coupling (e.g., DCC, HATU) C Ester Derivatives A->C Esterification (e.g., Fischer) D N-Alkylated/Arylated Derivatives A->D N-Alkylation/Arylation E Halogenated Derivatives A->E Halogenation (e.g., POCl₃, PBr₃)

Caption: Key reactivity pathways of the target molecule.

  • Carboxylic Acid Group: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, providing a handle for attaching various side chains or linking the molecule to other scaffolds.

  • Pyridazinone Ring: The N-H group of the ring can be alkylated or arylated to introduce substituents that can modulate the molecule's properties. The ring itself can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Potential Applications in Drug Development

The pyridazinone core is a well-established pharmacophore with a wide range of biological activities.[2] While specific biological data for this compound is not yet published, its structural features suggest it could be a valuable candidate for screening in several therapeutic areas:

  • Oncology: Many pyridazinone derivatives have shown potent anticancer activity by targeting various kinases and other signaling pathways involved in cancer cell proliferation and survival.[4]

  • Inflammation: The pyridazinone scaffold has been explored for the development of anti-inflammatory agents, often through the inhibition of key inflammatory mediators.

  • Cardiovascular Diseases: Certain pyridazinone derivatives have been investigated as vasodilators and for the treatment of other cardiovascular conditions.[4]

The presence of the carboxylic acid group also offers the potential for developing prodrugs or improving the pharmacokinetic profile of derivative compounds.

Conclusion

This compound is a heterocyclic compound with a scientifically sound and accessible synthetic route. Its versatile structure, characterized by multiple points for chemical modification, makes it an attractive starting material for the synthesis of compound libraries for drug discovery. The established broad-spectrum biological activity of the pyridazinone scaffold further underscores the potential of this molecule and its derivatives as candidates for the development of novel therapeutics in oncology, inflammation, and cardiovascular diseases. Further research into the specific biological activities of this compound is highly warranted.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • El Bouamri, M., et al. (2025). Therapeutic Potential of Pyridazinones Explored. Current Pharmaceutical Analysis.[2]
  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[3]
  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.[4]
  • The Royal Society of Chemistry. (2019).
  • McMillan, F. H., et al. (1955). The Reaction of a-Acylsuccinic Esters With Hydrazine. Journal of the American Chemical Society.[10]
  • Università degli Studi di Sassari Institutional Research Archive. (2025). New pyridazinone-4-carboxamides as new ca.[8]
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 6-(3-Methoxyphenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
  • Chemspace. (n.d.). This compound.

Sources

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyridazinone Derivatives

Introduction: The Versatility of the Pyridazinone Heterocycle

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its inherent structural features, including the presence of a lactam moiety and multiple sites for functionalization, bestow upon it the ability to interact with a wide array of biological targets.[3][4][5] This chemical tractability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making pyridazinone derivatives prime candidates for addressing a multitude of therapeutic challenges.[3][6] This guide provides an in-depth exploration of the significant biological activities of pyridazinone derivatives, focusing on their mechanisms of action, the experimental protocols used for their evaluation, and the structure-activity relationships that govern their potency and selectivity.

Cardiovascular Applications: Modulating Cardiac and Vascular Function

Pyridazinone derivatives have a rich history in cardiovascular medicine, with several compounds having been investigated or approved for treating conditions like heart failure and hypertension.[2][7][8] Their mechanisms of action are diverse, primarily targeting key enzymes and pathways that regulate cardiac contractility and vascular tone.[7][9]

Mechanism of Action: Phosphodiesterase Inhibition and Beyond

A primary mechanism by which pyridazinone derivatives exert their cardiotonic and vasodilatory effects is through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5.[7][10] PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cardiovascular signaling.[7][10] By inhibiting PDE3 in cardiac muscle, pyridazinone derivatives prevent the breakdown of cAMP, leading to increased intracellular calcium levels and enhanced myocardial contractility.[11] In vascular smooth muscle, inhibition of PDE5 prevents cGMP degradation, resulting in vasodilation and a reduction in blood pressure.[7] Some derivatives, like MCI-154, also act as Ca2+ sensitizers, directly enhancing the sensitivity of the contractile machinery to calcium without significantly increasing intracellular calcium concentrations, which can be a more energy-efficient way to boost cardiac output.[12]

Below is a diagram illustrating the mechanism of PDE inhibition by pyridazinone derivatives in a cardiomyocyte.

PDE_Inhibition cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Increased_Ca_Influx Increased Ca2+ Influx Ca_Channels->Increased_Ca_Influx Enhanced_Contraction Enhanced Contraction Increased_Ca_Influx->Enhanced_Contraction Pyridazinone Pyridazinone Derivative Pyridazinone->PDE3 Inhibits

Mechanism of Cardiotonic Action via PDE3 Inhibition.
Experimental Protocols for Cardiovascular Activity

This assay is a cornerstone for assessing the direct effect of a compound on vascular tone. The rationale is to isolate a blood vessel from an animal, mount it in an organ bath, and measure its contraction and relaxation in response to pharmacological agents.

Step-by-Step Methodology:

  • Aorta Dissection: Humanely euthanize a laboratory animal (e.g., a Wistar rat) and dissect the thoracic aorta.[9][13] Place the aorta in cold, oxygenated Krebs-Henseleit solution.

  • Ring Preparation: Carefully remove adhering connective and adipose tissue. Cut the aorta into rings of approximately 2-3 mm in width.[9][14]

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes. Check the viability of the endothelium by inducing contraction with phenylephrine (10⁻⁶ M) followed by relaxation with acetylcholine (10⁻⁵ M). Rings showing more than 80% relaxation are considered to have intact endothelium.

  • Compound Testing: Pre-contract the aortic rings with phenylephrine or KCl. Once a stable contraction plateau is reached, add the pyridazinone derivative in a cumulative concentration-dependent manner.

  • Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC₅₀ (half-maximal effective concentration) value from the concentration-response curve.

This non-invasive method is used to measure systolic blood pressure in rodents and is suitable for screening the antihypertensive potential of compounds.[15][16]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize spontaneously hypertensive rats (SHRs) or normotensive rats to the restraining device for several days before the experiment to minimize stress-induced blood pressure variations.[17]

  • Procedure: Place the conscious rat in a restrainer. A small cuff with a pneumatic pulse sensor is placed around the base of the tail. The cuff is inflated to occlude the caudal artery and then slowly deflated.

  • Blood Pressure Measurement: The pressure at which the pulse reappears during deflation is recorded as the systolic blood pressure.

  • Compound Administration: Administer the pyridazinone derivative (e.g., orally or intraperitoneally).

  • Data Collection: Measure blood pressure at various time points after compound administration (e.g., 0, 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.

  • Data Analysis: Compare the blood pressure readings of the treated group with those of a vehicle-treated control group. Calculate the percentage reduction in blood pressure.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The pyridazinone scaffold is a prominent feature in many anticancer agents due to its ability to inhibit various kinases and other proteins crucial for tumor growth and survival.[5][7]

Mechanism of Action: Inhibiting Key Oncogenic Pathways

Pyridazinone derivatives have been shown to target several key players in cancer progression:

  • Tyrosine Kinase Inhibition: Many derivatives are potent inhibitors of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.[18] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[19]

  • Cell Cycle Arrest: Some pyridazinone compounds can induce cell cycle arrest, often at the G0/G1 or G2/M phase, thereby preventing cancer cell proliferation.

  • Apoptosis Induction: These compounds can also trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Other Targets: Other reported targets include Bruton's tyrosine kinase (BTK) and Dihydrofolate Reductase (DHFR).[7]

Anticancer_Workflow Start Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MTT_Assay Cytotoxicity (MTT Assay) In_Vitro_Screening->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay Kinase_Inhibition Kinase Inhibition (e.g., VEGFR-2) Mechanism_Studies->Kinase_Inhibition In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Promising Candidates Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Workflow for Anticancer Drug Discovery with Pyridazinones.
Experimental Protocols for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7][20][21]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., from the NCI-60 panel) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7][21][22]

  • Compound Treatment: Treat the cells with serial dilutions of the pyridazinone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][23]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the pyridazinone derivative at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.[1][3][4]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA intercalating agent like propidium iodide (PI) and RNase A (to prevent staining of RNA).[1][23]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 phase will have 2n DNA content, cells in G2/M phase will have 4n DNA content, and cells in S phase will have an intermediate amount of DNA. Software like ModFit or FlowJo can be used to quantify the percentage of cells in each phase.[4]

Compound Cell Line Activity IC₅₀ (µM) Reference
Compound 35 OVCAR-3 (Ovarian)DHFR Inhibition0.32[7]
Compound 35 MDA-MB-435 (Melanoma)DHFR Inhibition0.46[7]
Compound 37 BTK enzymeBTK Inhibition0.0021[7]
Compound 43 Panc-1 (Pancreatic)Cytotoxicity2.9[7]
Compound 43 Paca-2 (Pancreatic)Cytotoxicity2.2[7]
Compound 10l VariousCytotoxicity1.66-100
Compound 17a VariousCytotoxicity1.66-100
Compound 66 Renal Cancer SubpanelCytotoxicity5.07[21]
Hydrazide 83 MCF-7 (Breast)Cytotoxicity4.25[21]
Hydrazide 84 MCF-7 (Breast)Cytotoxicity5.35[21]

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][24][25]

Mechanism of Action: Targeting COX and Inflammatory Cytokines

The anti-inflammatory effects of pyridazinones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4][23] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain and inflammation.[22] Additionally, some pyridazinone derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[22][23]

Experimental Protocols for Anti-inflammatory Activity

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[24][26][27]

Step-by-Step Methodology:

  • Animal Grouping: Divide rats or mice into groups: a control group, a standard drug group (e.g., indomethacin or ibuprofen), and test groups for different doses of the pyridazinone derivative.

  • Compound Administration: Administer the test compound, standard drug, or vehicle to the respective groups, typically 30-60 minutes before inducing inflammation.[24][27]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[24][28]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[27][28][29]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial COX-2 inhibitor screening kit, which typically includes human recombinant COX-2 enzyme, a heme cofactor, arachidonic acid (the substrate), and a fluorescent probe.[8][10][30][31][32]

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add serial dilutions of the pyridazinone derivative to the test wells. Include a positive control (a known COX-2 inhibitor like celecoxib) and a vehicle control.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. The COX-2 enzyme will convert arachidonic acid to prostaglandin G2, which is then detected by the fluorescent probe.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically using a fluorescence plate reader (e.g., at Ex/Em = 535/590 nm).[30]

  • Data Analysis: Calculate the rate of the reaction from the linear phase of the fluorescence curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Antimicrobial Activity: Combating Pathogenic Microbes

Pyridazinone derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them attractive scaffolds for the development of new anti-infective agents.[29][33][34]

Mechanism of Action

The exact mechanisms of antimicrobial action for many pyridazinone derivatives are still under investigation, but they are thought to interfere with essential cellular processes in microorganisms. Some studies suggest that they may inhibit specific enzymes necessary for microbial growth or disrupt cell membrane integrity. The ability to develop dual-function agents with both anticancer and antimicrobial properties is particularly noteworthy, as cancer patients are often immunocompromised and susceptible to infections.

Experimental Protocol for Antimicrobial Activity

This is the gold standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][6][25][35][36]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyridazinone derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[36]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[6]

  • Inoculation: Add the diluted bacterial or fungal suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader to measure optical density.[36]

Compound Organism Activity MIC (µg/mL) Reference
Compound 10h Staphylococcus aureusAntibacterial16
Compound 8g Candida albicansAntifungal16

Conclusion and Future Perspectives

The pyridazinone core represents a remarkably versatile and privileged scaffold in medicinal chemistry, giving rise to derivatives with a wide spectrum of potent biological activities.[1][2][3][5] From modulating cardiovascular function and combating cancer to fighting inflammation and microbial infections, the therapeutic potential of this heterocyclic system is vast. The key to its success lies in its synthetic accessibility and the ease with which its structure can be modified to optimize activity against specific biological targets.[6]

The future of pyridazinone research will likely focus on several key areas:

  • Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., PDE subtypes, COX-2) or protein targets to minimize off-target effects and improve safety profiles.

  • Multi-target Ligands: Developing single molecules that can modulate multiple targets involved in a disease pathway, such as dual anticancer and antimicrobial agents, which could be particularly beneficial for treating complex diseases and overcoming drug resistance.

  • Advanced Drug Delivery: Incorporating pyridazinone derivatives into novel drug delivery systems to enhance their bioavailability, target-site accumulation, and therapeutic efficacy.

As our understanding of the molecular basis of diseases deepens, the rational design and synthesis of novel pyridazinone derivatives will undoubtedly continue to yield promising new therapeutic agents to address unmet medical needs.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). RSC Publishing.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science.
  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. (2025). BioWorld.
  • Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. (2010). PubMed.
  • A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. (2015). PubMed.
  • Anti-inflammatory activity of pyridazinones: A review. (2022). PubMed.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
  • Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. (n.d.). Future Science.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed.
  • NCI-60 Screening Methodology. (n.d.). National Cancer Institute.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. (n.d.). IP Innovative Publication.
  • Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. (2021). ProQuest.
  • Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. (2008). PubMed.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • Therapeutic Potential of Pyridazinones Explored. (2025). Mirage News.
  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). Sami Publishing Company.
  • Novel Pyrazolopyrimidopyridazinones with Potent and Selective Phosphodiesterase 5 (PDE5) Inhibitory Activity as Potential Agents for Treatment of Erectile Dysfunction. (n.d.). ACS Publications.
  • Full article: Synthesis and biological evaluation of some new pyridazinone derivatives. (n.d.). Taylor & Francis Online.
  • A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. (2020). ResearchGate.
  • NCI-60 – Knowledge and References. (n.d.). Taylor & Francis Online.
  • [Antimicrobial activity of new pyridazine derivatives]. (n.d.). PubMed.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J.
  • Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate.
  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (n.d.). PubMed Central.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central.
  • Pyridazinone Compounds: A Mini review on their antifungal activities. (n.d.). ResearchGate.
  • Study on pyridazinone derivative MCI-154 as a cardiotonic agent. (2016). Journal of Scientific and Innovative Research.
  • Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. (1985). PubMed.
  • A rat-friendly modification of the non-invasive tail-cuff to record blood pressure. (n.d.). Wiley Online Library.
  • A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. (n.d.). PubMed.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PubMed Central.
  • Aortic ring assay. (n.d.). protocols.io.
  • Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats. (n.d.). PubMed.

Sources

Unraveling the Enigmatic Mechanism of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: A Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound of significant interest within the scientific community. While its precise mechanism of action remains an active area of investigation, emerging research on structurally related pyridazine derivatives points toward several compelling and potentially interconnected pathways. This technical guide synthesizes the current understanding of these potential mechanisms, offering a comprehensive overview for researchers engaged in drug discovery and development. We will delve into the plausible roles of this compound as an inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), xanthine oxidase, and Interleukin-2-inducible T-cell Kinase (ITK), providing a foundational framework for future research.

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine ring system, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of pharmacologically active molecules.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] The specific substitutions on the pyridazine core, such as the methyl, oxo, and carboxylic acid groups in this compound, are critical in defining its physicochemical properties and its interaction with biological targets.[1] While direct studies on this particular molecule are limited, the extensive research on analogous compounds provides a robust starting point for elucidating its mechanism of action.

Potential Mechanism of Action: A Multi-Targeted Hypothesis

Based on the bioactivities of structurally similar compounds, this compound may exert its effects through one or more of the following mechanisms.

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH)

A prominent class of drugs for treating anemia associated with chronic kidney disease (CKD) are HIF-PH inhibitors.[2][3][4] These agents, which include roxadustat, vadadustat, and daprodustat, function by stabilizing the Hypoxia-Inducible Factor (HIF) transcription factor.[2][5][6]

The HIF Pathway Under Normal and Hypoxic Conditions:

Under normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes.[7][8] This hydroxylation marks HIF-α for ubiquitination and subsequent degradation by the proteasome.[5][9] During hypoxia (low oxygen), HIF-PH activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[5][7] This HIF complex then binds to hypoxia-responsive elements (HREs) on DNA, activating the transcription of genes involved in erythropoiesis (red blood cell production), iron metabolism, and angiogenesis.[5][10]

Mimicking Hypoxia:

HIF-PH inhibitors mimic the body's natural response to hypoxia by blocking the HIF-PH enzyme, leading to the stabilization of HIF-α even in the presence of normal oxygen levels.[11][12] This, in turn, stimulates the production of endogenous erythropoietin (EPO) and improves iron availability, ultimately leading to an increase in hemoglobin levels.[10][11] Given the structural similarities that can exist between different enzyme inhibitors, it is plausible that this compound could act as a HIF-PH inhibitor.

Hypothetical HIF Pathway Modulation

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / HIF-PH Inhibition HIF-alpha_N HIF-α Hydroxylation Hydroxylation HIF-alpha_N->Hydroxylation O2 HIF-PH_N HIF-PH (Active) HIF-PH_N->Hydroxylation VHL VHL Hydroxylation->VHL Ubiquitination Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation HIF-alpha_H HIF-α Stabilization Stabilization HIF-alpha_H->Stabilization HIF-PH_H HIF-PH (Inactive) Nucleus Nucleus Stabilization->Nucleus HIF_Complex HIF-α/β Complex Nucleus->HIF_Complex Dimerization HIF-beta HIF-β HIF-beta->HIF_Complex HRE HRE (DNA) HIF_Complex->HRE Binding Gene_Transcription Gene Transcription (e.g., EPO) HRE->Gene_Transcription Inhibitor 6-Methyl-3-oxo-2,3- dihydropyridazine-4- carboxylic acid (Hypothetical) Inhibitor->HIF-PH_H Workflow Compound This compound Enzyme_Assays Enzyme Inhibition Assays Compound->Enzyme_Assays Cell_Assays Cell-Based Assays Compound->Cell_Assays HIF_PH HIF-PH Assay Enzyme_Assays->HIF_PH XO Xanthine Oxidase Assay Enzyme_Assays->XO ITK ITK Kinase Assay Enzyme_Assays->ITK Data_Analysis Data Analysis & Interpretation HIF_PH->Data_Analysis XO->Data_Analysis ITK->Data_Analysis HIF_Stab HIF-α Stabilization Cell_Assays->HIF_Stab EPO_Prod EPO Production Cell_Assays->EPO_Prod T_Cell T-cell Proliferation Cell_Assays->T_Cell HIF_Stab->Data_Analysis EPO_Prod->Data_Analysis T_Cell->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: A streamlined workflow for investigating the mechanism of action.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table provides a template for summarizing key parameters that should be determined through experimental investigation.

ParameterEnzyme TargetAssay TypeExpected ValueReference Compounds
IC₅₀HIF-PH2BiochemicalnM to µM rangeRoxadustat, Vadadustat
EC₅₀HIF-1α StabilizationCell-basedµM rangeDaprodustat
IC₅₀Xanthine OxidaseBiochemicalµM rangeFebuxostat
IC₅₀ITKBiochemicalnM to µM rangeSelective ITK Inhibitors

Conclusion and Future Directions

The exploration into the mechanism of action of this compound is a compelling endeavor at the forefront of medicinal chemistry. Based on the established pharmacology of related pyridazine derivatives, this compound holds the potential to be a multi-targeted agent, possibly acting as an inhibitor of HIF-PH, xanthine oxidase, or ITK. Rigorous experimental validation is now required to confirm these hypotheses and to fully elucidate its biological activity. Future research should focus on a systematic evaluation of its effects on these and other potential targets, which will be instrumental in unlocking its therapeutic potential and guiding the development of novel drugs for a range of diseases.

References

  • Akebia Therapeutics. (n.d.). Vadadustat.
  • Astellas Pharma Inc. (n.d.). Mechanism of action for EVRENZO™ (roxadustat).
  • Coyne, D. W. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases, 69(6), 815-826.
  • Patsnap. (2024, July 17). What is the mechanism of Vadadustat? Synapse.
  • Patsnap. (2024, July 17). What is the mechanism of Roxadustat? Synapse.
  • National Center for Biotechnology Information. (n.d.). Daprodustat. PubChem.
  • Medscape. (n.d.). Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more.
  • ChemicalBook. (2024, September 5). Roxadustat: Indications, Mechanism of Action and Side Effects.
  • Malyszko, J., et al. (2019). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. Molecules, 24(12), 2225.
  • Patsnap. (2024, June 14). What is Daprodustat used for? Synapse.
  • Haase, V. H. (2021). Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? Expert Opinion on Investigational Drugs, 30(2), 147-160.
  • Schömig, M., & Keller, F. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics, 60(12), 1547-1557.
  • Patsnap. (2024, June 14). What is Vadadustat used for? Synapse.
  • Locatelli, F., et al. (2019). Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? Kidney International Reports, 4(11), 1536-1547.
  • Singh, A. K., et al. (2023). Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD) patients. Cureus, 15(3), e36453.
  • Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor.
  • Chen, N., et al. (2021). Roxadustat: Not just for anemia. Frontiers in Pharmacology, 12, 798438.
  • Patsnap. (2024, July 17). What is the mechanism of Daprodustat? Synapse.
  • Pharmacology, D. (2024, August 18). Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease. YouTube.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2024, July 15). Daprodustat. LiverTox.
  • Vulcanchem. (n.d.). 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
  • Al-Sanea, M. M., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2329180.

Sources

The Pyridazine Core: From 19th-Century Curiosity to a Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The pyridazine ring system, a 1,2-diazine heterocycle, has evolved from a subject of academic curiosity in the late 19th century into a cornerstone of modern medicinal and agricultural chemistry. Unlike its isomeric diazines, pyridazine is not found in natural products, which contributed to a slower initial exploration of its chemical potential.[1] This guide traces the seminal moments in the history of pyridazine, beginning with its first synthesis by Emil Fischer in 1886. We will examine the foundational synthetic methodologies, most notably the condensation of hydrazines with 1,4-dicarbonyl precursors, which remains a fundamental strategy. A pivotal turning point in the pyridazine story was the discovery of the potent biological activity of its derivatives, starting with the plant growth-regulating properties of maleic hydrazide in the 1940s and expanding into pharmaceuticals with the advent of antihypertensive agents like hydralazine in the 1950s. This narrative follows the ascent of the pyridazine nucleus from a chemical novelty to a "wonder nucleus," valued for the diverse and potent biological activities its derivatives possess.[1][2]

Part 1: The Dawn of Pyridazine Chemistry

The discovery of the pyridazine ring was not the result of a targeted search but rather a byproduct of broader investigations into organic structures and reactions, a common theme in the history of heterocyclic chemistry.

A Serendipitous Beginning: Emil Fischer's First Synthesis (1886)

The first documented synthesis of a pyridazine derivative is credited to the legendary chemist Hermann Emil Fischer. In 1886, during his extensive work on hydrazines and sugars, which would later earn him the Nobel Prize, Fischer investigated the reaction between phenylhydrazine and levulinic acid.[3][4] This condensation reaction, part of his broader exploration that led to the famed Fischer indole synthesis, yielded the first pyridazine compound.[3][5] While the primary focus of his research was elsewhere, this reaction established the fundamental principle of forming the six-membered diazine ring by condensing a hydrazine with a 1,4-dicarbonyl compound (levulinic acid being a γ-ketoacid).[3]

Isolation of the Parent Heterocycle: Tauber's Synthesis (1895)

Nearly a decade after Fischer's initial discovery, the parent pyridazine heterocycle—the simple, unsubstituted C₄H₄N₂ ring—was first prepared by Tauber in 1895.[1][6] His route was more complex than Fischer's, involving the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by a decarboxylation step to yield the parent ring.[3] This achievement provided chemists with the fundamental pyridazine structure, allowing for systematic studies of its properties. Pyridazine is a colorless liquid with a boiling point of 208 °C and is notable for its high dipole moment (around 4D) due to the adjacent, electronegative nitrogen atoms.[1][3]

The Unifying Principle: Hydrazine Condensation

The early work of Fischer and others solidified the most crucial and enduring strategy for pyridazine synthesis: the cyclocondensation of a hydrazine derivative with a substrate containing a 1,4-dicarbonyl relationship.[1][3] This versatile approach can utilize various starting materials, including:

  • 1,4-Diketones

  • γ-Ketoacids or their esters

  • Maleic anhydrides and related unsaturated systems

This core reaction pathway's reliability and flexibility are why it remains a cornerstone of pyridazine chemistry today.

Part 2: Foundational Synthetic Protocols

Among the early synthetic methods, the use of maleic anhydride and its derivatives proved to be a particularly fruitful and historically significant gateway to the pyridazinone subfamily.

The Maleic Anhydride Route: A Versatile Gateway

The reaction of maleic anhydride with hydrazine hydrate is a classic and efficient method for constructing the pyridazinone ring system. This reaction was explored as early as 1895 by Theodor Curtius and Foerstinger.[7] The process involves the nucleophilic attack of hydrazine onto the carbonyl groups of the anhydride, followed by cyclization and dehydration to form 1,2-dihydro-3,6-pyridazinedione, more commonly known as maleic hydrazide.[7][8] This specific compound would later become critically important, marking the transition of pyridazines from mere chemical curiosities to compounds of immense practical value.

The general principle of condensing hydrazines with maleic anhydrides, 1,4-ketoesters, or ketoacids is a common and robust method for accessing the pyridazine core.[1]

Experimental Protocol: Synthesis of Maleic Hydrazide

This protocol is based on the foundational methods described in the literature for the reaction of maleic anhydride with hydrazine hydrate.[7][8][9]

Objective: To synthesize 1,2-dihydro-3,6-pyridazinedione (Maleic Hydrazide) from maleic anhydride and hydrazine hydrate.

Materials:

  • Maleic Anhydride (1.0 mol)

  • Hydrazine Hydrate (~64-85% solution, 1.0 mol)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Ice bath

  • Reflux apparatus

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Cool the solution in an ice bath. Slowly add hydrazine hydrate dropwise to the stirred solution. The addition should be controlled to keep the temperature from rising excessively, as the reaction is exothermic.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reflux period can vary depending on the solvent and scale but is typically maintained for 1-2 hours to ensure the completion of the cyclization and dehydration.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. The product, maleic hydrazide, is sparingly soluble in the cold solvent and will precipitate as a crystalline solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the collected crystals in a vacuum oven. The final product is a white crystalline solid that decomposes at high temperatures (typically >260 °C).[7]

Self-Validation: The identity and purity of the synthesized maleic hydrazide can be confirmed by its high melting/decomposition point and spectroscopic methods (IR, NMR). The successful formation of the product validates the cyclocondensation reaction pathway.

Visualization of Core Synthetic Pathways

The following diagrams illustrate the fundamental reaction logic for pyridazine synthesis.

Caption: General synthesis of a pyridazine ring from a 1,4-dicarbonyl compound and hydrazine.

Caption: Synthesis of maleic hydrazide from maleic anhydride and hydrazine.

Part 3: The Emergence of Biological Significance

For over half a century following their discovery, pyridazines remained largely of academic interest. Compared to the pyrimidine ring, which was identified as a core component of nucleic acids, the pyridazine structure had no known natural counterpart, leading to less intensive investigation.[1] This perception changed dramatically in the mid-20th century.

A Landmark Compound: Maleic Hydrazide, the First Bioactive Pyridazine (1949)

The true turning point for pyridazine chemistry came in 1949 when Schoene and Hoffmann published their discovery that maleic hydrazide acts as a unique plant growth regulator.[7][10] They found that it inhibits plant growth by preventing cell division, but not cell enlargement.[10] This discovery was transformative, providing the first major commercial application for a pyridazine derivative. It is used in agriculture and horticulture to prevent the sprouting of stored crops like potatoes, onions, and carrots, and to control the growth of suckers on tobacco plants.[7][10] The success of maleic hydrazide spurred a broader investigation into the biological activities of other pyridazine-containing molecules.

Expansion into Medicine: The Antihypertensive Era

The interest generated by maleic hydrazide quickly spread to the pharmaceutical industry. Researchers began to synthesize and screen pyridazine derivatives for therapeutic potential. This effort led to a major breakthrough with the development of Hydralazine , a phthalazine derivative (a benzo-fused pyridazine), which was approved by the U.S. FDA in 1953.[11] Hydralazine is a direct-acting smooth muscle relaxant used as a vasodilator to treat hypertension.[12] Its success cemented the pyridazine scaffold's place in medicinal chemistry and led to the development of other important drugs, such as the antidepressant Minaprine , which was approved in France in 1972.[11][12]

Table 1: Key Milestones in the History of Pyridazine Compounds
Compound/ClassKey Figure(s) / CompanyYearSignificance
First Pyridazine DerivativeEmil Fischer1886First synthesis of a pyridazine ring via condensation of phenylhydrazine and levulinic acid.[3]
Unsubstituted PyridazineTauber1895First synthesis of the parent pyridazine heterocycle.[1][6]
Maleic Hydrazide SynthesisCurtius & Foerstinger1895Early synthesis of the compound that would later prove to be highly bioactive.[7]
Maleic Hydrazide (Bioactivity)Schoene & Hoffmann1949Discovery of its plant growth-regulating properties, the first major application.[7][10]
Hydralazine (Antihypertensive)Ciba1953One of the first major pyridazine-based drugs, establishing its therapeutic potential.[11][12]
Minaprine (Antidepressant)Sanofi1972An early example of a pyridazine-based drug targeting the central nervous system.[11][12]

Part 4: Conclusion and Future Outlook

The journey of the pyridazine nucleus is a compelling narrative of scientific discovery. It began as an accidental synthesis in Emil Fischer's laboratory, remained a relative curiosity for decades due to its absence in nature, and was finally propelled to the forefront of applied chemistry by the discovery of the potent bioactivity of its derivatives. From maleic hydrazide revolutionizing aspects of agriculture to hydralazine providing a new tool to combat hypertension, the pyridazine scaffold has proven its immense value.

Today, the pyridazine core is recognized by medicinal chemists as a "privileged scaffold" and a "wonder nucleus" due to the vast spectrum of biological activities its derivatives possess, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][13][14][15] The foundational discoveries and synthetic principles established over a century ago laid the groundwork for the continued development of novel pyridazine-based agents that address critical needs in medicine and beyond.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). International Journal of ChemTech Research. [Link]
  • Wikipedia. (n.d.). Pyridazine. [Link]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025, August 10).
  • Maleic Hydrazide. (n.d.). Merck Index. [Link]
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org. [Link]
  • The Reactions of Maleic Anhydride with Hydrazine Hydrate. (2019, April 25).
  • Curtius, T. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. [Link]
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [Link]
  • PYRIDAZINE#PYRIDAZINE SYNTHESIS. (2021, February 16). YouTube. [Link]
  • Wikipedia. (n.d.). Theodor Curtius. [Link]
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024, August 29). RSC Publishing. [Link]
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed. [Link]
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]
  • The Reactions of Maleic Anhydride with Hydrazine Hydrate. (1958, July 1).
  • Wikipedia. (n.d.). Maleic hydrazide. [Link]
  • Wikipedia. (n.d.). Emil Fischer. [Link]
  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazinone derivatives are recognized for a wide array of biological activities, including anti-inflammatory, analgesic, and cardiovascular effects, making a thorough understanding of their structure and properties crucial for researchers in the field.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the expected spectroscopic data based on the analysis of structurally related compounds, alongside field-proven protocols for data acquisition.

Introduction to this compound

This compound belongs to the pyridazinone class of heterocyclic compounds, which are noted for their diverse pharmacological potential.[1][3][4] The structural elucidation of these molecules is fundamental to understanding their structure-activity relationships (SAR) and for the development of novel therapeutic agents.[4] Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular framework and functional groups.

Compound Profile:

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
CAS Number 74557-73-6

Below is a diagram illustrating the chemical structure of the target compound.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the number and types of hydrogen atoms in the molecule.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~13.0br s1H-COOHThe carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature.
~11.0br s1H-NH-The amide proton in the pyridazinone ring is also expected to be a broad singlet, shifted downfield.
~7.5s1HC₅-HThe vinyl proton on the pyridazinone ring is anticipated to appear as a singlet in the aromatic region.
~2.3s3H-CH₃The methyl protons are expected to be a singlet in the upfield region.

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmAssignmentRationale
~165-COOHThe carbonyl carbon of the carboxylic acid is expected at a significant downfield shift.
~160C₃=OThe amide carbonyl carbon in the pyridazinone ring will also be in the downfield region.
~145C₆The carbon atom attached to the methyl group and nitrogen is expected in the aromatic/vinylic region.
~135C₅The vinyl carbon atom is also expected in the aromatic/vinylic region.
~120C₄The carbon atom bearing the carboxylic acid group will be in the vinylic region.
~20-CH₃The methyl carbon is expected in the upfield aliphatic region.
Infrared (IR) Spectroscopy

The IR spectrum will highlight the presence of key functional groups.

Predicted IR Data (KBr pellet):

Wavenumber (cm⁻¹)Functional GroupRationale
3400-2400 (broad)O-H stretchThe broad absorption is characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
~3200N-H stretchThe amide N-H stretch is expected in this region.
~1720C=O stretchThis sharp absorption is anticipated for the carboxylic acid carbonyl.
~1660C=O stretchThe amide carbonyl of the pyridazinone ring is expected at a slightly lower wavenumber.
~1600C=C stretchThe double bond within the pyridazinone ring will show an absorption in this region.
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide information about the fragmentation pattern.

Predicted Mass Spectrometry Data (ESI+):

m/zIon
155.0451[M+H]⁺
177.0270[M+Na]⁺
137.0351[M+H-H₂O]⁺

The fragmentation pattern would likely involve the loss of water from the carboxylic acid and subsequent fragmentation of the pyridazinone ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating by including steps for instrument calibration and sample preparation that ensure data quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 NMR Sample Preparation and Data Acquisition prep Sample Preparation: - Accurately weigh 5-10 mg of the compound. - Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). - Add a small amount of TMS as an internal standard. - Transfer the solution to a clean, dry 5 mm NMR tube. instrument Instrument Setup: - Use a 400 MHz or higher field NMR spectrometer. - Tune and shim the probe for the specific solvent. - Set the temperature to 25 °C. prep->instrument H1 ¹H NMR Acquisition: - Acquire a proton spectrum with a 90° pulse. - Set a relaxation delay of at least 5 seconds. - Acquire at least 16 scans. instrument->H1 C13 ¹³C NMR Acquisition: - Acquire a proton-decoupled carbon spectrum. - Use a 30° pulse to avoid T1 saturation. - Set a relaxation delay of 2 seconds. - Acquire a sufficient number of scans for good signal-to-noise (e.g., >1024). H1->C13 process Data Processing: - Apply Fourier transformation. - Phase the spectra and correct the baseline. - Calibrate the chemical shifts to the TMS signal (0.00 ppm). C13->process G cluster_1 FTIR Sample Preparation and Analysis background Background Scan: - Ensure the sample compartment is empty and clean. - Run a background spectrum to account for atmospheric CO₂ and H₂O. sample_prep Sample Preparation (KBr Pellet): - Mix ~1 mg of the compound with ~100 mg of dry KBr powder. - Grind the mixture to a fine powder. - Press the powder into a transparent pellet using a hydraulic press. background->sample_prep acquisition Data Acquisition: - Place the KBr pellet in the sample holder. - Acquire the spectrum over a range of 4000-400 cm⁻¹. - Co-add at least 32 scans to improve the signal-to-noise ratio. sample_prep->acquisition analysis Data Analysis: - Identify and label the characteristic absorption peaks. - Correlate the peaks with known functional group frequencies. acquisition->analysis

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS)

G cluster_2 Mass Spectrometry Sample Preparation and Analysis sample_prep_ms Sample Preparation: - Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). - Add a small amount of formic acid for positive ion mode to promote protonation. instrument_setup_ms Instrument Setup: - Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). - Calibrate the instrument using a known standard. - Set the instrument to positive or negative ion mode. sample_prep_ms->instrument_setup_ms acquisition_ms Data Acquisition: - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). - Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500). instrument_setup_ms->acquisition_ms analysis_ms Data Analysis: - Determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻). - Compare the experimental mass to the calculated exact mass. - If applicable, perform MS/MS fragmentation to elucidate the structure. acquisition_ms->analysis_ms

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of this compound is essential for confirming its identity and purity, which are critical for its application in research and development. While experimental data for this specific molecule is sparse, a comprehensive understanding of its expected spectroscopic properties can be derived from the analysis of structurally similar pyridazinone derivatives. The protocols provided in this guide offer a robust framework for obtaining high-quality spectroscopic data, enabling researchers to confidently characterize this and other related compounds.

References

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3786. [Link]
  • New pyridazinone-4-carboxamides as new ca - Uniss. (2025). IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]
  • Supporting Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry. [Link]
  • Synthesis and biological evaluation of some new pyridazinone deriv
  • This compound - C6H6N2O3 | CSSS00000068495. Chemspace. [Link]
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (2020). NIH. [Link]
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2012). Scholars Research Library. [Link]
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). MDPI. [Link]
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University. [Link]
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). PMC. [Link]
  • 6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. PubChem. [Link]
  • Search results for “this compound”. BuyersGuideChem. [Link]
  • Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragment
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). PMC. [Link]
  • 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. PubChem. [Link]
  • 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. PubChem. [Link]
  • 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid. PubChem. [Link]
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025).
  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. (2019). PubMed. [Link]
  • 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. PubChem. [Link]

Sources

Navigating the Nitrogen Maze: An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a privileged structure, offering a unique combination of physicochemical properties that are increasingly leveraged in the design of novel therapeutics.[1][2] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating their intricate structures at an atomic level. This guide provides a comprehensive, in-depth exploration of the ¹H and ¹³C NMR analysis of pyridazine derivatives, moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

The Pyridazine Core: A Unique Electronic Landscape

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, presents a distinct electronic environment that profoundly influences its NMR signature.[1] The two nitrogen atoms act as strong electron-withdrawing groups, leading to a general deshielding of the ring protons and carbons compared to benzene. This effect is most pronounced at the carbons adjacent to the nitrogens (C3 and C6). Understanding this inherent electronic landscape is the first step in deciphering the often complex spectra of its derivatives.

The standard numbering of the pyridazine ring, which will be used throughout this guide, is as follows:

Caption: Numbering of the Pyridazine Ring

¹H NMR Spectral Characteristics: A Proton's Perspective

The proton NMR spectrum of a pyridazine derivative is a rich source of structural information. The chemical shifts of the ring protons are highly sensitive to the electronic nature and position of substituents.

Chemical Shifts (δ)

In the parent pyridazine molecule, the protons at the C4 and C5 positions (H4/H5) are in a more electron-rich environment compared to the protons at the C3 and C6 positions (H3/H6), which are alpha to the electronegative nitrogen atoms. This results in the H3/H6 protons resonating at a lower field (higher ppm) than the H4/H5 protons.

Proton PositionTypical Chemical Shift Range (ppm) in CDCl₃Notes
H3 / H69.0 - 9.3Most deshielded due to proximity to nitrogen atoms.
H4 / H57.5 - 7.8More shielded compared to H3/H6.

Note: Chemical shifts are highly dependent on the solvent and the nature of the substituents on the ring. The values provided are for the unsubstituted pyridazine ring and should be used as a general guideline.[3]

Substituents can significantly alter these chemical shifts. Electron-donating groups (EDGs) like -NH₂, -OCH₃, and alkyl groups will shield the ring protons, causing an upfield shift to lower ppm values. Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, and halogens will deshield the protons, resulting in a downfield shift to higher ppm values. The magnitude of this shift is dependent on the position of the substituent.

Coupling Constants (J)

Spin-spin coupling between the ring protons provides invaluable information about their connectivity and spatial relationships. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is independent of the magnetic field strength.

CouplingTypical Range (Hz)Notes
³J(H4-H5)7.5 - 9.0Ortho coupling, typically the largest coupling constant in the ring.
³J(H3-H4) / ³J(H5-H6)4.5 - 5.5Ortho coupling, smaller than ³J(H4-H5) due to the influence of the adjacent nitrogen.
⁴J(H3-H5) / ⁴J(H4-H6)1.5 - 2.5Meta coupling, significantly smaller than ortho couplings.
⁵J(H3-H6)~1.4Para coupling, the smallest of the proton-proton couplings.

These values are typical and can vary with substitution.[3]

¹³C NMR Spectral Characteristics: The Carbon Framework

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of the pyridazine derivative. As with the protons, the chemical shifts of the carbons are dictated by their electronic environment.

Chemical Shifts (δ)

The carbons adjacent to the nitrogen atoms (C3 and C6) are the most deshielded and appear at the lowest field in the ¹³C NMR spectrum.

Carbon PositionTypical Chemical Shift Range (ppm) in CDCl₃Notes
C3 / C6150 - 165Highly deshielded due to the electronegativity of the adjacent nitrogen atoms.
C4 / C5125 - 140More shielded than C3/C6.

Substituent effects on ¹³C chemical shifts are also significant and predictable. EDGs will cause an upfield shift, while EWGs will cause a downfield shift.

The Power of Two Dimensions: Advanced NMR Techniques

For complex pyridazine derivatives, one-dimensional ¹H and ¹³C NMR spectra can become crowded and difficult to interpret. In these cases, two-dimensional (2D) NMR experiments are indispensable for unambiguous structure elucidation.[4][5]

Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment is a fundamental 2D technique that reveals proton-proton (¹H-¹H) coupling networks. A cross-peak in a COSY spectrum indicates that the two protons are spin-coupled, typically through two or three bonds. This is instrumental in identifying adjacent protons in the pyridazine ring and its substituents.

COSY_workflow cluster_1d 1D ¹H NMR cluster_2d 2D COSY Spectrum H4 H4 Signal Correlation ³J(H4-H5) Coupling H4->Correlation Correlates H5 H5 Signal H5->Correlation Correlates CrossPeak Cross-peak at (δH4, δH5) Correlation->CrossPeak Generates

Caption: COSY experiment workflow for identifying coupled protons.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum represents a one-bond ¹H-¹³C connection. This powerful technique allows for the direct assignment of protonated carbons in the pyridazine ring and any aliphatic substituents.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is arguably one of the most informative 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). These long-range correlations are crucial for piecing together the molecular framework, especially for connecting substituents to the pyridazine core and for assigning quaternary carbons.

HMBC_workflow cluster_protons Protons cluster_carbons Carbons cluster_hmbc HMBC Cross-Peaks H4 H4 Peak1 H4 to C6 H4->Peak1 ²J or ³J correlation Substituent_H Substituent Proton Peak2 Substituent_H to C_substituent Substituent_H->Peak2 ²J or ³J correlation Peak3 Substituent_H to C6 Substituent_H->Peak3 ²J or ³J correlation C6 C6 (Quaternary) C6->Peak1 C6->Peak3 C_substituent Substituent Carbon C_substituent->Peak2

Caption: Using HMBC to connect molecular fragments.

Experimental Protocols: A Practical Guide

Achieving high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for more polar pyridazine derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more suitable. The residual solvent peak should not overlap with signals of interest.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg) is often required to achieve a good signal-to-noise ratio in a reasonable time.

  • Purity: The sample should be free of particulate matter and paramagnetic impurities, which can degrade spectral resolution. Filtering the sample into the NMR tube is highly recommended.

Step-by-Step 2D NMR Acquisition (Generalized)
  • ¹H NMR: Acquire a standard high-resolution 1D ¹H spectrum to determine the chemical shift range of the protons.

  • COSY:

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans (typically 2-8) for each increment to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., sine-bell) to enhance resolution.

  • HSQC:

    • Set the ¹H spectral width as determined from the 1D spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a standard pulse program optimized for one-bond ¹J(CH) coupling (typically ~145 Hz).

  • HMBC:

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the experiment for long-range coupling constants (ⁿJ(CH)). A value of 8-10 Hz is a good starting point for detecting two- and three-bond correlations.

Case Study: NMR in Pyridazine-Based Drug Discovery

The pyridazine scaffold is a key component in numerous bioactive molecules, and NMR spectroscopy plays a pivotal role in their development.[1][6] For instance, in the development of novel kinase inhibitors, NMR can be used to:

  • Confirm the structure of synthesized analogues: Unambiguous characterization by 1D and 2D NMR is essential to ensure that the correct molecule has been synthesized.

  • Guide structure-activity relationship (SAR) studies: By correlating changes in the NMR spectra with the biological activity of a series of derivatives, researchers can gain insights into how different substituents affect the electronic properties and conformation of the molecule, which in turn influences its binding to the target protein.

  • Elucidate the binding mode of a ligand: Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can identify which parts of the pyridazine derivative are in close contact with the target protein, providing crucial information for lead optimization.

Conclusion

The NMR analysis of pyridazine derivatives is a multifaceted process that requires a solid understanding of fundamental NMR principles, a keen eye for spectral detail, and the strategic application of advanced 2D techniques. This guide has provided a framework for approaching this analysis, from understanding the inherent electronic properties of the pyridazine ring to the practical aspects of sample preparation and data acquisition. For the medicinal chemist and drug development professional, mastering the NMR characterization of this important heterocyclic scaffold is not just an analytical exercise but a critical step in the journey of discovering new and effective medicines.

References

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
  • Besada, P., Costas, T., Vila, N., & Labeaga, L. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. [Link]
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. [Link]
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
  • Al-Ghorbani, M., Al-Salahi, R., Al-Qaraghuli, M. M., & Al-Obaidi, A. (2022).
  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5519. [Link]
  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
  • El-Sayed, N. N. E., El-Gohary, N. S., & Schaalan, M. F. (2021).

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Blueprint

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a substituted pyridazinone, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The pyridazine core is a key pharmacophore found in various clinically approved drugs, exhibiting a wide range of biological activities.[1] Understanding the structural integrity and degradation pathways of such molecules is paramount for their development as therapeutic agents. Mass spectrometry, a powerful analytical technique, provides profound insights into the molecular weight and structural characteristics of compounds by analyzing their fragmentation patterns upon ionization.[2] This guide offers a detailed exploration of the mass spectrometric behavior of this compound, providing a foundational understanding for researchers, scientists, and drug development professionals.

This document will elucidate the principal ionization techniques and delve into the predicted fragmentation pathways of the title compound. By understanding these fragmentation cascades, researchers can confidently identify this molecule and its metabolites or degradants in complex matrices.

Molecular Structure and Physicochemical Properties

  • Molecular Formula: C H N O

  • Molecular Weight: 154.12 g/mol

  • IUPAC Name: this compound

The structure comprises a dihydropyridazinone ring substituted with a methyl group and a carboxylic acid group. The presence of both acidic (carboxylic acid) and basic (pyridazine nitrogens) moieties suggests that the molecule's ionization behavior will be pH-dependent, making it amenable to analysis by electrospray ionization (ESI) in both positive and negative ion modes.

Ionization Methodologies: A Deliberate Choice

The choice of ionization technique is critical for obtaining meaningful mass spectra. For a molecule like this compound, which possesses both polar functional groups and a degree of thermal lability, "soft" ionization techniques are preferable to minimize in-source fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): The Method of Choice

Electrospray ionization (ESI) is the most suitable technique for this compound due to its ability to generate intact molecular ions from polar, thermally labile molecules in solution.[2][3] ESI can be performed in both positive and negative ion modes, providing complementary structural information.

  • Positive Ion Mode ([M+H]): In an acidic mobile phase, the pyridazine nitrogen atoms can be readily protonated to form the [M+H] ion.

  • Negative Ion Mode ([M-H]): In a basic mobile phase, the carboxylic acid group will deprotonate to form the [M-H] ion.[4][5]

The selection of the ionization mode will influence the subsequent fragmentation pathways.

Proposed Fragmentation Pathways

The fragmentation of this compound is dictated by the interplay between the carboxylic acid group and the heterocyclic ring system. The following sections detail the predicted fragmentation cascades in both positive and negative ion modes.

Negative Ion Mode Fragmentation ([M-H])

In negative ion mode, the initial species is the deprotonated carboxylate anion. The fragmentation of this ion is expected to be dominated by the loss of carbon dioxide (CO), a process known as decarboxylation, which is a characteristic fragmentation pathway for carboxylic acids in mass spectrometry.[4][6]

G M_minus_H [M-H]⁻ m/z 153 Fragment1 Fragment A m/z 109 M_minus_H->Fragment1 - CO₂ (44 u) Fragment2 Fragment B m/z 81 Fragment1->Fragment2 - CO (28 u)

Caption: Proposed fragmentation pathway in negative ion mode.

  • Initial Decarboxylation: The [M-H] ion at m/z 153 is expected to readily lose a molecule of carbon dioxide (44 u) to form a resonance-stabilized carbanion (Fragment A) at m/z 109. This is often the most prominent fragmentation event for deprotonated carboxylic acids.[4][6]

  • Loss of Carbon Monoxide: Following decarboxylation, the resulting fragment ion (Fragment A) can undergo further fragmentation. A plausible subsequent loss is that of carbon monoxide (CO, 28 u) from the pyridazinone ring, leading to the formation of Fragment B at m/z 81.

Positive Ion Mode Fragmentation ([M+H])

In positive ion mode, the protonated molecule [M+H] at m/z 155 serves as the precursor ion. The fragmentation cascade is likely to involve losses of small neutral molecules from the ring and the carboxylic acid group.

G M_plus_H [M+H]⁺ m/z 155 Fragment1 Fragment C m/z 137 M_plus_H->Fragment1 - H₂O (18 u) Fragment4 Fragment F m/z 110 M_plus_H->Fragment4 - COOH (45 u) Fragment2 Fragment D m/z 111 Fragment1->Fragment2 - C₂H₂ (26 u) Fragment3 Fragment E m/z 83 Fragment2->Fragment3 - CO (28 u)

Caption: Proposed fragmentation pathways in positive ion mode.

  • Initial Loss of Water: A common initial fragmentation for protonated carboxylic acids is the loss of a water molecule (18 u), leading to the formation of an acylium ion (Fragment C) at m/z 137.

  • Loss of the Carboxyl Group: Alternatively, the entire carboxylic acid group can be lost as a radical (•COOH, 45 u), resulting in Fragment F at m/z 110.

  • Ring Fragmentation: The acylium ion (Fragment C) can undergo further fragmentation of the heterocyclic ring. A plausible pathway involves the loss of acetylene (C₂H₂, 26 u) to yield Fragment D at m/z 111.

  • Subsequent Loss of Carbon Monoxide: Fragment D can then lose a molecule of carbon monoxide (28 u) to produce Fragment E at m/z 83.

Summary of Predicted Fragment Ions

Ionization ModePrecursor Ion (m/z)Proposed Fragment IonFragment m/zNeutral Loss
Negative153 ([M-H])Fragment A109CO₂ (44 u)
Fragment B81CO (28 u)
Positive155 ([M+H])Fragment C137H₂O (18 u)
Fragment D111C₂H₂ (26 u)
Fragment E83CO (28 u)
Fragment F110•COOH (45 u)

Experimental Protocol: A Step-by-Step Guide

To acquire high-quality mass spectra of this compound, the following experimental workflow is recommended:

Sample Preparation
  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

  • Mobile Phase:

    • Positive Ion Mode: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

    • Negative Ion Mode: A: 0.1% ammonium hydroxide in water; B: Acetonitrile.

  • Gradient: A generic gradient from 5% to 95% B over 5-10 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions (ESI)
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and unambiguous formula determination.

  • Ionization Mode: ESI positive and negative.

  • Capillary Voltage: 3.0-4.0 kV.

  • Drying Gas (Nitrogen) Temperature: 250-350 °C.

  • Drying Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 30-50 psi.

  • Fragmentor/Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Stock Prepare 1 mg/mL Stock Dilution Dilute to 1-10 µg/mL Stock->Dilution Injection Inject 1-5 µL Dilution->Injection Column C18 Reversed-Phase Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (Positive/Negative) Gradient->ESI MS1 Full Scan MS (MS1) ESI->MS1 MS2 Tandem MS (MS/MS) MS1->MS2

Caption: Experimental workflow for LC-MS analysis.

Conclusion: A Framework for Structural Elucidation

This technical guide provides a comprehensive overview of the anticipated mass spectrometric fragmentation of this compound. The proposed fragmentation pathways, rooted in established principles of mass spectrometry, offer a robust framework for the identification and structural characterization of this and related pyridazinone derivatives. By employing the outlined experimental protocol, researchers can generate high-quality data to confirm these fragmentation patterns and gain deeper insights into the chemical properties of this important class of molecules. The provided information serves as a valuable resource for method development, metabolite identification, and stability studies in the field of drug discovery and development.

References

  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. Journal of the American Society for Mass Spectrometry. [Link]
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
  • Paired Pulsed Decarboxylative Hydroxylation Designed by Online Electrochemistry–Mass Spectrometry. American Chemical Society. [Link]
  • Field desorption mass spectrometry of carboxylate salts: characteristic spectra and effects of added complexing agents. Analytical Chemistry. [Link]
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
  • Fragmentation Patterns in Mass Spectrometry. Read Chemistry. [Link]
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ioniz
  • ESI(−)‐MS/MS of the ion‐molecule reactions between the carboxylic acid‐tagged carbene at m/z 139 A) or dicarbene at m/z 261 B) and CO2.
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. PubMed. [Link]
  • The Main Fragmentation Reactions of Organic Compounds. Thieme Connect. [Link]
  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. PubMed. [Link]
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]
  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragment
  • Comparative metabolite profiling of carboxylic acids in rat urine by CE-ESI MS/MS through positively pre-charged and (2)
  • Mass spectrometry of carboxylic acid derivatives.
  • Mass Spec 3e Carboxylic Acids. YouTube. [Link]
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Electron ionization induced fragmentation of some oxadiazole and thiadiazole deriv
  • Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H).
  • 8.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

Sources

The Pyridazine Nucleus: A Privileged Scaffold for Novel Therapeutics—An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a scaffold of significant interest in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic systems, have rendered it a versatile building block in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the key therapeutic targets of pyridazine-containing compounds, delving into their mechanisms of action, and presenting detailed experimental workflows for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation therapies.

Introduction: The Physicochemical Virtues of the Pyridazine Core

The pyridazine motif offers distinct advantages in drug design. Its two adjacent nitrogen atoms act as strong hydrogen bond acceptors, facilitating potent interactions with biological targets.[1] The inherent polarity of the pyridazine ring can enhance aqueous solubility and modulate lipophilicity, crucial parameters for optimizing pharmacokinetic profiles.[1][2] Furthermore, the pyridazine scaffold has been successfully employed as a bioisostere for phenyl, pyridine, and other heteroaromatic rings, allowing for the fine-tuning of molecular properties to improve potency, selectivity, and safety.[3][4] These attributes have led to the development of a diverse array of pyridazine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[4][5][6][7]

Key Therapeutic Targets and Mechanisms of Action

Pyridazine-based compounds have been shown to modulate the activity of a wide range of biological targets. This section will explore some of the most significant and well-validated targets, with a focus on the molecular mechanisms of interaction.

Kinases: Precision Targeting of Cellular Signaling

Kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders. The pyridazine scaffold has proven to be an effective framework for the design of potent and selective kinase inhibitors.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Several pyridazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[5][8][9]

Mechanism of Action: Pyridazine-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the autophosphorylation of the receptor and blocks downstream signaling pathways, ultimately leading to the inhibition of endothelial cell proliferation and migration.[8]

Experimental Workflow: VEGFR-2 Kinase Inhibition Assay

This workflow outlines a common method for determining the in vitro inhibitory activity of a pyridazine compound against VEGFR-2.

VEGFR2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) add_reagents Add to 96-well plate: - Kinase Buffer - ATP - Substrate prep_reagents->add_reagents prep_compound Prepare Pyridazine Compound: - Stock solution in DMSO - Serial dilutions add_compound Add Pyridazine Compound (or DMSO control) prep_compound->add_compound add_reagents->add_compound add_enzyme Initiate reaction with VEGFR-2 enzyme add_compound->add_enzyme incubation Incubate at 30°C for 45 minutes add_enzyme->incubation add_detection Add Detection Reagent (e.g., Kinase-Glo®) incubation->add_detection read_plate Read Luminescence add_detection->read_plate calc_ic50 Calculate % Inhibition and IC50 Value read_plate->calc_ic50

Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.

Protocol: In Vitro VEGFR-2 Kinase Assay

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

    • Prepare serial dilutions of the test pyridazine compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Assay Procedure:

    • To a 96-well plate, add the master mix containing Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)).

    • Add the diluted pyridazine compound to the test wells and an equivalent volume of DMSO-containing buffer to the control wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • After incubation, add a detection reagent such as Kinase-Glo® MAX to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation: VEGFR-2 Inhibitory Activity of Pyridazine Derivatives

Compound IDScaffoldIC50 (nM)Reference
8c Pyridazine1800[8]
8f Pyridazine1300[8]
15 Pyridazine1400[8]
18b Pyridazinone60.7[8]
18c Pyridazine107[8]
Sorafenib (Control) Pyridine53.65[10]
Compound 6 Pyridazinoquinazoline-[9]

Note: IC50 values can vary depending on the specific assay conditions.

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[2][4] Selective inhibition of TYK2 is a promising therapeutic strategy for autoimmune diseases. Deucravacitinib, a pyridazine-containing compound, is a first-in-class, oral, selective TYK2 inhibitor.[4][11]

Mechanism of Action: Deucravacitinib exhibits a unique allosteric mechanism of inhibition. It binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain.[4][5] This binding locks TYK2 in an inactive conformation, preventing its activation and downstream signaling.[4][5] This allosteric inhibition confers high selectivity for TYK2 over other JAK family members, potentially leading to an improved safety profile.[4][5]

Signaling Pathway: TYK2-Mediated Cytokine Signaling and Inhibition by Deucravacitinib

TYK2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor TYK2 TYK2 receptor->TYK2 Activation JAK JAK1/JAK2 receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT dimer STAT Dimer pSTAT->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Inflammation) nucleus->gene deucravacitinib Deucravacitinib deucravacitinib->TYK2 Allosteric Inhibition

Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.

G-Protein Coupled Receptors (GPCRs): Modulating Hormonal Pathways

The GnRH receptor, a GPCR located in the pituitary gland, plays a central role in the reproductive endocrine system.[1] Relugolix is an orally active, nonpeptide GnRH receptor antagonist containing a pyridazine moiety.[1][6][11]

Mechanism of Action: Relugolix competitively binds to GnRH receptors in the pituitary gland, preventing the binding of endogenous GnRH.[1][6] This blockade inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and profound suppression of testosterone production in men and estrogen in women.[1][6][12] Unlike GnRH agonists, which cause an initial surge in hormone levels, relugolix provides immediate suppression, which can be advantageous in hormone-sensitive cancers.[7]

Enzymes of the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyridazine derivatives have been extensively investigated as inhibitors of enzymes involved in the inflammatory process.[13]

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several pyridazine-based compounds have been developed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][14][15][16][17]

Mechanism of Action: Pyridazine-based COX inhibitors bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2. The selectivity for COX-2 over COX-1 is often achieved by exploiting structural differences in the active sites of the two isoforms.[16]

Experimental Workflow: In Vitro COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - COX-1/COX-2 enzymes - Reaction Buffer - Heme - Arachidonic Acid add_reagents Add to plate: - Reaction Buffer - Heme - COX enzyme prep_reagents->add_reagents prep_compound Prepare Pyridazine Compound: - Stock solution in DMSO - Serial dilutions add_compound Add Pyridazine Compound (or DMSO control) prep_compound->add_compound add_reagents->add_compound pre_incubation Pre-incubate at 37°C add_compound->pre_incubation add_substrate Initiate reaction with Arachidonic Acid pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (e.g., with HCl) incubation->stop_reaction detection Measure Product Formation (e.g., EIA or Fluorescence) stop_reaction->detection calc_ic50 Calculate % Inhibition and IC50 Value detection->calc_ic50

Sources

An In-Depth Technical Guide to 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available literature on 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a heterocyclic compound belonging to the medicinally significant pyridazinone class. While specific research on this particular molecule is emerging, this document synthesizes foundational knowledge of its synthesis, chemical characteristics, and the broad therapeutic potential of the pyridazinone scaffold. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds. We will delve into a proposed synthetic route, detailed experimental protocols, and the well-documented biological activities of the pyridazinone core, offering insights into potential avenues for future investigation.

Introduction: The Prominence of the Pyridazinone Scaffold

The pyridazinone nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] These six-membered rings containing two adjacent nitrogen atoms are key components in a variety of pharmacologically active agents. The inherent structural features of the pyridazinone core allow for extensive functionalization, enabling the fine-tuning of their physicochemical and biological properties.

Derivatives of the pyridazinone family have been reported to possess a wide spectrum of therapeutic effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular activities.[1] This broad range of bioactivity underscores the importance of the pyridazinone scaffold as a privileged structure in drug discovery. The subject of this guide, this compound (CAS 74557-73-6), represents a specific embodiment of this promising class of compounds.[2] While detailed studies on this particular molecule are not extensively reported in publicly accessible literature, its structural features suggest it as a valuable building block for the synthesis of novel therapeutic agents.

This guide will provide a detailed exploration of a proposed synthetic pathway for this compound, leveraging established synthetic methodologies for related compounds. Furthermore, we will discuss its key chemical properties and the potential for this molecule to serve as a platform for the development of new drugs targeting a range of diseases.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be conceptualized based on established methods for pyridazinone synthesis. The most common approach involves the cyclization of a γ-ketoacid with hydrazine hydrate. A subsequent oxidation step can then be employed to introduce the carboxylic acid functionality.

Synthetic Workflow Diagram

Synthetic Workflow Proposed Synthesis of this compound A Starting Material (e.g., Ethyl levulinate) B Cyclization with Hydrazine Hydrate A->B Hydrazine Hydrate, Reflux C Intermediate: 6-Methyl-4,5-dihydropyridazin-3(2H)-one B->C D Oxidation (e.g., with Potassium Permanganate) C->D Oxidizing Agent E Final Product: This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a proposed methodology based on analogous syntheses and may require optimization.

Step 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl levulinate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one as a solid.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a beaker, dissolve the intermediate from Step 1 (1 equivalent) in a suitable solvent such as water or a mixture of water and a co-solvent.

  • Oxidation: Cool the solution in an ice bath. Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the purple color of the permanganate disappears. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate. Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value/Characteristic Peaks
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
Appearance White to off-white solid
¹H NMR - Methyl Protons (CH₃): Singlet around δ 2.2-2.5 ppm. - Olefinic Proton (CH): Singlet around δ 7.0-7.5 ppm. - NH Proton: Broad singlet, chemical shift can vary. - Carboxylic Acid Proton (COOH): Broad singlet at δ > 10 ppm.
¹³C NMR - Methyl Carbon (CH₃): ~20 ppm. - Olefinic Carbons (C=C): ~120-150 ppm. - Carbonyl Carbon (C=O): ~160-170 ppm. - Carboxylic Acid Carbon (COOH): ~165-175 ppm.
IR Spectroscopy (cm⁻¹) - O-H stretch (Carboxylic Acid): Broad band around 3000 cm⁻¹. - N-H stretch: Around 3200-3400 cm⁻¹. - C=O stretch (Amide): Around 1650-1680 cm⁻¹. - C=O stretch (Carboxylic Acid): Around 1700-1725 cm⁻¹.
Mass Spectrometry [M+H]⁺: m/z 155.04

Chemical Reactivity and Potential for Derivatization

The presence of multiple functional groups in this compound—namely the carboxylic acid, the amide-like functionality within the ring, and the reactive C-H bond of the methyl group—provides numerous opportunities for chemical modification.

  • Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide variety of substituents. This is a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • N-H of the Pyridazinone Ring: The nitrogen atom can be alkylated or acylated to introduce further diversity.

  • Methyl Group: The methyl group could potentially be functionalized, for instance, through halogenation, to provide another handle for further chemical transformations.

These derivatization possibilities make this compound a versatile scaffold for the construction of compound libraries for high-throughput screening.

Biological Significance and Therapeutic Potential of the Pyridazinone Core

While specific biological data for this compound is not extensively documented, the broader class of pyridazinone derivatives has been the subject of intense investigation, revealing a wide array of pharmacological activities.[1] This suggests that the core scaffold of the title compound holds significant therapeutic promise.

Known Biological Activities of Pyridazinone Derivatives
  • Anti-inflammatory Activity: Many pyridazinone derivatives have been shown to possess potent anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines.

  • Anticancer Activity: The pyridazinone scaffold is present in several compounds that have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

  • Cardiovascular Effects: Certain pyridazinone derivatives have been developed as cardiotonic agents, vasodilators, and antihypertensive drugs.

  • Antimicrobial Activity: The pyridazinone ring has been incorporated into molecules with activity against a range of bacterial and fungal pathogens.

Potential Signaling Pathways

The diverse biological effects of pyridazinone derivatives suggest their interaction with multiple signaling pathways. For instance, their anti-inflammatory and anticancer effects may be mediated through the modulation of pathways such as the NF-κB and MAPK signaling cascades, which are central to inflammation and cell proliferation.

Potential Signaling Pathways Potential Biological Targets of Pyridazinone Derivatives Pyridazinone Pyridazinone Derivatives COX COX Enzymes Pyridazinone->COX Kinases Protein Kinases Pyridazinone->Kinases IonChannels Ion Channels Pyridazinone->IonChannels NFkB NF-κB Pathway Pyridazinone->NFkB MAPK MAPK Pathway Pyridazinone->MAPK Inflammation Inflammation COX->Inflammation Cancer Cancer Kinases->Cancer Cardio Cardiovascular Effects IonChannels->Cardio NFkB->Inflammation NFkB->Cancer MAPK->Inflammation MAPK->Cancer

Caption: Potential signaling pathways modulated by pyridazinone derivatives.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for extensive derivatization make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the following areas:

  • Optimization of the Synthetic Protocol: The proposed synthetic route should be experimentally validated and optimized for yield and purity.

  • Biological Screening: A comprehensive biological evaluation of the title compound and a library of its derivatives is warranted to identify lead compounds for various therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure will be crucial to elucidate the key structural features responsible for biological activity and to optimize potency and selectivity.

  • Mechanistic Studies: For any identified active compounds, detailed mechanistic studies will be necessary to understand their mode of action at the molecular level.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. (2025, December 28). New pyridazinone-4-carboxamides as new ca.
  • Google Patents. (n.d.). Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • MDPI. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(10), 2533. [Link]
  • PubMed Central. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
  • PubMed. (2023, September 14). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway.
  • Se, S. (2023, October 31). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID.
  • PubChem. (n.d.). 6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid.
  • PubChem. (n.d.). 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
  • PubChem. (n.d.). 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid.
  • ResearchGate. (2025, August 7). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • MDPI. (2018). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2018(3), M1002. [Link]
  • PubChem. (n.d.). 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

Sources

An In-depth Technical Guide to 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (C₆H₆N₂O₃)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, with the molecular formula C₆H₆N₂O₃, is a heterocyclic compound belonging to the pyridazinone class. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] This technical guide provides a comprehensive overview of the core chemical and biological aspects of this molecule, including its synthesis, physicochemical properties, and potential therapeutic applications. The document is structured to offer not just procedural steps but also the scientific rationale behind them, empowering researchers to effectively utilize and innovate upon this promising chemical entity.

Introduction: The Pyridazinone Core in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3][4] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation in numerous clinically approved drugs. The pyridazin-3(2H)-one substructure, in particular, has garnered substantial attention for its diverse biological activities.[5][6] These compounds have been reported to exhibit a wide array of pharmacological effects, including but not limited to:

  • Anticancer Activity: Derivatives have been investigated as inhibitors of various kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), which are implicated in certain cancers.[5][6]

  • Anti-inflammatory Effects: The pyridazinone nucleus is a feature of non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of cyclooxygenase (COX) enzymes.[1][3]

  • Cardiovascular Applications: Certain pyridazinone derivatives have been explored as vasodilators and antiplatelet agents.[5]

  • Antimicrobial and Antiviral Properties: The scaffold has also been a template for the development of agents against various pathogens.[1][2]

This compound represents a foundational molecule within this class. Its strategic placement of a methyl group and a carboxylic acid function offers key points for chemical modification and exploration of structure-activity relationships (SAR). This guide will delve into the specifics of this molecule, providing a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing aspects from synthetic strategy to bioavailability.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[7][8]
Molecular Weight 154.12 g/mol [7]
CAS Number 74557-73-6[7][9]
Appearance Solid (predicted)
XLogP3 -0.1[10]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Polar Surface Area 78.8 Ų[10]

Note: Some properties are predicted due to the limited availability of experimental data for this specific compound.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a three-component reaction followed by cyclization and hydrolysis. This approach offers a convergent and efficient route to the target molecule.

Synthesis_Pathway cluster_0 One-Pot Three-Component Reaction A Ethyl butyrylacetate D Ethyl 6-aryl-3-propylpyridazine-4-carboxylate A->D Water, Room Temp. B Arylglyoxal B->D Water, Room Temp. C Hydrazine hydrate C->D Water, Room Temp. E This compound D->E NaOH, EtOH, Reflux then HCl

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on the synthesis of similar pyridazinone structures.[11][12] Researchers should optimize conditions for the specific target molecule.

Step 1: Synthesis of Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

  • Reaction Setup: To a solution of ethyl butyrylacetate (1 equivalent) in water, add the desired arylglyoxal (1 equivalent) and hydrazine hydrate (1.1 equivalents) at room temperature.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the precipitated product is collected by filtration and washed with excess water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the ethyl 6-aryl-3-propylpyridazine-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the pyridazinone ester from Step 1 (1 equivalent) in ethanol. Add a 2M solution of sodium hydroxide (excess).

  • Reaction Execution: Heat the resulting mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with 6N hydrochloric acid until a precipitate forms.

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and air-dry to yield the final product, this compound.

Potential Pharmacological Significance and Mechanism of Action

While specific biological data for this compound is not extensively documented, the broader class of pyridazinone derivatives has been the subject of numerous pharmacological studies.[1][2][3] This allows for an informed discussion of its potential therapeutic applications and likely mechanisms of action.

The Pyridazinone Scaffold as a Bioactive Nucleus

The pyridazinone ring system is a versatile pharmacophore that can be decorated with various substituents to modulate its biological activity.[5][6] The core structure is known to interact with a range of biological targets, and its derivatives have been investigated for:

  • Enzyme Inhibition: As noted, derivatives have shown inhibitory activity against kinases (e.g., ITK, BTK) and other enzymes like cyclooxygenases (COX-1 and COX-2).[3][5][6]

  • Receptor Modulation: Certain pyridazinones have been found to interact with G-protein coupled receptors.

  • Antimicrobial Action: The scaffold has been incorporated into compounds with antibacterial and antifungal properties.[1][2]

Postulated Signaling Pathway Involvement

Based on the known activities of its derivatives, this compound could potentially modulate key signaling pathways involved in cell proliferation, inflammation, and immune responses. For instance, inhibition of a kinase like ITK would disrupt T-cell signaling cascades.

Signaling_Pathway Compound Pyridazinone Derivative (e.g., ITK Inhibitor) ITK ITK Compound->ITK TCR T-Cell Receptor (TCR) TCR->ITK PLCg1 PLCγ1 ITK->PLCg1 IP3_DAG IP₃ / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_NFkB NFAT / NF-κB Ca_PKC->NFAT_NFkB Gene_Expression Gene Expression (e.g., Cytokines) NFAT_NFkB->Gene_Expression Cellular_Response Cellular Response (Proliferation, Activation) Gene_Expression->Cellular_Response

Caption: Potential mechanism of action via inhibition of the ITK signaling pathway.

Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques employed in organic and medicinal chemistry.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation and purity assessment. Based on analogous structures, characteristic peaks for the methyl group, the pyridazinone ring protons, and the carboxylic acid proton would be expected.[11][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as the carbonyls of the pyridazinone ring and the carboxylic acid, as well as the N-H and O-H bonds.[13]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing purity and for quantification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.

  • Thin Layer Chromatography (TLC): TLC would be used for rapid reaction monitoring and preliminary purity checks.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area, wearing suitable protective clothing, gloves, and eye protection.[10] Avoid the formation of dust and aerosols. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14]

Conclusion and Future Perspectives

This compound is a molecule of considerable interest due to its foundational role in the medicinally significant pyridazinone class of compounds. While direct biological data on this specific molecule is sparse, the extensive research on its derivatives suggests a high potential for its use as a lead compound in drug discovery programs targeting a range of diseases. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific targets and mechanism of action. Furthermore, its versatile structure provides a rich platform for the generation of novel derivatives with enhanced potency and selectivity.

References

  • Asif, M. (2012). Some recent approaches of biologically active substituted pyridazine and phthalazine drugs. Current Medicinal Chemistry, 19(18), 2984–2991.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences.
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.).
  • Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7), 20–49.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). PubMed Central.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Safety Data Sheet. (n.d.). INDOFINE Chemical Company, Inc.
  • This compound. (n.d.). Echemi.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025).
  • This compound | CAS 74557-73-6. (n.d.). Santa Cruz Biotechnology.
  • 3-methyl-6-oxo-1H-pyridazine-5-carboxylicacid. (n.d.). Echemi.
  • Methyl 6-Hydroxy-4-methyl-pyridazine-3-carboxyl
  • This compound | CAS 74557-73-6. (n.d.).
  • New pyridazinone-4-carboxamides as new ca. (2025). IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari.
  • This compound - C6H6N2O3 | CSSS00000068495. (n.d.).
  • 6-(3-Methoxyphenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. (n.d.).
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI.
  • 74557-73-6|this compound. (n.d.). BLDpharm.
  • CAS 74557-73-6. (n.d.). Sigma-Aldrich.
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • AB466161 | CAS 74557-73-6. (n.d.). abcr Gute Chemie.
  • Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. (n.d.).
  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. (2012).

Sources

In Vitro Evaluation of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide outlines a comprehensive in vitro evaluation strategy for a specific analogue, 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. While specific biological data for this compound is limited in publicly accessible literature, this document provides a robust framework for its characterization, drawing upon established methodologies for the broader class of pyridazinone derivatives. The proposed workflow encompasses preliminary cytotoxicity screening, followed by a targeted investigation into its potential as a cyclooxygenase (COX) inhibitor and an adrenoceptor modulator, two areas where pyridazinones have shown significant promise.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction and Rationale

Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[4] These activities include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][3][4][5] The core pyridazinone ring system, a six-membered aromatic ring with two adjacent nitrogen atoms, offers multiple sites for substitution, allowing for the fine-tuning of physicochemical and biological properties.[6]

This compound is a small molecule within this class, characterized by a methyl group at the 6-position and a carboxylic acid moiety at the 4-position. Its chemical structure is provided below:

  • IUPAC Name: this compound

  • CAS Number: 74557-73-6[7]

  • Molecular Formula: C₆H₆N₂O₃[7]

  • Molecular Weight: 154.12 g/mol [7]

Given the established pharmacological profile of the pyridazinone scaffold, a systematic in vitro evaluation of this specific analogue is warranted to elucidate its potential therapeutic applications. This guide proposes a tiered approach, beginning with fundamental cytotoxicity assessment to establish a safe concentration range for subsequent, more specific functional assays. Based on the activities of structurally related compounds, we will then focus on its potential as a cyclooxygenase (COX) inhibitor and its interaction with α-adrenergic receptors.

Proposed Synthetic Route

In Vitro Evaluation Workflow

A logical and efficient in vitro evaluation workflow is crucial for characterizing a novel compound. The following diagram illustrates the proposed experimental pipeline for this compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Targeted Functional Screening cluster_2 Phase 3: Mechanism of Action & Selectivity A Compound Synthesis & Characterization B Solubility & Stability Assessment A->B C Cytotoxicity Screening (e.g., MTT Assay on HEK293 & HepG2 cells) B->C D COX-1/COX-2 Inhibition Assay (Colorimetric or Fluorometric) C->D If non-toxic at relevant concentrations E α1/α2-Adrenoceptor Binding Assay (Radioligand Displacement) C->E If non-toxic at relevant concentrations F Enzyme Kinetics (for confirmed COX inhibition) D->F G Functional Antagonism/Agonism Assays (for confirmed receptor binding) E->G G A Inflammatory Stimuli B Phospholipase A2 A->B D Arachidonic Acid B->D C Membrane Phospholipids C->B E COX-2 D->E F Prostaglandins (e.g., PGE2) E->F G Inflammation, Pain, Fever F->G H This compound H->E Inhibition G A Norepinephrine B α1-Adrenoceptor A->B C Gq Protein Activation B->C D Phospholipase C (PLC) Activation C->D E PIP2 -> IP3 + DAG D->E F ↑ Intracellular Ca²⁺ E->F G Smooth Muscle Contraction F->G H This compound H->B Antagonism

Caption: Potential mechanism of action via α1-adrenoceptor antagonism.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial in vitro evaluation of this compound. By leveraging established methodologies for the broader class of pyridazinone derivatives, researchers can efficiently characterize its cytotoxic profile and screen for potential activities as a COX inhibitor or an adrenoceptor modulator. The proposed workflow, from foundational assays to targeted functional screening and mechanistic elucidation, offers a clear path for advancing our understanding of this novel compound. Positive findings from these in vitro studies would provide a strong rationale for progressing to more complex cell-based assays and subsequent in vivo models to further explore its therapeutic potential.

References

  • Di Braccio, M., Grossi, G., Roma, G., Vargiu, L., Mura, M., & Marongiu, F. (2001). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry, 44(6), 918-929. [Link]
  • Abdel-rahman, H. M., Al-Abdullah, E. S., Al-Majed, A. A., El-Emam, A. A., & El-Gazzar, M. G. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 12(1), 1149. [Link]
  • Saeed, A., Channar, P. A., Raza, H., Larik, F. A., Abbas, Q., & Seo, S. Y. (2018). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 23(11), 2824. [Link]
  • El-Sayed, M. A. A., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2021). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 114, 105128. [Link]
  • Al-Tel, T. H. (2011). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 16(12), 10178-10190. [Link]
  • PubChem. (n.d.). 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid.
  • Chemspace. (n.d.). This compound.
  • Royal Society of Chemistry. (2022). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry, 13(12), 1485-1495. [Link]
  • ResearchGate. (2022). (PDF) Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]
  • National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]
  • ACS Publications. (1978). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 21(8), 808-812. [Link]
  • National Institutes of Health. (2018). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 14, 1534-1542. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These six-membered heterocyclic systems, containing two adjacent nitrogen atoms, are key components in drugs exhibiting anti-inflammatory, anticancer, and immunomodulatory properties.[1] The specific target of this guide, 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS No: 74557-73-6), is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[2][3] Its structure, featuring both a reactive carboxylic acid group and a modifiable pyridazinone ring, allows for diverse chemical elaborations, making it a compound of significant interest to researchers in drug discovery and development.

This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step laboratory protocol, and methods for purification and characterization.

Chemical Properties and Safety Information

A summary of the key chemical properties for the target compound is provided in the table below.

PropertyValueSource
CAS Number 74557-73-6[2][4]
Molecular Formula C₆H₆N₂O₃[2][4]
Molecular Weight 154.12 g/mol [2]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in DMSO and hot protic solventsInferred from similar compounds

Safety Precautions: As with all laboratory procedures, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on the reagents used, consult their respective Safety Data Sheets (SDS).

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial preparation of a key intermediate, diethyl 2-acetyl-3-methylsuccinate, followed by its cyclocondensation with hydrazine hydrate.

Synthesis_Strategy cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyridazinone Formation Start Starting Materials (Ethyl Acetoacetate & Diethyl Maleate) Precursor Diethyl 2-acetyl-3-methylsuccinate Start->Precursor Michael Addition Product This compound Precursor->Product Cyclocondensation & Hydrolysis Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Overall synthetic workflow.
Part 1: Synthesis of Diethyl 2-acetyl-3-methylsuccinate (Precursor)

The first part of the synthesis involves a Michael addition reaction. Ethyl acetoacetate, a β-ketoester, acts as the Michael donor, while diethyl maleate serves as the Michael acceptor. The reaction is base-catalyzed, typically using a non-nucleophilic base such as sodium ethoxide. The α-proton of ethyl acetoacetate is acidic and can be readily deprotonated to form a resonance-stabilized enolate, which then attacks the β-carbon of the electron-deficient alkene in diethyl maleate.

Protocol 1: Synthesis of Diethyl 2-acetyl-3-methylsuccinate

Materials and Reagents:

  • Ethyl acetoacetate

  • Diethyl maleate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium metal (1.0 eq.) to absolute ethanol (sufficient to dissolve the sodium). Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Michael Addition: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq.) dropwise at room temperature with stirring. After the addition is complete, add diethyl maleate (1.0 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-acetyl-3-methylsuccinate. The product can be purified by vacuum distillation if necessary.

Part 2: Synthesis of this compound

The second and final step is the cyclocondensation of the synthesized precursor with hydrazine hydrate.[5] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent hydrolysis of the ester groups to yield the final carboxylic acid product.

Cyclocondensation_Mechanism cluster_0 Reaction Pathway Precursor Diethyl 2-acetyl-3-methylsuccinate Intermediate1 Hydrazone Intermediate Precursor->Intermediate1 Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Final Product Intermediate2->Product Hydrolysis & Tautomerization

Sources

Application Notes & Protocols for the Synthesis of 3-Oxo-2,3-dihydropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 3-Oxo-2,3-dihydropyridazine Scaffold

The 3-oxo-2,3-dihydropyridazine core, a derivative of the pyridazine heterocycle, represents a privileged scaffold in medicinal chemistry. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, offers multiple sites for substitution, enabling fine-tuning of physicochemical and biological properties.[1][2] The introduction of an oxo group at the 3-position to form the pyridazinone ring has given rise to a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects.[1][3] Notably, this scaffold is a key component in several clinically approved drugs, such as the antidepressant pipofezine and the vasodilators cadralazine and hydralazine.[1][2]

This guide provides an in-depth exploration of the synthetic protocols for preparing 3-oxo-2,3-dihydropyridazine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer detailed step-by-step experimental procedures, and provide insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Formation of the Pyridazinone Ring

The most prevalent and versatile method for constructing the 3-oxo-2,3-dihydropyridazine ring system involves the cyclocondensation reaction between a 1,4-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative.[4][5] This reaction is a cornerstone of pyridazinone synthesis, and understanding its mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The general mechanism proceeds through the initial formation of a hydrazone by the reaction of one of the carbonyl groups with hydrazine. This is followed by an intramolecular cyclization, where the remaining nitrogen of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the dihydropyridazinone ring.

mechanistic_overview start 1,4-Dicarbonyl Compound + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic attack & dehydration cyclic_intermediate Cyclic Hemiaminal Intermediate hydrazone->cyclic_intermediate Intramolecular cyclization dihydropyridazinone 3-Oxo-2,3-dihydropyridazine cyclic_intermediate->dihydropyridazinone Dehydration product Final Product dihydropyridazinone->product Tautomerization (if applicable)

Caption: Generalized workflow for pyridazinone ring formation.

Synthetic Protocols

This section details several robust and widely employed protocols for the synthesis of 3-oxo-2,3-dihydropyridazine derivatives.

Protocol 1: Synthesis from γ-Ketoacids and Hydrazine Hydrate

This is a classical and highly effective method for preparing 4,5-dihydro-3(2H)-pyridazinones, which can be subsequently oxidized to the corresponding aromatic pyridazinones if desired.[6] The reaction involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the γ-ketoacid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1-1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period ranging from one to eighteen hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.

Data Presentation:

Starting MaterialProductYield (%)Reference
Levulinic acid6-Methyl-4,5-dihydropyridazin-3(2H)-oneHigh[6]
β-Aroylpropionic acids6-Aryl-4,5-dihydropyridazin-3(2H)-onesGood to Excellent[5]
Protocol 2: Synthesis from Maleic Anhydride Derivatives

The condensation of substituted or unsubstituted maleic anhydrides with hydrazine derivatives is a common and efficient route to produce pyridazine-3,6-diones.[4][5][7][8]

maleic_anhydride_synthesis start Maleic Anhydride Derivative + Hydrazine intermediate Hydrazide Intermediate start->intermediate Ring opening product Pyridazine-3,6-dione intermediate->product Intramolecular cyclization & dehydration

Caption: Synthesis of pyridazine-3,6-diones from maleic anhydrides.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve the maleic anhydride derivative (1.0 eq) in a solvent like ethanol or acetic acid.

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. The reaction can often be performed at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: The product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried.

  • Purification: If necessary, the product can be further purified by recrystallization.

Protocol 3: Multicomponent Synthesis

Modern synthetic strategies often employ multicomponent reactions to enhance efficiency and build molecular complexity in a single step. One such approach for synthesizing highly substituted 3-oxo-2,3-dihydropyridazines involves a three-component reaction of a 1,2-dicarbonyl compound, an active methylene nitrile (e.g., malononitrile), and hydrazine.[9]

Step-by-Step Methodology:

  • Catalyst and Reagents: A solid-phase synthesis using a nano-catalyst like Co-doped CeO2 (CCSO) has been reported to be highly efficient.[10] In a mortar, grind the substituted benzil (1.0 eq), cyanoacetylhydrazide (1.0 eq), and a catalytic amount of CCSO nanoparticles.

  • Reaction Conditions: The reaction is performed under solvent-free conditions, often with microwave irradiation or conventional heating for a very short duration (2-4 minutes).[10][11]

  • Work-up: After the reaction is complete (monitored by TLC), the solid residue is typically treated with a solvent like ethanol to dissolve the product.

  • Purification: The catalyst can be removed by filtration, and the product is obtained after evaporation of the solvent. Recrystallization can be used for further purification. This method offers high yields (90-95%) and is environmentally friendly.[10]

Protocol 4: Post-Synthetic Modification via Suzuki-Miyaura Coupling

For the synthesis of a diverse library of 6-aryl-3-oxo-2,3-dihydropyridazine derivatives, a common strategy is to first synthesize a halogenated pyridazinone precursor and then perform a Suzuki-Miyaura cross-coupling reaction.[1]

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize a 6-chloro- or 6-bromo-3-oxo-2,3-dihydropyridazine derivative using one of the previously described methods, starting from a corresponding halogenated precursor like mucochloric or mucobromic acid.

  • Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine the halogenated pyridazinone (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 (0.05-0.1 eq), and a base like 2N Na2CO3.

    • Use a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired 6-aryl-3-oxo-2,3-dihydropyridazine derivative.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reaction, side reactions, or product decomposition.Optimize reaction time and temperature. Check the purity of reagents. Use a different solvent or catalyst.
Impure Product Presence of starting materials or byproducts.Improve the purification method (e.g., change the solvent system for recrystallization or the eluent for column chromatography).
Reaction Not Starting Inactive catalyst, low temperature, or impure reagents.Use fresh reagents and solvents. Activate the catalyst if necessary. Increase the reaction temperature.
Difficulty in Product Isolation Product is soluble in the reaction mixture or forms an oil.Try precipitation by adding a non-polar solvent. If an oil forms, try to induce crystallization by scratching the flask or adding a seed crystal.

Characterization of 3-Oxo-2,3-dihydropyridazine Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic protons and carbons of the pyridazinone ring and its substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic C=O stretching vibration of the pyridazinone ring.

  • Melting Point (m.p.): To assess the purity of the synthesized compound.

Conclusion

The synthesis of 3-oxo-2,3-dihydropyridazine derivatives is a well-established field with a variety of reliable protocols. The choice of the synthetic route depends on the desired substitution pattern and the availability of starting materials. The methods described in this guide, from classical cyclocondensation reactions to modern multicomponent and cross-coupling strategies, provide a robust toolkit for researchers in medicinal chemistry and drug discovery to access this important class of bioactive molecules. Careful execution of the experimental procedures and thorough characterization of the products are paramount for successful synthesis and subsequent biological evaluation.

References

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]
  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
  • Abdellattif, M. H., et al. (2018).
  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
  • Siddiqui, A. A., & Mishra, R. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]
  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
  • Abdellattif, M. H., et al. (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. [Link]
  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
  • Request PDF. (2015). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile.
  • Overberger, C. G., & Kogon, I. C. (1954). Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. Journal of the American Chemical Society. [Link]
  • Feuer, H., White, E. H., & Wyman, J. E. (1957). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society. [Link]
  • Al-Naggar, A. A. (n.d.).
  • El-Gendy, A. A., et al. (2015). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile. RSC Advances. [Link]
  • Gomha, S. M., et al. (2017). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]
  • El-Gohary, N. S., et al. (2022).

Sources

The Emergence of a Novel Pyridazinone in Drug Discovery: Application Notes for 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyridazinone Scaffold

The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects[1][2]. This versatile six-membered heterocyclic ring, containing two adjacent nitrogen atoms, allows for diverse chemical modifications, enabling the fine-tuning of its biological properties[2][3]. Our focus here is on a specific derivative, 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 74557-73-6, Molecular Formula: C₆H₆N₂O₃)[4][5], a compound poised for significant interest in drug discovery. Based on extensive analysis of its structural analogs, we hypothesize that this compound functions as a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

The inhibition of PHDs prevents the degradation of HIF-1α, allowing it to accumulate and activate the transcription of genes that help cells adapt to low-oxygen conditions[1]. This mechanism is a key therapeutic target for conditions such as the anemia associated with chronic kidney disease[6]. These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound, detailing its proposed mechanism of action, synthetic route, and robust protocols for in vitro and cell-based characterization.

Proposed Mechanism of Action: PHD Inhibition and HIF-1α Stabilization

Under normal oxygen levels (normoxia), PHD enzymes utilize oxygen to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event signals for HIF-1α to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.

We propose that this compound, by inhibiting PHD, mimics a hypoxic state. This inhibition prevents HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and the subsequent activation of downstream target genes. This signaling cascade is crucial for cellular adaptation to hypoxia and holds immense therapeutic potential.

HIF-1a_Stabilization_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_inhibition PHD Inhibition PHD_active PHD (Active) HIF1a_normoxia HIF-1α PHD_active->HIF1a_normoxia VHL VHL HIF1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Compound 6-Methyl-3-oxo-2,3-dihydropyridazine -4-carboxylic acid PHD_inhibited PHD (Inhibited) Compound->PHD_inhibited Inhibits HIF1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HRE HRE Activation Nucleus->HRE Gene_Expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression

Caption: Proposed mechanism of HIF-1α stabilization.

Synthesis Protocol

While a specific synthesis for this compound is not extensively documented, a reliable route can be adapted from established methods for analogous pyridazinone structures[7]. The following protocol outlines a plausible synthetic pathway.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 2-methyl-4-oxobut-2-enoate

  • Hydrazine hydrate

  • Diethyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • Step 1: Cyclization. In a round-bottom flask, dissolve ethyl 2-methyl-4-oxobut-2-enoate in ethanol. Add hydrazine hydrate dropwise while stirring at room temperature. The reaction is typically exothermic. After the initial reaction subsides, reflux the mixture for 2-4 hours.

  • Step 2: Work-up and Purification of the Ester Intermediate. After cooling, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. Purify by column chromatography on silica gel.

  • Step 3: Saponification. Dissolve the purified ester in ethanol and add a 2M aqueous solution of NaOH. Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Step 4: Acidification and Isolation. Cool the reaction mixture to room temperature and acidify with 6N HCl until a precipitate forms. Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

In Vitro Characterization: PHD2 Inhibition Assay

To quantify the inhibitory potential of the compound against its putative target, a robust in vitro PHD2 inhibition assay is essential. The following protocol is based on a colorimetric method that measures the consumption of the PHD2 co-substrate, α-ketoglutarate[8].

Protocol 2: Colorimetric In Vitro PHD2 Inhibition Assay

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate

  • α-ketoglutarate (α-KG)

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Sodium hydroxide (NaOH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation. Prepare stock solutions of the test compound in DMSO. Prepare fresh solutions of PHD2, HIF-1α peptide, α-KG, ascorbate, and FeSO₄ in assay buffer.

  • Assay Setup. In a 96-well plate, add the assay buffer, ascorbate, and FeSO₄. Add serial dilutions of the test compound or vehicle control (DMSO). Add the HIF-1α peptide substrate.

  • Enzyme Reaction. Initiate the reaction by adding the PHD2 enzyme to each well. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Quenching and Derivatization. Stop the reaction by adding a solution of DNPH. Incubate at room temperature for 10-15 minutes to allow for the derivatization of the remaining α-KG.

  • Color Development. Add a concentrated NaOH solution to each well to develop the color.

  • Data Acquisition. Measure the absorbance at a suitable wavelength (e.g., 425 nm) using a microplate reader.

  • Data Analysis. The absorbance is inversely proportional to PHD2 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

CompoundTargetAssay TypeIC₅₀ (nM)
This compoundPHD2ColorimetricTBD
VadadustatPHD2Various11.83
DaprodustatPHD2Various22.2
RoxadustatPHD2Various591
TBD: To be determined experimentally. IC₅₀ values for known inhibitors are provided for reference and can vary with assay conditions.[6]

Cell-Based Characterization: HIF-1α Stabilization Assay

Demonstrating that the compound can stabilize HIF-1α in a cellular context is a critical validation step. Western blotting is a direct and reliable method for this purpose.

Protocol 3: Western Blot Analysis of HIF-1α Stabilization

Materials:

  • Human cell line (e.g., HeLa, U2OS, or a relevant cancer cell line)

  • Cell culture medium and supplements

  • Test compound

  • Cobalt chloride (CoCl₂) as a positive control for hypoxia induction[9]

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment. Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 4, 8, or 16 hours). Include a vehicle control (DMSO) and a positive control (CoCl₂).

  • Cell Lysis. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting. Normalize protein concentrations and perform SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting. Block the membrane and then incubate with the primary anti-HIF-1α antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis. Re-probe the membrane with an anti-β-actin antibody to confirm equal loading. Quantify the band intensities to determine the fold-increase in HIF-1α levels relative to the vehicle control.

Drug Discovery Workflow

The successful application of this compound in a drug discovery program follows a structured workflow, from initial characterization to preclinical development.

Drug_Discovery_Workflow cluster_discovery Discovery & Characterization cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis & Purification (Protocol 1) InVitro In Vitro PHD2 Inhibition (Protocol 2) Synthesis->InVitro Characterize Potency CellBased Cell-Based HIF-1α Stabilization (Protocol 3) InVitro->CellBased Confirm Cellular Activity HRE_Assay HRE Reporter Assay CellBased->HRE_Assay Assess Functional Outcome SAR Structure-Activity Relationship (SAR) HRE_Assay->SAR Iterative Design ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Optimize Properties InVivo In Vivo Efficacy Models (e.g., Anemia models) ADME_Tox->InVivo Evaluate in Animal Models Safety Safety & Toxicology InVivo->Safety Assess Safety Profile

Caption: A streamlined workflow for advancing a PHD inhibitor.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics targeting the HIF pathway. The protocols outlined in these application notes provide a robust framework for its synthesis, in vitro characterization, and cell-based validation. Future studies should focus on expanding the in vitro profiling to include other PHD isoforms to assess selectivity, and on conducting Hypoxia-Responsive Element (HRE) luciferase reporter assays to quantify the transcriptional activity of stabilized HIF-1α. Successful outcomes from these initial studies will pave the way for lead optimization and subsequent preclinical evaluation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors. BenchChem.
  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187–206.
  • Zhang, Y., et al. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 295(39), 13537–13547.
  • Chemspace. (n.d.). This compound.
  • ResearchGate. (n.d.). Determination of the condition to stabilize endogenous HIF-1α protein....
  • Chan, D. A., & Giaccia, A. J. (2007). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. BioTechniques, 43(3), 354–356.
  • Asif, M. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine. Mini-Reviews in Medicinal Chemistry, 14(13), 1093-1103.
  • NIH. (2009).
  • NIH. (2023). Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers in Pharmacology, 14, 1202128.
  • Al-Sanea, M. M., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 13(52), 36245-36262.
  • PubChem. (n.d.). 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid.
  • NIH. (2014). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues.
  • NIH. (2016). Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury. Oncotarget, 7(26), 39846–39857.
  • Scott, M. E., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049.
  • PubChemLite. (n.d.). 6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid.
  • MDPI. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(23), 5727.
  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • NIH. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 780–787.

Sources

Application of Pyridazinone Derivatives in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of pyridazinone derivatives, integrating established principles with practical, field-proven insights. We will delve into the synthesis, biological evaluation, and therapeutic targeting of these compelling molecules, moving beyond mere procedural lists to explain the rationale behind experimental choices.

The Enduring Appeal of the Pyridazinone Core

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, is a privileged structure in drug discovery.[1][2] Its continued relevance stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. Furthermore, the pyridazinone core is readily amenable to chemical modification at multiple positions, allowing for the fine-tuning of physicochemical properties and pharmacological activity.[3] This inherent adaptability has led to the development of pyridazinone-based drugs and clinical candidates with a wide array of biological activities, including anti-inflammatory, anticancer, cardiovascular, and neuroprotective effects.[4][5]

Key Therapeutic Applications and Mechanisms of Action

Pyridazinone derivatives have been successfully exploited to target a range of enzymes and receptors implicated in disease. Here, we explore some of the most significant applications.

Anti-inflammatory Agents: Targeting COX and PDE4

Chronic inflammation is a key driver of numerous diseases, and pyridazinone derivatives have emerged as potent anti-inflammatory agents.[3] Their mechanisms of action often involve the inhibition of key pro-inflammatory enzymes.

One of the primary targets for anti-inflammatory pyridazinones is cyclooxygenase-2 (COX-2) .[3] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent mediators of pain and inflammation.[3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Another important target is phosphodiesterase 4 (PDE4) , an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[6] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[6]

Signaling Pathway: Pyridazinone Derivatives in Inflammation

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor COX-2 COX-2 Receptor->COX-2 AC Adenylyl Cyclase Receptor->AC Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Pro-inflammatory Cytokines Pro-inflammatory Cytokines cAMP->Pro-inflammatory Cytokines Suppresses AMP AMP PDE4->AMP Pro-inflammatory Cytokines->Inflammation Pyridazinone (COX-2 Inhibitor) Pyridazinone (COX-2 Inhibitor) Pyridazinone (COX-2 Inhibitor)->COX-2 Inhibits Pyridazinone (PDE4 Inhibitor) Pyridazinone (PDE4 Inhibitor) Pyridazinone (PDE4 Inhibitor)->PDE4 Inhibits Start Start Benzoylpropionic Acid Benzoylpropionic Acid Start->Benzoylpropionic Acid Hydrazine Hydrate Hydrazine Hydrate Start->Hydrazine Hydrate Ethanol Ethanol Start->Ethanol Reaction Mixture Reaction Mixture Benzoylpropionic Acid->Reaction Mixture Hydrazine Hydrate->Reaction Mixture Ethanol->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Cooling and Precipitation Cooling and Precipitation Reflux->Cooling and Precipitation Filtration and Washing Filtration and Washing Cooling and Precipitation->Filtration and Washing Recrystallization Recrystallization Filtration and Washing->Recrystallization Product 6-phenyl-4,5-dihydropyridazin-3(2H)-one Recrystallization->Product

Caption: A typical workflow for the synthesis of a pyridazinone derivative.

Detailed Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of a foundational pyridazinone structure.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Expert Insights & Troubleshooting:

  • Purity of Starting Materials: The purity of the γ-ketoacid and hydrazine is crucial for obtaining a high yield of the desired product. Impurities can lead to side reactions and a complex product mixture.

  • Controlling N-Alkylation: When using substituted hydrazines, a mixture of N-alkylated products can be formed. The regioselectivity of this reaction can be influenced by steric hindrance and the electronic properties of the substituents. Careful optimization of reaction conditions (e.g., solvent, temperature, and base) may be necessary to favor the desired isomer. [7]* Purification Challenges: If the product is difficult to purify by recrystallization alone, column chromatography on silica gel is an effective alternative. A gradient of ethyl acetate in hexane is a common eluent system for these compounds. [8]

Biological Evaluation of Pyridazinone Derivatives

The biological activity of newly synthesized pyridazinone derivatives is assessed through a variety of in vitro and in vivo assays.

In Vitro Assays

1. Enzyme Inhibition Assays:

  • COX-2 Inhibition Assay: The ability of a compound to inhibit COX-2 is typically measured using a colorimetric or fluorometric assay. These assays monitor the peroxidase activity of the enzyme, which is coupled to a chromogenic or fluorogenic substrate.

  • PDE4 Inhibition Assay: PDE4 activity is often assessed using a fluorescence polarization (FP) assay. This assay measures the change in polarization of a fluorescently labeled cAMP substrate upon hydrolysis by the enzyme.

2. Cell-Based Assays:

  • MTT Assay for Cytotoxicity: The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability. [9][10]

Detailed Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol provides a method for determining the COX-2 inhibitory activity of a test compound.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add Tris-HCl buffer, COX-2 enzyme, and the test compound at various concentrations. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and TMPD to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Expert Insights & Troubleshooting:

  • Enzyme Activity: Ensure that the COX-2 enzyme is active and used at an appropriate concentration to obtain a linear reaction rate.

  • Solvent Effects: The solvent used to dissolve the test compound (usually DMSO) can affect enzyme activity. It is important to keep the final solvent concentration low and consistent across all wells.

  • Compound Interference: Some compounds may interfere with the assay by absorbing light at the detection wavelength. It is advisable to run a control with the test compound in the absence of the enzyme to check for any interference.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxicity of pyridazinone derivatives against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Expert Insights & Troubleshooting:

  • Cell Seeding Density: The initial cell seeding density can significantly impact the results of the MTT assay. It is important to optimize the seeding density for each cell line to ensure that the cells are in the exponential growth phase during the assay. [10]* MTT Incubation Time: The incubation time with MTT should be optimized to allow for sufficient formazan formation without causing cytotoxicity from the MTT itself. [10]* Interpretation of Results: The MTT assay measures metabolic activity, which is not always a direct measure of cell viability. It is important to be aware of potential confounding factors, such as changes in cell metabolism that are not related to cell death. [9][10]It is often advisable to confirm the results of the MTT assay with a second, mechanistically different cytotoxicity assay.

Quantitative Data Summary

The following table summarizes the biological activity of representative pyridazinone derivatives from the literature.

Compound/Drug NameTherapeutic TargetIC50/EC50Reference
Emorfazone Analgesic/Anti-inflammatory-[11][12]
Zardaverine PDE3/4 Inhibitor-[13]
Fadrozole Aromatase Inhibitor6.4 nM[14]
Bemarinone Cardiotonic-[15]

Conclusion and Future Perspectives

The pyridazinone scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued prominence in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent pyridazinone derivatives with improved pharmacokinetic profiles. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the discovery of the next generation of pyridazinone-based drugs.

References

[4]Asif, M. (2017). A review on pharmacological activities of pyridazines and pyridazinone derivatives: A review on biologically active scaffold. SAR Publication.

[16]Asif, M. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

[17]Isah, A. M., et al. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 5(2), 2515-2524.

[18]Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.

[9]Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.

[10]Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.

[7]BenchChem. (2025). Navigating the Synthesis of Pyridazin-3(2H)-one-based Guanidines: A Technical Support Guide. BenchChem.

[19]Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.

[20]Various Authors. (n.d.). Fadrozole hydrochloride, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin. Drug Synthesis Database.

[21]Turnbull, T., et al. (2022). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. In Springer Nature Experiments.

[22]Abd El-All, A. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society.

[15]Küçükgüzel, I., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 733.

[23]Akhtar, W., et al. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry, 9(1), 75-93.

[24]BenchChem. (2025). A Comparative Guide to the Pharmacokinetic Profiles of Substituted Pyridazines. BenchChem.

[25]Asif, M. (2015). Overview on emorfazone and other related 3(2H) pyridazinone analogues displaying analgesic and anti-inflammatory activity. Journal of Scientific and Innovative Research, 4(1), 32-38.

[26]Zhang, L., et al. (2025). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Journal of Heterocyclic Chemistry.

[1]Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256-281.

[2]Akhtar, W., et al. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry, 9(1), 75-93.

[5]Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

[8]BenchChem. (2025). Technical Support Center: Pyridazinone Synthesis Purification. BenchChem.

[3]Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.

[27]BPS Bioscience. (n.d.). PDE4B1 Assay Kit. BPS Bioscience. Retrieved from [Link]

[28]Sudharani, K., et al. (2023). Synthesis and Insilico Evaluation of 4, 6- Diphenyl Pyridine-3 (2H) - Onederivatives. International Journal of Advances in Pharmaceutical Research, 13(12), 598-603.

[29]Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122.

[11]Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central.

[30]Li, J., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-646.

[31]Jiang, L., et al. (2014). Synthesis of 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one. Applied Chemistry, 43(9), 1604-1607.

[32]Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central.

[33]BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. BenchChem.

[13]Li, H., et al. (2014). Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition. PLoS ONE, 9(3), e90937.

[34]Wang, P., et al. (2011). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies, 9(4), 373-382.

[35]BenchChem. (2025). Preparation of Zardaverine Stock Solutions for Laboratory Use. BenchChem.

[36]Lang, M., et al. (1992). Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds. Journal of Medicinal Chemistry, 35(18), 3367-3375.

[37]G-Super, E., et al. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. Proceedings of the National Academy of Sciences, 112(12), E1420-E1428.

[6]Velard, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 584-594.

[38]Lyssikatos, J. P., et al. (2020). The Pharmacodynamic Inhibition of Estrogen Synthesis by Fadrozole, an Aromatase Inhibitor, and Its Pharmacokinetic Disposition. Journal of Pharmacology and Experimental Therapeutics, 295(2), 523-530.

[39]BellBrook Labs. (2019). How A PDE Activity Assay Might Help Find New Treatments for Individuals Suffering from Heart Disease. BellBrook Labs.

[40]Li, H., et al. (2014). Phosphodiesterase 3/4 inhibitor zardaverine exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition. PLoS ONE, 9(3), e90937.

[41]Noh, K., & Lee, J.-H. (Eds.). (n.d.). Special Issue : Advances in Pharmacokinetics and Drug-Drug Interactions. MDPI.

[42]Liu, X., et al. (2021). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 11(7), 1765-1793.

[43]Shah, R. (2019). Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). In ResearchGate.

[44]Wang, Y., et al. (2020). The synthesis of a selective PDE4/TNFα inhibitor. Bioorganic & Medicinal Chemistry, 28(15), 115598.

Sources

The Versatile Intermediate: 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core in Medicinal Chemistry

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique arrangement of nitrogen atoms and a carbonyl group allows for a multitude of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. Among the various pyridazinone derivatives, 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS No: 74557-73-6) stands out as a particularly valuable chemical intermediate.[1][2] Its bifunctional nature, possessing both a reactive carboxylic acid handle and a modifiable pyridazinone ring, enables its seamless integration into multi-step synthetic routes targeting complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile building block for researchers in drug development and organic synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective utilization in synthesis.

PropertyValueSource
CAS Number 74557-73-6[2]
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in DMSO and methanol; sparingly soluble in waterSupplier Data
Spectroscopic Characterization (Predicted and Analog-Based)

¹H NMR (400 MHz, DMSO-d₆):

  • ~13.5 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. Its chemical shift can be highly variable and it may exchange with D₂O.

  • ~12.5 ppm (s, 1H): A broad singlet attributed to the N-H proton of the pyridazinone ring. This peak will also exchange with D₂O.

  • ~7.5 ppm (s, 1H): A singlet corresponding to the vinyl proton at the 5-position of the pyridazinone ring.

  • ~2.3 ppm (s, 3H): A sharp singlet representing the three protons of the methyl group at the 6-position.

¹³C NMR (100 MHz, DMSO-d₆):

  • ~165 ppm: The carbonyl carbon of the carboxylic acid.

  • ~160 ppm: The carbonyl carbon of the pyridazinone ring.

  • ~145 ppm: The quaternary carbon at the 6-position (attached to the methyl group).

  • ~130 ppm: The vinyl carbon at the 5-position.

  • ~120 ppm: The quaternary carbon at the 4-position (attached to the carboxylic acid).

  • ~20 ppm: The carbon of the methyl group.

IR (KBr, cm⁻¹):

  • 3200-2500 (broad): O-H stretch of the carboxylic acid.

  • ~3100: N-H stretch of the pyridazinone ring.

  • ~1720: C=O stretch of the carboxylic acid.

  • ~1650: C=O stretch of the pyridazinone amide.

  • ~1600: C=C stretch of the pyridazinone ring.

Synthesis Protocol: A Reliable Pathway

The synthesis of this compound is most effectively achieved through the cyclocondensation of a suitable γ-dicarbonyl precursor with a hydrazine source. The following protocol is based on well-established methodologies for pyridazinone synthesis.[6][7]

Diagram of the Synthetic Pathway

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products diketoester Ethyl 2-acetyl-3-oxobutanoate conditions Acetic Acid (solvent/catalyst) Reflux, 4-6 hours diketoester->conditions Step 1: Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->conditions intermediate_ester Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate conditions->intermediate_ester hydrolysis 1. NaOH (aq), Reflux 2. HCl (aq), Acidification intermediate_ester->hydrolysis Step 2: Saponification final_product This compound hydrolysis->final_product

Caption: Synthetic route to the target molecule.

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1 equivalent) and glacial acetic acid (5-10 volumes).

  • Addition of Hydrazine: While stirring the solution at room temperature, slowly add hydrazine hydrate (1.1 equivalents) dropwise. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (10 volumes). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the ethyl ester intermediate as a crystalline solid.

Step 2: Saponification to this compound

  • Hydrolysis: Suspend the ethyl ester intermediate (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (5 equivalents).

  • Reflux: Heat the mixture to reflux for 2-3 hours, during which the solid should dissolve.

  • Acidification: Cool the reaction mixture in an ice bath and acidify it to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation and Drying: Collect the precipitated carboxylic acid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum at 50-60 °C.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridazinone core is a key pharmacophore in a variety of kinase inhibitors.[8] The structural rigidity and the ability of the lactam group to form crucial hydrogen bonds with the hinge region of the kinase active site make it an ideal scaffold. This compound serves as an excellent starting point for the synthesis of such inhibitors. The carboxylic acid provides a convenient handle for the introduction of various side chains via amide coupling, allowing for the exploration of the solvent-exposed region of the kinase binding pocket.

Workflow for the Synthesis of a Pyridazinone-based Kinase Inhibitor Library

kinase_inhibitor_workflow start 6-Methyl-3-oxo-2,3-dihydropyridazine -4-carboxylic acid protection N-Protection (e.g., SEM-Cl) start->protection protected_intermediate N-Protected Pyridazinone protection->protected_intermediate activation Carboxylic Acid Activation (e.g., HATU, EDCI/HOBt) protected_intermediate->activation activated_intermediate Activated Ester activation->activated_intermediate coupling Amide Coupling activated_intermediate->coupling amine_library Library of Amines (R-NH2) amine_library->coupling coupled_products N-Protected Amide Library coupling->coupled_products deprotection Deprotection coupled_products->deprotection final_library Final Kinase Inhibitor Library deprotection->final_library

Caption: Workflow for library synthesis.

Protocol for Amide Coupling: A Key Transformation

This protocol details the coupling of the pyridazinone carboxylic acid with a primary amine, a common step in the synthesis of kinase inhibitors.

  • N-Protection (Optional but Recommended): To avoid side reactions at the pyridazinone nitrogen, it can be protected, for example, with a SEM (2-(trimethylsilyl)ethoxymethyl) group.

  • Activation of the Carboxylic Acid: To a solution of the (N-protected) this compound (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA, 2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection (if applicable): If an N-protecting group was used, it can be removed under appropriate conditions (e.g., TBAF for SEM deprotection).

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and the presence of two orthogonal functional groups make it an ideal building block for the creation of diverse molecular libraries. The protocols and data presented in this guide are intended to empower researchers to fully leverage the potential of this important scaffold in their synthetic endeavors.

References

  • Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. [Link]
  • New pyridazinone-4-carboxamides as new cannabinoid receptor 2 modulators. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]
  • Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the three-component Biginelli reaction. The Royal Society of Chemistry. [Link]
  • Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using DCC as the condensing agent. Indian Journal of Chemistry. [Link]
  • CHEM 242L Exp.
  • 13C NMR Chemical Shifts. University of Wisconsin. [Link]
  • 13C NMR Chemical Shifts.
  • Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate.
  • 6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. PubChem. [Link]
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
  • γ-Oxo Carboxylic Acids in Heterocyclic Synthesis. Part 3. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.

Sources

Application Notes & Protocols: Mastering Suzuki Coupling Reactions with Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Materials Science

Pyridazine scaffolds are privileged structures in modern drug discovery, forming the core of numerous biologically active compounds. Their unique electronic properties and ability to act as hydrogen bond acceptors make them invaluable pharmacophores. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the modular synthesis of complex pyridazine-based molecules. This guide provides an in-depth exploration of the Suzuki coupling with pyridazine derivatives, offering mechanistic insights, field-proven protocols, and troubleshooting advice to empower researchers in their synthetic endeavors.

The Strategic Importance of Pyridazine Scaffolds

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts a unique set of properties to a molecule. The nitrogen atoms introduce a dipole moment, influence the molecule's pKa, and provide sites for hydrogen bonding, which are critical for molecular recognition and binding to biological targets. Consequently, pyridazine derivatives have found applications as potent inhibitors of various enzymes and modulators of receptor activity. The Suzuki coupling provides a direct and efficient route to functionalize the pyridazine core, allowing for the systematic exploration of chemical space around this important heterocycle.

Mechanistic Considerations for Pyridazine Suzuki Couplings

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. While the fundamental catalytic cycle is well-understood, the presence of the pyridazine ring introduces specific challenges and considerations. The nitrogen lone pairs can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Therefore, the choice of ligand is paramount to shield the palladium and facilitate the key steps of the catalytic cycle.

The generally accepted mechanism proceeds through three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine halide. This is often the rate-limiting step.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Pyridazine Halide) label_react1 Pyridazine-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Boronic Acid/Ester) + Base label_react2 R²-B(OR)₂ PdII_Diorgano R¹-Pd(II)L_n-R² Transmetal->PdII_Diorgano ReductElim Reductive Elimination PdII_Diorgano->ReductElim label_prod Pyridazine-R² invis1 ReductElim->invis1 R¹-R² (Coupled Product) invis1->Pd0 invis2

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps involved in the cross-coupling of a pyridazine halide (R¹-X) with an organoboron reagent (R²-B(OR)₂).

Core Components & Optimization Strategies

The success of a Suzuki coupling with a pyridazine derivative hinges on the judicious selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

ComponentRole & Key ConsiderationsRecommended Starting Points
Pyridazine Substrate The reactivity of the C-X bond is crucial. Reactivity order: I > Br > Cl > OTf. Chloropyridazines are often preferred for their lower cost and greater availability, but require more active catalyst systems.3-Chloro-6-phenylpyridazine, 3,6-dichloropyridazine
Boronic Acid/Ester The stability and reactivity of the organoboron reagent are important. Boronic esters (e.g., pinacol esters) often exhibit greater stability and are less prone to protodeboronation.Phenylboronic acid, (4-methoxyphenyl)boronic acid
Palladium Precatalyst A source of Pd(0). Air-stable Pd(II) precatalysts are commonly used and are reduced in situ to the active Pd(0) species.Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃
Ligand Essential for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are generally effective for challenging substrates like chloropyridazines.SPhos, XPhos, RuPhos, triphenylphosphine (PPh₃)
Base Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. The choice of base can significantly impact the reaction rate and yield.K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Must be capable of dissolving the reactants and be stable under the reaction conditions. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.Toluene/H₂O, Dioxane/H₂O, DMF

Step-by-Step Experimental Protocol: Synthesis of 3-Aryl-6-chloropyridazine

This protocol provides a general method for the Suzuki coupling of 3,6-dichloropyridazine with an arylboronic acid.

Materials:

  • 3,6-Dichloropyridazine

  • Arylboronic acid (1.1 equivalents)

  • PdCl₂(dppf) (2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Figure 2: A typical experimental workflow for a Suzuki coupling reaction, from setup to product characterization.

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 mmol), the arylboronic acid (1.1 mmol), PdCl₂(dppf) (0.02 mmol), and Na₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Poor quality boronic acid. 4. Inappropriate base or solvent.1. Use a fresh batch of catalyst or a different precatalyst/ligand combination (e.g., Pd₂(dba)₃ with SPhos). 2. Ensure thorough degassing of the solvent by sparging with inert gas or using the freeze-pump-thaw method. 3. Check the purity of the boronic acid; consider converting it to the more stable pinacol ester. 4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water).
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High reaction temperature.1. Improve inert atmosphere techniques. 2. Lower the reaction temperature.
Protodeboronation 1. Presence of excess water or protic impurities. 2. Unstable boronic acid.1. Use anhydrous solvents and reagents. 2. Use a boronic ester instead of the acid.
Dehalogenation of Pyridazine 1. Presence of a hydrogen source. 2. Certain catalyst/ligand combinations.1. Use anhydrous conditions. 2. Screen different ligands.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555-5558.
  • Stanetty, P., & Schnürch, M. (2010). Transition-metal catalysed C–C and C–N bond formation on the pyridazine scaffold. Journal of the Serbian Chemical Society, 75(1), 1-28.
  • Li, W., Nelson, D. P., & Jensen, M. S. (2003). A General and Efficient Protocol for the Suzuki Cross-Coupling of 2- and 4-Chloropyridines. The Journal of Organic Chemistry, 68(22), 8751–8754.

Amide coupling protocol for pyridazine-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Comprehensive Guide to Amide Coupling of Pyridazine-4-Carboxylic Acids: Strategies and Protocols for Medicinal Chemistry

Abstract

The pyridazine scaffold is a privileged heterocycle in modern drug discovery and agrochemical research, with its amide derivatives demonstrating significant biological activity.[1][2][3] However, the synthesis of these amides via the coupling of pyridazine-4-carboxylic acids presents unique challenges due to the electron-deficient nature of the pyridazine ring. This inherent electronic property can impede the activation of the carboxylic acid, leading to sluggish reactions and low yields with standard protocols.[4][5][6] This document provides a detailed guide for researchers, offering field-proven insights into overcoming these challenges. We will dissect the mechanistic principles of amide bond formation, compare the efficacy of various coupling reagents, and present robust, step-by-step protocols for the successful synthesis of pyridazine-4-carboxamides. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower scientists to troubleshoot and optimize their synthetic routes effectively.

The Strategic Importance and Synthetic Challenge of Pyridazine Amides

Pyridazine-containing molecules are integral components of numerous pharmacologically active agents and agrochemicals.[2][3] The arrangement of the two adjacent nitrogen atoms in the ring imparts unique physicochemical properties, such as hydrogen bonding capabilities and specific metabolic profiles, making it an attractive scaffold for medicinal chemists.[7][8] The amide bond is one of the most common functional groups in pharmaceuticals, and its installation onto a pyridazine core is a frequent strategy for library generation and lead optimization.[9][10]

The primary challenge in coupling pyridazine-4-carboxylic acid stems from the electron-withdrawing character of the diazine system. This effect decreases the electron density on the carboxyl group, making it less nucleophilic and thus more difficult to activate compared to electron-rich or neutral aromatic carboxylic acids. Consequently, coupling reactions with electron-deficient amines or sterically hindered substrates can be particularly sluggish and often fail under standard conditions that are effective for simpler systems.[4][5][6] Success, therefore, hinges on the careful selection of a potent activating agent and the optimization of reaction conditions.

The Core Mechanism: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is generally unfeasible as it leads to a non-reactive ammonium carboxylate salt.[11] The cornerstone of all amide coupling protocols is the in situ activation of the carboxylic acid.[12][13] This process converts the hydroxyl group of the acid into a better leaving group, transforming the carboxyl carbon into a highly electrophilic center that is susceptible to nucleophilic attack by the amine.

The general workflow can be visualized as a two-stage process:

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid Pyridazine-4- Carboxylic Acid Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate Activation Reagent Coupling Reagent + Base Reagent->Intermediate Product Pyridazine-4-Carboxamide Intermediate->Product Amine Primary or Secondary Amine Amine->Product Nucleophilic Attack caption General Workflow for Amide Coupling.

Caption: General Workflow for Amide Coupling.

The choice of coupling reagent dictates the nature of the activated intermediate and is the most critical parameter for successfully coupling challenging substrates like pyridazine-4-carboxylic acids.

A Comparative Guide to Coupling Reagents

The vast arsenal of coupling reagents can be broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium). The selection depends on factors like substrate reactivity, cost, desired reaction time, and potential for side reactions.[12]

Reagent Class Example(s) Mechanism Highlight Advantages Common Side Reactions/Drawbacks
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.Cost-effective; water-soluble byproducts (EDC) are easily removed.[14]Racemization risk (suppressed by additives); formation of N-acylurea byproduct.[14][15]
Aminium/Uronium Salts HATU , HBTU, TBTUForms an active ester (e.g., OAt or OBt ester) that is less reactive but more stable than O-acylisourea.High efficiency, fast reaction times, low racemization, particularly effective for hindered substrates.[14][16]Higher cost; can cap the amine if used in large excess.[14]
Phosphonium Salts PyBOP, BOPSimilar to aminium salts, forms an active OBt ester.Very effective; avoids guanidinylation side reactions possible with HBTU/HATU.Can be more expensive; generates phosphine oxide byproducts.
Mechanistic Insight: HATU vs. EDC/HOBt

Understanding the mechanism of the chosen reagent is key to troubleshooting.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a gold standard for difficult couplings. Its superiority lies in the formation of a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is exceptionally reactive.[14][17]

HATU_Mechanism RCOOH Pyridazine-COOH RCOO_neg Pyridazine-COO⁻ RCOOH->RCOO_neg Deprotonation Base Base (DIPEA) Activated_Complex Activated Complex RCOO_neg->Activated_Complex Attack on HATU HATU_node HATU Active_Ester OAt Active Ester Activated_Complex->Active_Ester Release of Tetramethylurea HOAt HOAt Amide_Product Pyridazine-CONH-R' Active_Ester->Amide_Product Amine R'-NH₂ Amine->Active_Ester Nucleophilic Attack caption Simplified HATU Coupling Mechanism.

Caption: Simplified HATU Coupling Mechanism.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a more economical choice. It activates the carboxylic acid to form an O-acylisourea. This intermediate is highly reactive but prone to an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct. The addition of HOBt (1-Hydroxybenzotriazole) is crucial; it traps the O-acylisourea to form an HOBt-active ester, which is more stable and selectively reacts with the amine, thus suppressing side reactions and minimizing racemization.[14][18]

EDC_Mechanism RCOOH Pyridazine-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea Attack on EDC EDC_node EDC Active_Ester OBt Active Ester Acylisourea->Active_Ester Trapping by HOBt Side_Product N-Acylurea (Side Product) Acylisourea->Side_Product Undesired Rearrangement HOBt_node HOBt Amide_Product Pyridazine-CONH-R' Active_Ester->Amide_Product Amine R'-NH₂ Amine->Active_Ester Nucleophilic Attack caption Simplified EDC/HOBt Coupling Mechanism.

Caption: Simplified EDC/HOBt Coupling Mechanism.

Experimental Protocols

These protocols provide a robust starting point. Researchers should monitor reactions by TLC or LC-MS and adjust times as needed.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for electron-deficient amines, sterically hindered substrates, or when maximizing yield is critical.

Materials:

  • Pyridazine-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • HATU (1.1 - 1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 - 0.2 M)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridazine-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of ~0.1 M).

  • Add the amine (1.2 equiv) to the solution.

  • Add DIPEA (3.0 equiv) dropwise to the stirring solution at room temperature. A mild exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate (EtOAc) or DCM. b. Wash the organic layer sequentially with a 5% aqueous LiCl solution (to help remove DMF), 1 M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[11][15] c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/EtOAc or DCM/MeOH gradient.

Protocol 2: Economical Coupling using EDC/HOBt

This is a reliable and cost-effective method suitable for a wide range of amines.

Materials:

  • Pyridazine-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM (0.1 - 0.2 M)

Procedure:

  • To a clean, dry round-bottom flask, add the pyridazine-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and EDC·HCl (1.2 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add the amine (1.1 equiv) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[14]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
No or Low Conversion Insufficient activation of the pyridazine acid.Switch from EDC/HOBt to the more potent HATU. Increase reaction temperature to 40-50 °C. Ensure all reagents are anhydrous.
Low nucleophilicity of the amine (e.g., anilines).Use a larger excess of the coupling reagent and base. Increase reaction time. A change of solvent to one with a higher boiling point (e.g., DMA) and increased temperature may be necessary.[6]
Messy Reaction Profile (TLC/LC-MS) Formation of N-acylurea byproduct (with EDC).Ensure at least one full equivalent of HOBt is used. Activate the carboxylic acid with EDC/HOBt for 15-30 minutes before adding the amine.[15]
Degradation of starting material or product.Run the reaction at a lower temperature (0 °C to RT). Ensure the base is added slowly, especially if the reaction is exothermic.
Difficulty Removing Byproducts Persistent DMF in the crude product.Perform multiple washes with 5% aqueous LiCl or a 1:1 water/brine mixture.[15]
Persistent DIPEA/Et₃N or its salt.Ensure the acidic wash (e.g., 1 M HCl or 5% citric acid) is performed thoroughly.
Persistent urea byproduct (from EDC).Ensure sufficient aqueous washes are performed. If the product is non-polar, trituration with diethyl ether can sometimes precipitate the product, leaving the urea in the filtrate.

Conclusion

The successful synthesis of pyridazine-4-carboxamides is readily achievable despite the electronic challenges posed by the heterocyclic core. The key to success lies in selecting a sufficiently potent coupling reagent, such as HATU for more demanding substrates or a well-optimized EDC/HOBt protocol for general applications. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently employ the protocols outlined in this guide to access these valuable compounds for drug discovery and development programs.

References

  • This cit
  • Stadlwieser, M., & Geden, J. V. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science, 72(11), 2139-2148.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932.
  • Lamberth, C. (2018). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry—A European Journal, 24(53), 14035-14044.
  • Ghanem, A. (2014). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 114(18), 9340-9383.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Green, T. W., & Mathew, J. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(9), 3479-3508.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153229.
  • Kim, J. H., Lee, Y. J., Lee, K. J. (2005). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. Bulletin of the Korean Chemical Society, 26(1), 130-132.
  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Aapptec. (n.d.). Coupling Reagents.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Legeay, J. C., & Coudert, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027.
  • Organic Chemistry Portal. (2023, September 21). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses.
  • This cit
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Kumar, A., & Sharma, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • This cit
  • This cit
  • Lund, G., & La-Venia, A. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1358-1361.
  • Reddit. (2022). r/Chempros - EDC-HOBt Amide coupling workup help.
  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 1358-1361.
  • This cit
  • This cit
  • This cit
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions.

Sources

Application Notes and Protocols for Kinase Inhibition Assays Using Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Promise of Pyridazine Inhibitors

Protein kinases are fundamental regulators of the majority of cellular pathways, catalyzing the transfer of a phosphate group from ATP to specific substrates. This process of phosphorylation acts as a molecular switch, controlling everything from cell division and metabolism to signal transduction.[1][2] Given their central role, it is not surprising that dysregulated kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[1][3]

The development of small molecule kinase inhibitors has revolutionized targeted therapy. Among the diverse chemical scaffolds explored, pyridazine-containing compounds have emerged as a promising class of inhibitors. The unique physicochemical properties of the pyridazine ring, such as its capacity for robust hydrogen bonding and its inherent polarity, make it a valuable pharmacophore in drug design.[4] Many pyridazine-based inhibitors function by competing with ATP for binding to the kinase's active site.[5][6] This guide provides a comprehensive overview of the experimental procedures for characterizing the inhibitory activity of novel pyridazine compounds against target kinases, with a focus on robust and reproducible methodologies.

I. Foundational Concepts: Understanding Kinase Inhibition

Before delving into specific protocols, it is crucial to grasp the core principles of kinase inhibition and the methodologies used for its measurement. Kinase assays can be broadly categorized into two main types: biochemical assays and cell-based assays.[7][8]

  • Biochemical Assays: These in vitro assays utilize purified kinases, substrates, and inhibitors to directly measure the catalytic activity of the enzyme.[7] They are essential for determining the intrinsic potency of a compound (e.g., IC50 value) and for understanding its mechanism of action.

  • Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell.[8][9] They provide a more physiologically relevant context by accounting for factors such as cell permeability and competition with high intracellular ATP concentrations.[8][10]

A common mechanism of action for kinase inhibitors, including many pyridazine derivatives, is ATP-competitive inhibition .[5][11] These inhibitors bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The potency of an ATP-competitive inhibitor is influenced by the concentration of ATP in the assay; as ATP concentration increases, a higher concentration of the inhibitor is required to achieve the same level of inhibition.[10][12]

II. Visualizing the Workflow: From Biochemical Potency to Cellular Efficacy

The journey of characterizing a novel pyridazine-based kinase inhibitor typically follows a structured workflow, progressing from initial biochemical screening to more complex cell-based validation.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation A Primary Screening (e.g., ADP-Glo™) B IC50 Determination A->B C Mechanism of Action (ATP Competition Assay) B->C D Cell-Based Potency Assay (e.g., NanoBRET™) C->D Transition to Physiological Context E Target Engagement & Phosphorylation Assay D->E F Selectivity Profiling (Kinome Screening) E->F

Caption: A typical workflow for characterizing a novel kinase inhibitor.

III. Biochemical Assays: Quantifying Inhibitor Potency

Biochemical assays are the cornerstone of initial inhibitor characterization. Luminescence-based assays are widely used due to their high sensitivity, broad applicability, and suitability for high-throughput screening.[1][13]

A. The ADP-Glo™ Kinase Assay: A Universal Luminescence-Based Method

The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to kinase activity.[14][15]

Materials:

  • Purified kinase of interest

  • Specific peptide substrate for the kinase

  • Pyridazine compound stock solution (e.g., 10 mM in 100% DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[16]

  • ADP-Glo™ Kinase Assay Kit (Promega)[17]

  • White, opaque 96-well or 384-well plates[16]

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the pyridazine compound in 100% DMSO.

    • Further dilute the compound series in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • In a white, opaque multiwell plate, add 2.5 µL of the serially diluted pyridazine compound or a DMSO vehicle control to each well.[16]

    • Add 2.5 µL of the diluted kinase to each well.

    • Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at the Km value for the specific kinase to accurately reflect the inhibitor's potency.[10]

    • Incubate the plate at 30°C for 60 minutes, or for a time determined to be in the linear range of the reaction.

  • ADP Detection:

    • Equilibrate the plate to room temperature.[19]

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]

    • Incubate for 40 minutes at room temperature.[15][19]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[16]

    • Incubate for 30-60 minutes at room temperature.[19]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Parameter Description Typical Value/Range
Kinase Concentration Varies depending on the specific activity of the kinase.Empirically determined
Substrate Concentration Typically at or above the Km for the substrate.Empirically determined
ATP Concentration Ideally at the Km for ATP for the specific kinase.[10]Varies (e.g., 10-100 µM)
Final DMSO Concentration Kept constant and low to avoid solvent effects.≤ 1%
Incubation Times As per manufacturer's protocol and empirical optimization.Kinase reaction: 30-60 min; ADP-Glo™ steps: 30-60 min each
B. Mechanism of Action: The ATP Competition Assay

To confirm that a pyridazine compound inhibits the kinase by competing with ATP, an ATP competition assay is performed. In this assay, the IC50 of the inhibitor is determined at multiple, fixed concentrations of ATP.[11][12]

G cluster_0 Normal Kinase Activity cluster_1 ATP-Competitive Inhibition Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase ATP->Kinase Blocked Inhibitor Pyridazine Inhibitor Inhibitor->Kinase Binding Substrate Substrate Substrate->Kinase

Caption: Mechanism of ATP-competitive kinase inhibition.

Procedure:

The experimental setup is similar to the IC50 determination protocol. The key difference is that the kinase reaction is performed with several different fixed concentrations of ATP (e.g., one below the Km, one at the Km, and one or more above the Km).[11] A full dose-response curve for the pyridazine inhibitor is generated at each ATP concentration.

Expected Outcome:

For an ATP-competitive inhibitor, the IC50 value will increase as the concentration of ATP increases.[12] This is because more inhibitor is required to effectively compete with the higher concentration of the natural substrate, ATP. A plot of the IC50 values versus the ATP concentration will show a positive correlation.

IV. Cell-Based Assays: Assessing Efficacy in a Physiological Context

While biochemical assays are crucial for determining intrinsic potency, they do not fully recapitulate the complex environment inside a living cell.[8][9] Cell-based assays are therefore essential for validating that a compound can enter cells, engage its target, and inhibit its activity in the presence of millimolar concentrations of intracellular ATP.[8][10]

A. NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific kinase target in living cells.[8][20] This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. When an unlabeled compound, such as a pyridazine inhibitor, enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[20]

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein of interest.

  • NanoBRET™ Nano-Glo® Substrate

  • NanoBRET™ Tracer

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well plates

  • BRET-capable plate reader

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells expressing the NanoLuc®-kinase fusion in Opti-MEM®.

    • Plate the cells in a white, opaque multiwell plate.

  • Compound Addition:

    • Prepare serial dilutions of the pyridazine compound.

    • Add the diluted compound or DMSO vehicle control to the wells containing the cells.

  • Tracer and Substrate Addition:

    • Prepare a mixture of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®.

    • Add this mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement in live cells.

B. Cellular Phosphorylation Assay (Western Blot or ELISA-based)

To directly assess the functional consequence of kinase inhibition in cells, one can measure the phosphorylation status of a known downstream substrate of the target kinase.[8][20] This can be achieved through various methods, including Western blotting or ELISA-based formats like AlphaLISA®.[3]

Procedure Outline (Western Blot):

  • Cell Treatment: Treat cells with increasing concentrations of the pyridazine inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate and a primary antibody for the total amount of the substrate protein (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of inhibitor concentration.

V. Best Practices and Troubleshooting

Ensuring the integrity and reproducibility of kinase inhibition data requires adherence to best practices and an awareness of potential pitfalls.[21]

  • Compound Quality: Ensure the purity and identity of the pyridazine compound. Impurities can lead to misleading results.

  • DMSO Concentration: Maintain a consistent and low final DMSO concentration in all assays, as high concentrations can inhibit kinase activity.[21]

  • Enzyme and Substrate Quality: Use high-quality, pure kinase and substrate preparations. Protein aggregation can alter enzyme kinetics.[21]

  • Assay Linearity: Ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration.

  • Controls: Always include appropriate positive and negative controls. A known inhibitor of the target kinase can serve as a positive control.[18]

  • Biochemical vs. Cellular Potency: A significant drop in potency from a biochemical to a cell-based assay may indicate poor cell permeability or high protein binding of the compound.[22]

  • Off-Target Effects: Remember that even highly potent inhibitors can have off-target effects. Kinome-wide selectivity profiling is crucial to assess the specificity of a lead compound.[23][24]

VI. Conclusion

The protocols and principles outlined in this guide provide a robust framework for the characterization of pyridazine-based kinase inhibitors. By systematically progressing from biochemical potency and mechanism-of-action studies to physiologically relevant cell-based assays, researchers can build a comprehensive profile of their compounds. This rigorous, multi-faceted approach is essential for identifying and advancing promising inhibitor candidates in the drug development pipeline.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Al-Jubair, K., Al-Salahi, R., & Marzouk, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Drug Discovery. [Link]
  • BPS Bioscience.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
  • Vidugiris, G., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. [Link]
  • Reaction Biology. (2024, August 29).
  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]
  • Goueli, S. A., Hsiao, K., Zdanovskaia, M., & Bulleit, B. (2005). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. Cancer Research, 65(9_Supplement), 1392. [Link]
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
  • International Centre for Kinase Profiling.
  • ResearchGate.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • BPS Bioscience. Luminescent Assay Kits. [Link]
  • Reaction Biology. (2022, May 11).
  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • U.S. National Library of Medicine. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening. [Link]
  • PLOS One. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
  • U.S. National Library of Medicine. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. [Link]
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • U.S. National Library of Medicine. (2012). Assay Development for Protein Kinase Enzymes. [Link]
  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
  • U.S. National Library of Medicine. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
  • American Association for Cancer Research. (2017). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]
  • U.S. National Library of Medicine. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
  • ResearchGate. LANCE Ultra TR-FRET technology for kinase assays. [Link]
  • ACS Publications. (2018). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]
  • ACS Publications. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide array of biological targets.[1] Consequently, pyridazine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, neuroprotective, and antimicrobial effects.[2][3][4] Marketed drugs such as the antidepressant Minaprine and the cardiotonic Levosimendan feature this core structure, highlighting its clinical significance.[2][5]

The journey from a promising pyridazine-based compound in a test tube to a potential therapeutic requires rigorous preclinical evaluation. In vivo animal studies are an indispensable part of this process, providing critical insights into a compound's behavior within a complex living system. These studies are essential for evaluating pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety before human trials can be considered.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust in vivo experiments for novel pyridazine-based compounds.

Pillar 1: Foundational Principles of Preclinical In Vivo Design

Ethical Framework: The Three Rs (3Rs)

All animal research must be guided by the principles of the 3Rs:

  • Replacement: Using non-animal methods whenever possible to achieve the same scientific aims.

  • Reduction: Employing methods that enable researchers to obtain comparable levels of information from fewer animals.

  • Refinement: Alleviating or minimizing potential pain and distress for the animals involved.[7]

Minimizing Bias for Robust and Reproducible Data

Experimental bias can systematically distort results, compromising the internal validity of a study.[6] Key strategies to mitigate bias include:

  • Randomization: Randomly assigning animals to treatment groups to prevent selection bias.

  • Blinding: Concealing the group allocation from personnel conducting the experiment and assessing outcomes to prevent observer bias.

  • Defined Endpoints: Pre-specifying primary and secondary outcome measures before the study begins.

  • Sample Size Calculation: Performing a power analysis to determine the appropriate number of animals needed to detect a statistically significant effect, thus avoiding underpowered studies.

Pillar 2: The In Vivo Journey of a Pyridazine Compound

The preclinical evaluation of a pyridazine derivative follows a logical progression, beginning with its systemic behavior and culminating in efficacy and safety assessments.

Workflow for In Vivo Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Efficacy & Safety cluster_2 Phase 3: Pre-IND A Compound Synthesis & In Vitro Screening B Pharmacokinetic (PK) & ADME Studies A->B Lead Compound C Acute Toxicity (Dose Range Finding) B->C Determine Exposure F In Vivo Imaging (Biodistribution) B->F Optional Refinement D Pharmacodynamic (PD) & Efficacy Models C->D Select Doses E Sub-Chronic Toxicology Studies D->E Confirm Efficacy G Safety Pharmacology E->G H GLP Toxicology G->H I IND-Enabling Studies & Regulatory Submission H->I G A Research Question B Test Immunotherapy? A->B D Test Targeted Therapy? A->D C Syngeneic Model (Competent Immune System) B->C Yes B->D No E Humanized Mouse Model (Human Target) D->E Human-specific target F Cell-Derived Xenograft (CDX) (Rapid, High-Throughput) D->F Early Screening G Patient-Derived Xenograft (PDX) (High Clinical Relevance) D->G Predictive Efficacy H Evaluate Tumor Microenvironment? D->H Yes H->G G cluster_0 Cell Membrane cluster_1 Cytoplasm AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Edema) PGE2->Inflammation Compound Pyridazinone Compound Compound->COX2 Inhibition

Sources

Application Note: Quantitative Analysis of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (Compound X), a key heterocyclic intermediate in pharmaceutical development. We provide detailed protocols for a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a secondary, high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications or trace-level impurity analysis. The methodologies are developed based on the physicochemical properties of pyridazinone and carboxylic acid moieties and are designed to meet the stringent requirements of the pharmaceutical industry, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Background

This compound (henceforth "Compound X") is a member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular and anti-inflammatory effects.[4] The accurate quantification of Compound X is critical during drug discovery, development, and manufacturing to ensure product quality, stability, and to understand its pharmacokinetic profile.

The chemical structure of Compound X, featuring a carboxylic acid group and a UV-active pyridazinone ring, dictates the choice of analytical methodology. The carboxylic acid moiety (a weak acid) requires careful pH control of the mobile phase in reversed-phase chromatography to ensure consistent retention and sharp peak shapes. The conjugated pyridazinone system provides a chromophore suitable for UV detection.[5]

This guide provides two complementary methods: an HPLC-UV method for robust, routine analysis and an LC-MS/MS method for applications requiring higher sensitivity and selectivity. Both methods are designed to be self-validating, with built-in system suitability tests to ensure data integrity.[6][7]

Physicochemical Properties of Compound X
  • Chemical Formula: C₆H₆N₂O₃[8]

  • Molecular Weight: 154.12 g/mol

  • CAS Number: 74557-73-6

  • Structure:

    • Features a carboxylic acid group, making it an acidic compound. The pKa is estimated to be in the range of 3-5, typical for carboxylic acids.

    • Contains a pyridazinone ring, a heterocyclic chromophore that imparts UV absorbance.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

This method is designed for the quantification of Compound X in bulk drug substance and formulated products. It leverages the compound's UV absorbance and polarity for separation and detection.

Causality Behind Experimental Choices
  • Reversed-Phase HPLC: This is the method of choice for polar to moderately non-polar compounds. Compound X, with its polar functional groups, is well-suited for this technique. A C18 column is selected for its versatility and proven performance with a wide range of pharmaceutical compounds.[5]

  • Acidified Mobile Phase: The carboxylic acid group on Compound X will be variably ionized depending on the pH. To ensure reproducible retention and symmetrical peak shape, the mobile phase pH must be kept at least 2 units below the compound's pKa. By acidifying the mobile phase with formic acid to a pH of approximately 2.7, we ensure the carboxylic acid is fully protonated (non-ionized), leading to better retention and peak symmetry on the C18 stationary phase.

  • UV Detection Wavelength: Pyridazinone derivatives are known to absorb UV radiation.[4] While the specific λmax for Compound X is not published, related structures show significant absorbance around 254 nm. This wavelength is chosen as it provides a good balance of sensitivity and is less susceptible to interference from common solvents.[5] A UV scan of a standard solution should be performed during method development to confirm the optimal wavelength.

  • Gradient Elution: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to reduce the overall run time.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound (>99% purity).

  • HPLC-grade acetonitrile and water.

  • Formic acid (≥98%).

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Preparation of Solutions:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Compound X Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Prepare sample solutions to have a final concentration within the calibration range.

Method Validation Protocol (ICH Q2(R2) Framework)

The method must be validated to demonstrate its suitability for the intended purpose.[1][2]

System Suitability:

Before each run, inject a standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Validation Parameters and Acceptance Criteria:

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD. Perform forced degradation studies (acid, base, oxidation, heat, light).[2]The analyte peak should be free of interference from other components. The method should be stability-indicating.
Linearity Analyze at least five concentrations across the intended range. Plot peak area vs. concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery between 98.0% and 102.0%
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1).RSD ≤ 10% and recovery between 80-120%.
Limit of Detection (LOD) Determine the lowest concentration that can be detected (e.g., signal-to-noise ratio of 3:1).N/A
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.System suitability criteria must be met, and results should remain unaffected by small variations.

Secondary Method: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for determining low concentrations of Compound X in complex matrices such as plasma or for trace-level impurity analysis.

Rationale for Method Selection

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, interferences from the sample matrix can be virtually eliminated. This is particularly advantageous for bioanalytical studies. Derivatization is not necessary due to the presence of ionizable functional groups.[9]

Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions: (Can be similar to the HPLC-UV method to facilitate method transfer)

ParameterCondition
Column C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program To be optimized for speed and separation of matrix components.

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 153.1 ([M-H]⁻)
Product Ions (Q3) To be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would be the loss of CO₂ (m/z 109.1).
Collision Energy To be optimized for the specific instrument and transition.
Dwell Time 100 ms

Visualization of Workflows

HPLC-UV Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation A Weigh Compound X Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Create Calibration Curve Standards (1-100 µg/mL) B->C D Prepare Sample Solution B->D F Inject Blank, Standards & Samples C->F D->F E System Suitability Check (5 Injections) E->F Pass? G Acquire Data (UV at 254 nm) F->G H Integrate Peaks G->H I Generate Calibration Curve (r² ≥ 0.999) H->I J Quantify Sample Concentration I->J K Validate Method (ICH Q2) J->K Validation_Logic Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Limits LOD & LOQ Method->Limits Repeatability Repeatability Precision->Repeatability includes Intermediate Intermediate Precision->Intermediate includes

Caption: Core parameters for analytical method validation as per ICH Q2.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The primary HPLC-UV method is suitable for routine quality control, offering robustness and ease of implementation. The secondary LC-MS/MS method provides the high sensitivity and selectivity required for more demanding applications. Both protocols are grounded in established scientific principles and are designed to be validated according to international regulatory standards, ensuring the generation of trustworthy and reproducible data in a drug development setting.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • Al-Suwaidan, I. A., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • PubMed Central. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
  • Sigma-Aldrich. (n.d.). 6-(3-Methoxyphenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
  • Chemspace. (n.d.). This compound - C6H6N2O3.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ResearchGate. (2025, August 7). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • PubMed Central. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
  • Li, J., et al. (2022, November 30). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed.
  • Università degli Studi di Sassari. (2025, December 28). New pyridazinone-4-carboxamides as new ca.
  • ResearchGate. (2025, August 10). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Revolutionizing Pyridazine Synthesis

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4][5] Traditionally, the synthesis of these heterocyclic systems has often involved lengthy reaction times, harsh conditions, and laborious purification processes. The advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a powerful solution to these challenges.[6][7][8] This application note provides a comprehensive guide to the principles, practical applications, and detailed protocols for the microwave-assisted synthesis of pyridazine compounds, designed to empower researchers to accelerate their discovery and development workflows.

Microwave synthesis leverages the ability of polar molecules and ions within a reaction mixture to transform electromagnetic energy into heat.[9] This direct and efficient energy transfer, unlike conventional heating methods that rely on conduction and convection, leads to rapid and uniform heating of the reaction mixture.[10][11] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, along with improved yields and product purity.[10][12]

The Science Behind Microwave-Assisted Synthesis: A Deeper Dive

Understanding the fundamental mechanisms of microwave heating is crucial for effective protocol development and optimization. The two primary mechanisms at play are:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates friction at a molecular level, generating heat rapidly and efficiently throughout the bulk of the material.[11][13]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion as the ions try to align with the field. The resistance to this ionic movement results in friction and the generation of heat.[11][13]

This "in-core" volumetric heating is fundamentally different from the surface heating of conventional methods, which often leads to temperature gradients and the formation of byproducts.[13] The energy of a microwave photon is relatively low and insufficient to break chemical bonds, meaning the interaction is primarily a kinetic, thermal effect.[14]

Visualizing the Advantage: Conventional vs. Microwave Heating

G cluster_0 Conventional Heating cluster_1 Microwave Heating Oil Bath Oil Bath Vessel Wall Vessel Wall Oil Bath->Vessel Wall Conduction Reaction Mixture Reaction Mixture Vessel Wall->Reaction Mixture Convection Microwaves Microwaves Reaction Mixture_MW Reaction Mixture Microwaves->Reaction Mixture_MW Direct Irradiation

Caption: A comparison of heat transfer in conventional and microwave heating.

Key Advantages of Microwave-Assisted Pyridazine Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to daysMinutes
Energy Efficiency Low (heats vessel and surroundings)High (heats reactants directly)[12]
Yields Often moderateGenerally higher[12]
Purity Byproduct formation commonCleaner reaction profiles[12]
Reproducibility Can be variableHigh, with precise temperature control[12]
Environmental Impact Higher solvent and energy consumptionGreener approach with reduced waste[6][8]

General Protocol for Microwave-Assisted Synthesis of a Pyridazine Derivative

This protocol provides a general framework. Specific parameters such as temperature, time, and power should be optimized for each unique reaction.

I. Safety First: Essential Precautions
  • Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis.[15] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature monitoring, and are built to withstand corrosive chemicals.[15][16]

  • Vessel Integrity: Always use vessels specifically designed for microwave chemistry. Inspect them for any cracks or defects before use.

  • Pressure Monitoring: Do not exceed the recommended fill volume of the reaction vessel (typically no more than 2/3 full) to prevent over-pressurization.[17]

  • Solvent Choice: Be aware of the potential for superheating of solvents. Avoid the use of highly flammable solvents unless the microwave system is specifically designed for them.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[18]

II. Reaction Setup Workflow

G A Reactant & Solvent Addition B Addition of Stir Bar A->B C Vessel Capping B->C D Placement in Microwave Reactor C->D E Setting Reaction Parameters (Temp, Time, Power) D->E F Initiate Synthesis E->F G Cooling to Room Temperature F->G H Work-up & Purification G->H I Characterization H->I

Caption: General workflow for microwave-assisted synthesis.

III. Example Protocol: Three-Component Synthesis of a Thiazolyl-Pyridazinedione

This protocol is adapted from a literature procedure for the synthesis of novel bioactive thiazolyl-pyridazinediones.[4][19]

Reaction: Maleic anhydride + Thiosemicarbazide → 3,6-Dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide

Materials:

  • Maleic anhydride

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid

  • Microwave reactor with appropriate reaction vessels

  • Magnetic stir bar

Procedure:

  • To a microwave reaction vessel, add maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol).

  • Add ethanol as the solvent, followed by a catalytic amount of glacial acetic acid (0.5 mL).[19]

  • Place a magnetic stir bar in the vessel.

  • Seal the vessel according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 150°C

    • Power: 500 W

    • Time: 2 minutes[19]

  • Start the reaction. The instrument will monitor temperature and pressure throughout the run.

  • Once the reaction is complete, allow the vessel to cool to a safe handling temperature (typically below 50°C).

  • Carefully open the vessel in a fume hood.

  • The resulting product can then be isolated, for example, by recrystallization from ethanol.[19]

  • Characterize the final compound using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).[3]

Troubleshooting and Optimization

  • Low Yield:

    • Increase the reaction time in small increments (e.g., 1-2 minutes).

    • Increase the reaction temperature. Be mindful of the boiling point of the solvent and the decomposition temperature of your reactants.

    • Ensure efficient stirring. In viscous mixtures, a larger stir bar may be necessary.[15]

  • Byproduct Formation:

    • Decrease the reaction temperature.

    • Reduce the reaction time.

  • Pressure Limit Exceeded:

    • Reduce the amount of starting material or solvent.

    • Ensure the vessel is not filled beyond the recommended volume.

Conclusion: A Paradigm Shift in Synthesis

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a faster, more efficient, and greener alternative to conventional methods.[7][8][12] For researchers in drug discovery and development, the ability to rapidly synthesize and screen libraries of pyridazine compounds can dramatically accelerate the identification of new therapeutic leads. By understanding the principles of microwave heating and adhering to safe laboratory practices, scientists can harness the full potential of this powerful technology.

References

  • Wikipedia. Microwave chemistry. [Link]
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
  • Microwave Chemistry: General Features and Applic
  • Microwave Chemistry: A Review. [Link]
  • Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]
  • Microwave assisted green organic synthesis. [Link]
  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
  • Advanced Journal of Chemistry, Section A.
  • CEM Corporation.
  • CEM Corporation.
  • NIH.
  • NSTA. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. [Link]
  • Kansas St
  • Scribd.
  • Microwave Chemical. Technologies|Microwave Safety Policy. [Link]
  • Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Deriv
  • Asian Journal of Chemistry.
  • MDPI. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]
  • PubMed. Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. [Link]
  • Georgia Southern Commons.
  • NIH. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]
  • Digital Commons@Georgia Southern.
  • NIH. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][9][10][13]triazines. [Link]
  • ResearchGate. (PDF) Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields in their pyridazine synthesis protocols. Here, we will delve into the common pitfalls of pyridazine synthesis, provide in-depth, evidence-based troubleshooting strategies, and offer detailed experimental protocols to help you optimize your reactions. Our approach is grounded in mechanistic principles to empower you with the understanding needed to overcome synthetic hurdles.

Introduction to Pyridazine Synthesis

Pyridazines are a class of heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This structural motif is a key pharmacophore in a number of pharmaceuticals and agrochemicals.[1] The most prevalent and versatile method for constructing the pyridazine core is the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent (such as a γ-ketoacid or a γ-ketoester) with hydrazine or a hydrazine derivative.[2][3][4] This reaction, a variation of the Paal-Knorr synthesis, proceeds through the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[5][6] While seemingly straightforward, this reaction is often plagued by low yields due to a variety of factors including side reactions, suboptimal reaction conditions, and reagent impurities.

This guide will address these challenges in a practical, question-and-answer format, providing you with the scientific rationale behind our recommendations and citing authoritative sources to support our claims.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyridazine synthesis is resulting in a very low yield. What are the most common culprits?

Low yields in pyridazine synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The most common issues include:

  • Purity of Starting Materials: The purity of both the 1,4-dicarbonyl compound and the hydrazine derivative is paramount. Impurities can lead to a cascade of unwanted side reactions.[6]

  • Suboptimal Reaction Conditions: Temperature, pH, and reaction time are critical parameters that must be carefully optimized for each specific substrate.[2]

  • Formation of Side Products: A number of side reactions can compete with the desired pyridazine formation, leading to a complex reaction mixture and low yields of the target compound.[7]

  • Inefficient Work-up and Purification: The desired product may be lost during the extraction and purification steps.

Below is a troubleshooting workflow to help you systematically address these potential issues.

Troubleshooting_Low_Yield start Low Yield Observed reagent_purity 1. Check Reagent Purity (1,4-Dicarbonyl & Hydrazine) start->reagent_purity reaction_conditions 2. Optimize Reaction Conditions (Temperature, Time, pH) reagent_purity->reaction_conditions Reagents are pure side_products 3. Analyze for Side Products (TLC, LC-MS, NMR) reaction_conditions->side_products Conditions optimized workup 4. Review Work-up & Purification side_products->workup Minimal side products success Yield Improved workup->success Purification is efficient

Caption: A systematic workflow for troubleshooting low yields in pyridazine synthesis.

Q2: I suspect my starting materials are impure. How can I check their purity and what are the common impurities?

A2: Checking Reagent Purity:

  • 1,4-Dicarbonyl Compounds: The purity of 1,4-dicarbonyl compounds can be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis (for solids), and gas chromatography-mass spectrometry (GC-MS). It is highly recommended to use purified 1,4-dicarbonyl compounds.[6] Purification can often be achieved by recrystallization or distillation.

  • Hydrazine Hydrate: Hydrazine hydrate is susceptible to oxidation and can contain various organic impurities.[8] The concentration of commercially available hydrazine hydrate solutions can also vary. It is advisable to use a freshly opened bottle of high-purity hydrazine hydrate or to titrate the solution to determine its exact concentration before use.

Common Impurities and Their Effects:

ReagentCommon ImpuritiesEffect on Reaction
1,4-Dicarbonyl Aldol condensation products, starting materials from its synthesisCan lead to a complex mixture of byproducts and consume the hydrazine reagent.
Hydrazine Hydrate Ammonia, aniline, other organic hydrazonesCan compete in the reaction, leading to the formation of undesired heterocyclic byproducts.[8]
Q3: My TLC shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazine synthesis?

A3: Understanding and Mitigating Side Reactions:

The formation of byproducts is a frequent cause of low yields. Here are some of the most common side reactions:

  • Furan Formation: Under acidic conditions, 1,4-dicarbonyl compounds can undergo an intramolecular cyclization and dehydration to form a furan byproduct.[7] This is a common side reaction in Paal-Knorr type syntheses.

    • Mitigation: Carefully control the pH of the reaction. While acidic conditions are often necessary to catalyze the initial hydrazone formation, excessively strong acids (pH < 3) should be avoided.[7] Using a milder acid catalyst or a buffered system can help to suppress furan formation.

  • Formation of Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, the reaction with hydrazine can lead to the formation of two different regioisomeric pyridazines. The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon, which is influenced by both electronic effects and steric hindrance.[9]

    • Mitigation: Controlling regioselectivity can be challenging. A systematic approach to optimization is required, focusing on:

      • Solvent: The polarity of the solvent can influence the transition state energies of the two competing pathways.

      • Temperature: Lowering the reaction temperature may increase the selectivity for the kinetically favored product.

      • Catalyst: The use of specific Lewis or Brønsted acid catalysts can sometimes direct the reaction towards a single regioisomer.

  • Incomplete Oxidation: The final step in many pyridazine syntheses is the oxidation of a dihydropyridazine intermediate. If this oxidation is incomplete, the final product will be contaminated with the dihydropyridazine.

    • Mitigation: Ensure that the oxidizing agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed for a sufficient amount of time. Common oxidizing agents include air (oxygen), or chemical oxidants like chromium trioxide.[2]

Side_Reactions start 1,4-Dicarbonyl + Hydrazine pyridazine Desired Pyridazine start->pyridazine Desired Pathway furan Furan Byproduct (Acid-catalyzed self-condensation) start->furan Side Reaction 1 regioisomers Regioisomeric Pyridazines (Unsymmetrical dicarbonyl) start->regioisomers Side Reaction 2 dihydropyridazine Dihydropyridazine (Incomplete oxidation) start->dihydropyridazine Incomplete Reaction

Caption: Common side reactions in pyridazine synthesis from 1,4-dicarbonyls and hydrazine.

Q4: I am synthesizing a pyridazinone from a γ-ketoacid and hydrazine, and my yield is low. What specific factors should I consider?

A4: Optimizing Pyridazinone Synthesis from γ-Ketoacids:

The reaction of γ-ketoacids with hydrazine to form pyridazinones is a robust method, but it is still subject to challenges.[2][3]

ParameterRecommendationRationale
Solvent Protic solvents like ethanol or acetic acid are commonly used.These solvents can facilitate proton transfer and help to solubilize the starting materials.
Temperature Refluxing in ethanol or acetic acid is a common starting point.Higher temperatures are generally required to drive the cyclization and dehydration steps. However, excessively high temperatures can lead to degradation.
Hydrazine Stoichiometry A slight excess of hydrazine (1.1-1.2 equivalents) is often beneficial.This helps to ensure complete consumption of the γ-ketoacid.
Work-up The product often precipitates from the reaction mixture upon cooling or addition of water.Pyridazinones are often crystalline solids with limited solubility in aqueous media.

Detailed Experimental Protocol: Synthesis of 6-phenyl-3(2H)-pyridazinone

This protocol is adapted from a literature procedure for the synthesis of 6-substituted phenyl-3(2H)-pyridazinones.[10]

Materials:

  • Benzoylpropionic acid (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzoylpropionic acid (1.0 eq) and ethanol.

  • Stir the mixture to dissolve the solid.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, slowly add water to the reaction mixture to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Advanced Troubleshooting: The Role of Protecting Groups

In complex molecules with multiple reactive functional groups, it may be necessary to employ a protecting group strategy to prevent unwanted side reactions.[11][12] For example, if your 1,4-dicarbonyl compound also contains a sensitive functional group that could react with hydrazine (e.g., an ester that could be converted to a hydrazide), it may be necessary to protect that group before carrying out the pyridazine synthesis. The choice of protecting group will depend on the specific functional group and the reaction conditions of the pyridazine synthesis.[13]

Conclusion

Low yields in pyridazine synthesis are a common but surmountable challenge. By systematically evaluating the purity of your starting materials, optimizing reaction conditions, and being mindful of potential side reactions, you can significantly improve the outcome of your experiments. This guide provides a framework for troubleshooting, grounded in the fundamental principles of organic chemistry. Remember that each substrate is unique, and some degree of empirical optimization will always be necessary.

References

  • ChemTube3D. Synthesis of Pyridazine.
  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Drug Delivery and Therapeutics.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932.
  • ResearchGate. Pyridazine synthesis, optimization, mechanism and scope.
  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • IJCRT.org. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • Google Patents. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • ResearchGate. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
  • ResearchGate. (PDF) Pyridazine and condensed pyridazine synthesis.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
  • El-Sayed, M. A. A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Molecules, 27(19), 6548.
  • ResearchGate. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Knowledge at UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Kocienski, P. J. Protective Groups. Thieme.
  • American Chemical Society. Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals.
  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Zagazig University. PYRIDAZINE AND ITS RELATED COMPOUNDS: PART 40. SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NEW PYRIMIDINE FUSED W.
  • ResearchGate. Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis.
  • ResearchGate. A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones.
  • Wikipedia. Protecting group.
  • ResearchGate. Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands | Request PDF.
  • University of Bath. Protecting Groups.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • ResearchGate. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.

Sources

Technical Support Center: Purification of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-oxo-2,3-dihydropyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification technique for crude 3-oxo-2,3-dihydropyridazine-4-carboxylic acid?

Recrystallization is typically the most efficient and cost-effective primary purification method for this compound.[1][2] The key to successful recrystallization lies in selecting an appropriate solvent. The ideal solvent will dissolve the compound completely at an elevated temperature but show limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[1][2] For many pyridazinone derivatives, ethanol has been reported as an effective recrystallization solvent.[1][3]

Q2: After a first purification pass, my compound's purity is still insufficient. What is the recommended next step?

If recrystallization fails to yield a product of the desired purity, silica gel column chromatography is the standard secondary technique.[1][4] This method is particularly effective for separating the target compound from impurities with different polarities or for resolving isomeric mixtures that may not separate well by crystallization.[1] Given the polar nature of the pyridazinone core and the carboxylic acid group, careful selection of the mobile phase is critical for achieving good separation.

Q3: What are the key physicochemical properties of this molecule that I should consider during purification?

Understanding the molecule's structure is fundamental to designing a purification strategy. Key properties include:

  • High Polarity: The presence of the pyridazinone ring, a carboxylic acid, and multiple nitrogen and oxygen atoms makes this a highly polar molecule.[5] This high polarity dictates its solubility in various solvents and its behavior during chromatography.

  • Acidic Nature: The carboxylic acid group (pKa estimated to be in the acidic range) allows for manipulation through acid-base chemistry. This property can be exploited for purification via aqueous washes to remove non-acidic impurities.[1]

  • Hydrogen Bonding Capability: The N-H proton on the pyridazinone ring and the carboxylic acid group can act as hydrogen bond donors, while the carbonyl oxygens and ring nitrogens can act as acceptors. This contributes to its high melting point and influences its interaction with polar solvents and chromatography stationary phases.

Troubleshooting Guides

This section addresses specific experimental problems in a direct question-and-answer format, providing both a solution and the scientific reasoning behind it.

Recrystallization Issues

Q: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent or when cooling occurs too rapidly.

  • Causality: Impurities can depress the melting point and interfere with crystal lattice formation.[6] Using a solvent in which the compound is excessively soluble can also lead to this issue.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This provides the necessary time for ordered crystal nucleation.

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it again slowly.

    • Change Solvent System: The chosen solvent may be unsuitable. Consider a solvent system where the compound has slightly lower solubility at elevated temperatures. Alternatively, use an anti-solvent crystallization approach.[6]

Q: The yield from my recrystallization is very low. How can I improve it?

A: Low yield is often a result of the compound having significant solubility in the mother liquor even at low temperatures.[6]

  • Causality: The solvent may be too "good," meaning it keeps a substantial amount of your product dissolved.

  • Solutions:

    • Optimize the Solvent: Select a solvent where the compound has a steeper solubility curve (i.e., very high solubility when hot, very low when cold). Refer to the solvent selection table below.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more product in the solution upon cooling.

    • Ensure Complete Cooling: Allow the flask to remain in an ice bath for a sufficient period to maximize crystal precipitation before filtration.

    • Consider an Anti-Solvent: After dissolving the compound in a "good" solvent, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) until the solution becomes turbid, then allow it to stand.[6] This technique can significantly increase recovery.

Technique Good Solvents (for Dissolution) Anti-Solvents (for Precipitation) Notes
Cooling Recrystallization Ethanol, Methanol, IsopropanolN/AEthanol is a commonly cited solvent for pyridazinone derivatives.[1][3]
Anti-Solvent Crystallization DMSO, DMF, MethanolWater, Diethyl Ether, HexaneAdd the anti-solvent slowly at room temperature to induce crystallization.
Chromatography Issues

Q: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity or choose a mobile phase. Why does this happen?

A: Streaking (or tailing) on silica gel is a common issue with polar, nitrogen-containing heterocyclic compounds.[7]

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the pyridazinone ring can interact strongly and sometimes irreversibly with these acidic sites, leading to poor elution and band shape.[7] The carboxylic acid can also have strong polar interactions.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) into your mobile phase.[7] This neutralizes the acidic sites on the silica, leading to sharper bands and improved resolution.

    • Add an Acidic Modifier: If streaking is due to the carboxylic acid, adding a small amount of acetic acid or formic acid to the eluent can sometimes improve the spot shape by ensuring the analyte is fully protonated.

    • Use Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18-silica) chromatography can be a powerful alternative.[8] In this technique, a polar mobile phase (like water/acetonitrile or water/methanol) is used, and non-polar compounds are retained more strongly.

Q: I am struggling to separate my product from a closely-related impurity or isomer using column chromatography. How can I optimize the separation?

A: Separating compounds with very similar polarities requires careful optimization of the chromatographic conditions.

  • Causality: Insufficient difference in the partitioning of the compounds between the stationary and mobile phases.

  • Solutions:

    • Shallow the Gradient: If using gradient elution, make the increase in polarity more gradual. This gives the compounds more time to resolve along the column.

    • Optimize Isocratic Elution: Use Thin-Layer Chromatography (TLC) to test various solvent systems.[1] Aim for a system that gives your product an Rf value between 0.2 and 0.4 and maximizes the separation (ΔRf) from the impurity.

    • Change Solvent System: Sometimes, changing the components of the mobile phase entirely can alter selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the nature of the interactions and improve separation.

    • Use High-Performance Flash Chromatography: If available, automated flash chromatography systems with high-quality columns offer superior resolving power compared to traditional gravity columns.

Mobile Phase System Typical Ratio (v/v) Target Compound Polarity Notes
Dichloromethane / Methanol99:1 to 90:10HighA standard choice for polar compounds.
Ethyl Acetate / Hexane50:50 to 100:0Medium to HighGood for less polar impurities. A gradient is often used.[1]
Chloroform / Methanol95:5 to 90:10HighOften provides different selectivity.[9]
Any of the above + 0.5% Et₃NAs aboveHigh (basic character)Use to prevent streaking of nitrogen-containing heterocycles.[7]
Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization from Ethanol
  • Dissolution: Place the crude 3-oxo-2,3-dihydropyridazine-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hotplate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction for Impurity Removal

This protocol is useful for removing neutral or basic organic impurities from the acidic product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer and discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 1M HCl) until the product precipitates out. Check the pH to ensure it is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Purification Workflow Diagram

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Purity_Check Purity Check (TLC, NMR, LC-MS) Recrystallization->Purity_Check Column_Chrom Column Chromatography (Silica Gel) Purity_Check->Column_Chrom Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 98% Column_Chrom->Purity_Check Re-assess

Caption: General purification strategy for 3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

Troubleshooting Decision Tree for Crystallization

Crystallization_Troubleshooting cluster_solutions Solutions Start Crystallization Attempt Outcome What is the outcome? Start->Outcome No_Crystals No Crystals Formed (Solution remains clear) Outcome->No_Crystals Clear Solution Oiling_Out Compound 'Oils Out' (Amorphous liquid forms) Outcome->Oiling_Out Liquid Phase Crystals_Formed Crystals Formed Outcome->Crystals_Formed Solid Precipitate Sol_No_Crystals 1. Reduce solvent volume. 2. Add an anti-solvent. 3. Scratch flask interior. No_Crystals->Sol_No_Crystals Sol_Oiling_Out 1. Re-heat and add more solvent. 2. Slow down the cooling rate. 3. Change the solvent. Oiling_Out->Sol_Oiling_Out Sol_Crystals Proceed to filtration and drying. Crystals_Formed->Sol_Crystals

Caption: Decision tree for troubleshooting common crystallization problems.

References
  • BenchChem. (2025).
  • Ragusa, G., et al. (2025). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking. European Journal of Medicinal Chemistry.
  • MDPI. (2021).
  • BenchChem. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Olejniczak, et al. (2022).
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?.
  • MDPI. (2021).
  • PMC - PubMed Central. (2019). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
  • PubChem. 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid.

Sources

Pyridazine Synthesis Technical Support Center: Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyridazine-based scaffolds. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting for common side reactions encountered during pyridazine synthesis. Our goal is to not only offer solutions but also to explain the underlying causality, empowering you to optimize your synthetic strategies for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Unwanted N-Oxide Formation

Question: I am synthesizing a substituted pyridazine via the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. My final product is contaminated with a significant amount of the corresponding pyridazine N-oxide. What is causing this, and how can I prevent it?

Answer:

Root Cause Analysis:

The formation of pyridazine N-oxides as a side product during the primary synthesis is typically due to unintended oxidation of the pyridazine ring's nitrogen atoms.[1] The lone pair of electrons on the nitrogen atoms in the formed pyridazine ring are susceptible to oxidation, especially under certain reaction conditions. Key contributing factors include:

  • Presence of Oxidizing Agents: The most common cause is the presence of residual or inadvertently introduced oxidizing agents. This can include peroxides in solvents (especially aged ethers like THF or dioxane), or if the reaction is not performed under an inert atmosphere, atmospheric oxygen can play a role, particularly at elevated temperatures.

  • Reaction Conditions: High reaction temperatures and prolonged reaction times can increase the likelihood of oxidation by atmospheric oxygen.

  • Intermediate Reactivity: The dihydropyridazine intermediate, which is formed prior to aromatization, can be particularly susceptible to oxidation to both the desired pyridazine and the N-oxide byproduct, especially if a strong oxidizing agent is used for the aromatization step.[2]

Troubleshooting Protocol & Preventative Measures:

To mitigate the formation of pyridazine N-oxides, a multi-pronged approach focusing on the exclusion of oxidizing species and optimization of reaction conditions is recommended.

Experimental Protocol: Minimizing N-Oxide Formation

  • Solvent Purity:

    • Action: Use freshly distilled or inhibitor-free, peroxide-free solvents. Ethers, in particular, should be tested for peroxides before use.

    • Rationale: This eliminates a common source of unwanted oxidizing agents.

  • Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent prior to use and maintaining a positive pressure of the inert gas throughout the reaction.

    • Rationale: This prevents oxidation by atmospheric oxygen.[3]

  • Controlled Aromatization:

    • Action: If an oxidizing agent is required to convert the dihydropyridazine intermediate to the final pyridazine, choose a mild and stoichiometric oxidant. Examples include mild dehydrogenation catalysts (e.g., Pd/C) or controlled addition of a chemical oxidant.

    • Rationale: Over-oxidation can be avoided by using a less aggressive and carefully measured amount of the oxidizing agent.[4]

  • Temperature and Time Optimization:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

    • Rationale: Minimizing thermal stress on the molecule reduces the likelihood of side reactions, including oxidation.

  • Introduction of Antioxidants:

    • Action: In some cases, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), in catalytic amounts can be beneficial.[3]

    • Rationale: These compounds can intercept radical species that may contribute to oxidation.

FAQ 2: Low Yields Due to Dimerization or Polymerization

Question: My pyridazine synthesis is resulting in a low yield of the desired monomeric product, and I am observing a significant amount of high molecular weight, insoluble material. I suspect dimerization or polymerization is occurring. What is the likely mechanism, and what steps can I take to suppress it?

Answer:

Root Cause Analysis:

Dimerization and polymerization are common challenges in pyridazine synthesis, often arising from the high reactivity of intermediates or the product itself under the reaction conditions.[5] The formation of these oligomeric or polymeric byproducts can significantly reduce the yield of the desired pyridazine.

  • Reactive Intermediates: The condensation of 1,4-dicarbonyls with hydrazine can proceed through various intermediates. If these intermediates have reactive sites that can undergo intermolecular reactions faster than the desired intramolecular cyclization, polymerization can occur. For instance, a partially reacted dicarbonyl compound could react with another hydrazine molecule, leading to chain growth.

  • Activated Substituents: If the substituents on the dicarbonyl precursor or the resulting pyridazine are highly reactive (e.g., vinyl groups), they can participate in polymerization reactions, especially at higher temperatures.[5]

  • Reaction Concentration: High concentrations of reactants can favor intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization.

Troubleshooting Workflow:

The following workflow is designed to diagnose and mitigate polymerization side reactions.

G start Low Yield & Insoluble Byproduct concentration High Reactant Concentration? start->concentration temp High Reaction Temperature? concentration->temp No sol_conc Action: Use High Dilution Conditions concentration->sol_conc Yes reactivity Reactive Substituents Present? temp->reactivity No sol_temp Action: Lower Reaction Temperature temp->sol_temp Yes sol_react Action: Protect Reactive Groups reactivity->sol_react Yes end Improved Yield of Monomeric Product reactivity->end No sol_conc->temp sol_temp->reactivity sol_react->end

Caption: Troubleshooting workflow for polymerization.

Detailed Preventative Measures:

  • High Dilution Principle:

    • Protocol: Perform the reaction at a lower concentration (e.g., 0.01-0.1 M). This can be achieved by using a larger volume of solvent or by the slow addition of one reactant to the other over an extended period using a syringe pump.

    • Causality: High dilution conditions favor intramolecular reactions (cyclization to form the pyridazine) over intermolecular reactions (polymerization) by reducing the probability of reactive intermediates encountering each other.

  • Temperature Control:

    • Protocol: Conduct the reaction at a lower temperature. If the reaction is sluggish at lower temperatures, consider using a more active catalyst or a different solvent system.

    • Causality: Lower temperatures reduce the rate of most reactions, but can disproportionately affect undesired side reactions that may have a higher activation energy, such as radical-initiated polymerization of sensitive functional groups.

  • Protecting Group Strategy:

    • Protocol: If your starting materials contain reactive functional groups not involved in the pyridazine ring formation (e.g., aldehydes, vinyl groups), consider protecting them before the condensation reaction and deprotecting them after the pyridazine ring is formed.

    • Causality: This strategy masks the reactive sites, preventing them from participating in unwanted side reactions.

FAQ 3: Product Loss Through Ring Opening or Rearrangement

Question: I am attempting a substitution reaction on a pre-formed pyridazine ring under strongly acidic/basic conditions and observing significant decomposition and low recovery of my starting material or product. Could the pyridazine ring be opening or rearranging?

Answer:

Root Cause Analysis:

While the aromatic pyridazine ring is generally stable, it is not immune to degradation under harsh conditions.[6] Ring opening or rearrangement reactions can occur, particularly with certain substitution patterns or under forcing conditions.

  • Mechanism under Acidic Conditions: In the presence of strong acids, the nitrogen atoms of the pyridazine ring can be protonated. This can activate the ring towards nucleophilic attack, which in some cases can lead to ring cleavage. The specific pathway is highly dependent on the substituents and the nucleophile present.[7][8][9]

  • Mechanism under Basic Conditions: Strong bases can deprotonate acidic protons on substituents, creating reactive intermediates that might lead to ring rearrangements. For example, pyridazine N-oxides are known to undergo photochemical ring opening to form diazo intermediates, which can then cyclize to other heterocycles like pyrazoles.[1][10] While this is a photochemical process, it highlights the inherent potential for ring transformation.

  • Substituent Effects: The electronic nature of the substituents on the pyridazine ring can significantly influence its stability. Strong electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and potential ring opening.

Strategies for Ring Stability:

Table 1: Conditions to Avoid and Recommended Alternatives

Condition to AvoidRecommended AlternativeRationale
High concentrations of strong, non-nucleophilic acids (e.g., conc. H₂SO₄) at high temperatures. Use milder acidic conditions (e.g., acetic acid, TFA) or Lewis acids.Minimizes protonation-induced ring activation towards cleavage.
Strongly basic conditions (e.g., NaNH₂, n-BuLi) with sensitive substituents. Use weaker bases (e.g., K₂CO₃, Et₃N) or consider alternative synthetic routes that do not require such harsh conditions.Prevents the formation of highly reactive intermediates that could lead to rearrangements.
Prolonged heating. Monitor the reaction closely and work up as soon as it is complete. Microwave-assisted synthesis can sometimes provide the necessary energy in a shorter time frame.Reduces the overall thermal stress on the molecule, limiting decomposition pathways.

Visualizing the Problem: A Simplified Ring-Opening Concept

G pyridazine Substituted Pyridazine activated Activated Intermediate (e.g., Protonated Ring) pyridazine->activated Harsh Conditions (Strong Acid/Base) opened Ring-Opened Species activated->opened Nucleophilic Attack degraded Degradation Products opened->degraded

Caption: Conceptual pathway for pyridazine degradation.

By carefully selecting reaction conditions and understanding the electronic nature of your specific pyridazine derivative, you can significantly improve the stability of the heterocyclic core and achieve higher yields in your synthetic transformations.

References

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Derry, P. A., et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. ACS Chemical Biology.
  • Purins, M., et al. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Derry, P. A., et al. (2020). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Organic Letters.
  • Leclerc, M., et al. (2010). Synthesis of new pyridazine-based monomers and related polymers for photovoltaic applications. Macromolecular Rapid Communications.
  • El-Ghanam, A., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. Molecules.
  • Sotelo, E., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics.
  • Leclerc, M., et al. (2010). Synthesis of New Pyridazine-Based Monomers and Related Polymers for Photovoltaic Applications. ResearchGate.
  • (n.d.). Synthesis of pyridazines. Organic Chemistry Portal.
  • (n.d.). Pyridine N-oxide derivatives. Organic Chemistry Portal.
  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab Group Meeting.
  • (2020). Unlocking the Secrets of Pyridine-N-Oxide Reactions! [Video]. YouTube.
  • (n.d.). Synthesis of Pyridazine. ChemTube3D.
  • (2013). Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate.
  • Li, Y., et al. (2023). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications.
  • Tétényi, P. (n.d.). Polymers and Pyridazines. Scribd.
  • Zare, P., et al. (2023). Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI.
  • Parlow, J. J., et al. (2003). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Elnagdi, M. H., et al. (2009). Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry.
  • Singh, I., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
  • Besora, M., et al. (2017). Theoretical Study of the Ring-Opening of Epoxides Catalyzed by Boronic Acids and Pyridinic Bases. The Journal of Physical Chemistry C.
  • Elnagdi, M. H., et al. (2009). Pyridazine and condensed pyridazine synthesis. ResearchGate.
  • (n.d.). Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Semantic Scholar.
  • Hafez, H. N., et al. (2010). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules.
  • Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate.
  • (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts.
  • (n.d.). Propose mechanisms for the epoxidation and ring-opening steps of the reaction sequence. Pearson.
  • (2015). Opening of Epoxides With Acid. Master Organic Chemistry.
  • (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition.

Sources

Technical Support Center: Improving Regioselectivity in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. Pyridazine cores are vital pharmacophores, but achieving the desired substitution pattern on an unsymmetrical scaffold is a frequent and critical challenge. This document provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the causal, scientific principles behind these recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the synthesis of unsymmetrical pyridazines?

Regioselectivity in pyridazine synthesis, particularly in the classical condensation of a 1,4-dicarbonyl compound with hydrazine, is primarily governed by the interplay of two factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is the dominant factor. The initial, and often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The more electrophilic (electron-poor) carbonyl carbon will react faster. Electron-withdrawing groups (EWGs) adjacent to a carbonyl group increase its electrophilicity and make it the preferred site of initial attack.

  • Steric Effects: The steric hindrance around the carbonyl groups also plays a crucial role. Bulky substituents near one carbonyl will impede the approach of the hydrazine nucleophile, directing the attack towards the less sterically hindered carbonyl group.

Often, these two effects are synergistic. However, when they are opposed (e.g., a bulky, electron-withdrawing group at one end), the reaction outcome can be highly dependent on the specific substrate and reaction conditions.

Q2: My synthesis involves an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine. How is regioselectivity determined in this case?

In IEDDA reactions for pyridazine synthesis, the regioselectivity is controlled by the frontier molecular orbitals (FMOs) of the diene (the electron-deficient tetrazine) and the dienophile (the alkyne or alkene).[1][2] The reaction proceeds through an interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The regioselectivity is determined by the alignment of the atoms with the largest orbital coefficients.[1]

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the most common pyridazine synthesis method: the cyclocondensation of 1,4-dicarbonyls with hydrazine.

Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers.

Root Cause Analysis: This is a classic problem that arises when the two carbonyl groups in your unsymmetrical 1,4-dicarbonyl starting material are very similar in terms of their electronic and steric environments. With no significant difference in electrophilicity or steric hindrance, the hydrazine attacks both carbonyls at nearly equal rates, leading to a poor regiomeric ratio.

Solutions & Scientific Rationale:

  • Change the Solvent to a Fluorinated Alcohol. This is the most powerful and often simplest solution. Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.

    • Causality: Fluorinated alcohols are strong hydrogen-bond donors. They can form a hydrogen bond with the more basic carbonyl oxygen, which is typically the one adjacent to an electron-donating or less electron-withdrawing group. This hydrogen bonding deactivates this carbonyl, making the other, more electron-deficient carbonyl significantly more electrophilic and thus promoting selective attack at that site.

  • Modify the Reaction Temperature. Lowering the temperature can sometimes favor the kinetically controlled product. If the transition states leading to the two different initial hydrazone intermediates have a larger energy difference than the intermediates themselves, lower temperatures will amplify this difference, leading to higher selectivity for the pathway with the lower activation energy.

  • Adjust the pH. The reaction mechanism is pH-dependent.

    • Acid Catalysis: Under acidic conditions, both carbonyls will be protonated to some extent, increasing their electrophilicity. However, the carbonyl adjacent to a more electron-rich substituent is generally more basic and will be protonated to a greater extent, potentially directing the hydrazine attack there. Careful screening of pH is necessary.

    • Base Catalysis: Base catalysis is generally not used for this step as it does not enhance the electrophilicity of the carbonyls.

Troubleshooting Workflow Diagram

start Poor Regioselectivity (e.g., 1:1 ratio) decision1 Are steric/electronic differences minimal? start->decision1 action1 Primary Strategy: Change solvent to HFIP or TFE decision1->action1 Yes end_not_ok Consider Substrate Modification decision1->end_not_ok No, re-evaluate substrate design check1 Selectivity Improved? action1->check1 end_ok Problem Solved check1->end_ok Yes action2 Secondary Strategy: Screen reaction temperature (e.g., 0 °C, -20 °C) check1->action2 No check2 Selectivity Improved? action2->check2 check2->end_ok Yes action3 Tertiary Strategy: Screen pH (mild acid catalysis) check2->action3 No action3->end_not_ok

Caption: Troubleshooting decision tree for poor regioselectivity.

Problem 2: The undesired regioisomer is the major product.

Root Cause Analysis: This indicates that there is a clear electronic and/or steric preference in your molecule, but it is directing the reaction opposite to your desired outcome. For example, you may desire cyclization at a sterically hindered ketone, but the reaction is proceeding at a less hindered aldehyde. Or, you want the reaction at a less electrophilic ketone, but it's occurring at a more electrophilic one (e.g., a methyl ketone vs. a trifluoromethyl ketone).

Solutions & Scientific Rationale:

  • Employ a Protecting Group Strategy. If the undesired reaction is occurring at a more reactive carbonyl (e.g., an aldehyde vs. a ketone), you can selectively protect the more reactive group.

    • Example: Selectively form a ketal at the more reactive carbonyl. Perform the cyclization with hydrazine, which will now be forced to react at the only available carbonyl. Finally, deprotect the ketal under appropriate conditions. This multi-step process offers complete control.

  • Use a Dicarbonyl Surrogate. Instead of a 1,4-dicarbonyl, you can use a precursor where one carbonyl's reactivity is masked.

    • Example: Synthesize a γ-enamino-ketone. The enamine functionality is much less electrophilic than a ketone. Reaction with hydrazine will occur exclusively at the ketone, providing a single regioisomer of the resulting dihydropyridazine, which can then be oxidized.[3]

  • Reverse Electronic Demand with Solvent. As described in Problem 1, fluorinated solvents can sometimes reverse selectivity. If the undesired isomer is formed in a standard solvent like ethanol because hydrazine attacks the most electrophilic carbonyl, switching to HFIP might deactivate the other carbonyl (the more basic one), potentially shifting the selectivity towards the desired product.

Logical Relationship Diagram

sub Unsymmetrical 1,4-Dicarbonyl sub_c1 Carbonyl 1 (e.g., High Electrophilicity) sub->sub_c1 sub_c2 Carbonyl 2 (e.g., High Steric Hindrance) sub->sub_c2 factor_elec Electronic Effects (Dominant Driver) sub_c1->factor_elec factor_steric Steric Effects (Hindrance) sub_c2->factor_steric outcome Regioisomeric Ratio factor_elec->outcome factor_steric->outcome factor_solvent Solvent Effects (H-Bonding, e.g., HFIP) factor_solvent->outcome

Caption: Interplay of factors governing regioselectivity.

Quantitative Data Summary

While data for pyridazines is sparse, extensive studies on the analogous synthesis of pyrazoles from 1,3-diketones provide a clear model for the powerful effect of solvent choice. The following table illustrates this principle, which is directly applicable to 1,4-dicarbonyl systems.

Entry1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
11-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol45 : 55Adapted from[1]
21-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP >95 : 5 Adapted from[1]
31-(2-Furyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol33 : 67Adapted from[1]
41-(2-Furyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP >95 : 5 Adapted from[1]

In this pyrazole example, Isomer A results from attack at the trifluoromethyl ketone, and Isomer B from attack at the aryl/furyl ketone.

Experimental Protocols

Protocol: Regioselective Synthesis of 6-phenyl-3-(trifluoromethyl)pyridazine

This protocol describes the synthesis of a pyridazine from an unsymmetrical 1,4-dicarbonyl (a γ-keto acid derivative) using standard conditions that leverage electronic differences for regiocontrol. The carboxylic acid is much less electrophilic than the ketone, ensuring hydrazine reacts selectively at the ketone carbonyl first.

Materials:

  • 4-oxo-4-phenyl-2-(trifluoromethyl)butanoic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-oxo-4-phenyl-2-(trifluoromethyl)butanoic acid (e.g., 2.60 g, 10.0 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask to dissolve the starting material.

  • Reagent Addition: Slowly add hydrazine hydrate (e.g., 0.60 g, 12.0 mmol) to the stirred solution at room temperature. The addition may be mildly exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The product should be more nonpolar than the starting keto-acid.

  • Workup: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 20 mL) to remove residual acetic acid.

  • Purification: Dry the crude product under vacuum. Recrystallize the solid from hot ethanol to yield the pure 6-phenyl-3-(trifluoromethyl)pyridazine as a crystalline solid.

  • Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be confirmed by 2D NMR experiments (NOESY/ROESY) if a substituted hydrazine were used.

References

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. Royal Society of Chemistry.
  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University.

Sources

Stability issues of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 74557-73-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this molecule in solution. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity and reproducibility of your experiments.

Understanding the Stability Profile

This compound is a heterocyclic compound featuring a pyridazinone core.[1][2] While this scaffold is valuable in drug discovery, its inherent chemical architecture, particularly the combination of a carboxylic acid and a cyclic hydrazide (a lactam-like structure), presents specific stability considerations.[3] Understanding these structural liabilities is the first step toward mitigating degradation and obtaining reliable data.

The primary drivers of instability in solution are expected to be hydrolysis, pH-dependent degradation, and, to a lesser extent, oxidation and photolysis. Carboxylic acid-containing drugs frequently exhibit pH-dependent solubility and stability, which can significantly impact their formulation and bioavailability.[3] Forced degradation studies, which intentionally expose the compound to harsh conditions, are an essential tool for identifying likely degradation products and establishing degradation pathways.[4][5]

Caption: Key functional groups of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The most significant factors are pH, temperature, and the presence of oxidizing agents. The molecule's stability is intrinsically linked to its structure, which contains both a carboxylic acid and a pyridazinone ring.[3] Like many carboxylic acids, its solubility and stability are pH-dependent. The pyridazinone ring, containing a cyclic hydrazide bond, is susceptible to hydrolytic cleavage under strongly acidic or basic conditions.[6] Elevated temperatures can accelerate these degradation processes.

Q2: What is the expected pH stability profile for this compound?

A2: While specific data for this exact molecule is not publicly available, we can infer its behavior from general principles of medicinal chemistry. The compound is expected to be most stable in a slightly acidic to neutral pH range (approx. pH 4-7).

  • In strongly acidic solutions (pH < 2): The pyridazinone ring's lactam-like bond may undergo acid-catalyzed hydrolysis.

  • In strongly basic solutions (pH > 9): Base-catalyzed hydrolysis of the pyridazinone ring is a significant risk.[6] The carboxylic acid will be deprotonated, which may influence reaction pathways.

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum stability, prepare stock solutions in an anhydrous, aprotic solvent like DMSO. Store these stock solutions in tightly sealed vials at -20°C or -80°C, protected from light.[7] When preparing aqueous working solutions, it is critical to use buffers within the optimal pH stability range (pH 4-7) and to prepare them fresh for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after the initial preparation.

Q4: Is the compound sensitive to light or oxidation?

A4: Photostability and oxidative stability are key parameters evaluated during forced degradation studies as mandated by ICH guidelines.[8] The unsaturated nature of the pyridazinone ring suggests a potential susceptibility to both oxidation and photolysis. It is best practice to protect solutions from light by using amber vials or covering containers with foil. To assess oxidative sensitivity, a controlled experiment using a dilute solution of hydrogen peroxide (e.g., 3%) can be performed.[6]

Q5: I see unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A5: The appearance of new peaks, especially those that grow over time, is a strong indicator of degradation. These could be hydrolysis products (from the opening of the pyridazinone ring), decarboxylation products, or isomers. Performing a forced degradation study is the most definitive way to generate and identify potential degradation products, which is crucial for developing a stability-indicating analytical method.[4][9]

Troubleshooting Guide

This guide addresses common issues encountered during experimentation.

start Problem Encountered: Inconsistent Results or Loss of Activity check_prep Step 1: Review Solution Preparation & Storage - Was the solution prepared fresh? - What is the pH of the aqueous buffer? - How was the stock solution stored? start->check_prep check_purity Step 2: Verify Compound Purity - Run HPLC/LC-MS on the solid material and a freshly prepared solution. - Compare with the Certificate of Analysis. check_prep->check_purity degradation_suspected Degradation Suspected. Proceed to Stability Assessment. check_purity->degradation_suspected protocol Step 3: Perform Preliminary Stability Test - Incubate the compound in your experimental buffer. - Analyze samples by HPLC at T=0, 2, 4, 8, 24 hours. - Look for a decrease in the main peak area and the appearance of new peaks. degradation_suspected->protocol end Outcome: Stability profile determined. Experimental conditions can be optimized. protocol->end

Caption: Troubleshooting workflow for experimental variability.

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent assay results over time. Compound degradation in the aqueous experimental buffer.Prepare working solutions fresh from a frozen DMSO stock immediately before use. Verify that the pH of your final assay buffer is within the optimal range (pH 4-7). Consider running a time-course experiment to determine the compound's stability under your specific assay conditions.
Batch-to-batch variability in experimental outcomes. 1. Purity differences in solid material.2. Inconsistent solution handling.1. Confirm the purity of each new batch of solid material via HPLC or LC-MS upon receipt.2. Standardize your solution preparation and storage protocols across all experiments. Ensure all users follow the same procedure for preparing fresh dilutions.
Appearance of new peaks in HPLC chromatograms. Formation of one or more degradation products.This indicates instability. The identity of the degradants can provide clues to the degradation pathway. Conduct a systematic forced degradation study (see protocol below) to intentionally generate and identify these products, which is a critical step in method validation.[8]
Poor solubility or precipitation in aqueous buffer. The compound's solubility is pH-dependent, a common trait for carboxylic acids.[3]Ensure the pH of your buffer is appropriate. Solubility is generally higher when the carboxylic acid is deprotonated (at pH > pKa). If you must work at a lower pH where the compound is less soluble, consider using a co-solvent, but first validate that the co-solvent does not interfere with your assay.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a standard forced degradation (stress testing) study to identify potential degradation pathways and develop a stability-indicating analytical method.[4][6]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV/PDA detector and a C18 column

  • Photostability chamber, oven, and water bath

Workflow Diagram:

cluster_stress Apply Stress Conditions (in parallel) start Start: Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis 0.1 M HCl @ 60°C base Base Hydrolysis 0.1 M NaOH @ 60°C oxidation Oxidation 3% H₂O₂ @ RT thermal Thermal Solid & Solution @ 80°C photo Photolytic ICH Q1B Conditions sampling Sample at Intervals (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Neutralize (if needed) Dilute to uniform concentration Analyze via HPLC-PDA sampling->analysis end End: Evaluate Degradation Profile Calculate % degradation Assess peak purity analysis->end

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.[6]

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation:

      • Solution: Prepare a solution in HPLC-grade water and incubate at 80°C.

      • Solid: Place the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette) and solid material to light conditions as specified in the ICH Q1B guideline.[8]

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours). The goal is to achieve 5-20% degradation; adjust stress conditions or time if degradation is too fast or slow.[6]

  • Sample Preparation for Analysis:

    • For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final, uniform concentration (e.g., 20 µg/mL) with the mobile phase.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector scanning from 200-400 nm.

    • Analysis: Monitor the decrease in the parent peak area and the formation of new peaks. Use the PDA detector to assess peak purity and determine the optimal wavelength for quantification.

Data Recording Template:

Stress ConditionTime (hours)Parent Peak Area% Parent RemainingNew Peak 1 (RT)New Peak 2 (RT)Observations
0.1 M HCl, 60°C0100%
2
6
12
24
0.1 M NaOH, 60°C0100%
2
......

References

  • This compound Safety Data Sheet. Echemi. URL: https://www.echemi.com/products/pid218890-6-methyl-3-oxo-23-dihydropyridazine-4-carboxylic-acid.html
  • SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/22490
  • Mullangi, R. & Sharma, S. (2016). Forced Degradation Studies. MedCrave online. URL: https://medcraveonline.
  • Mullangi, R. & Sharma, S. (2016). Forced Degradation Studies.Journal of Analytical & Pharmaceutical Research. URL: https://api.semanticscholar.org/CorpusID:55829672
  • Warren, G. L., et al. (2012). Structure Property Relationships of Carboxylic Acid Isosteres.Journal of Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3478818/
  • Kumar, A., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir.Organic Process Research & Development. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10121118/
  • 6-(3-Methoxyphenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1369144386
  • This compound. Chemspace. URL: https://chem-space.com/compounds/csss00000068495
  • 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d701d4c
  • Kumar, V. & Kumar, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review.Journal of Applied Pharmaceutical Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3785153/
  • This compound. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/6-methyl-3-oxo-2-3-dihydropyridazine-4-carboxylic-acid-74557-73-6
  • Singh, A., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.Current Organic Synthesis. URL: https://pubmed.ncbi.nlm.nih.gov/37691238/
  • Venkatesh, D. N. & Kumar, S. D. S. (2022). Forced Degradation – A Review.Biomedical Journal of Scientific & Technical Research. URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. URL: https://www.pharmaguideline.
  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives.Scholars Research Library. URL: https://www.scholarsresearchlibrary.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. URL: https://eureka.patsnap.

Sources

Technical Support Center: Overcoming Challenges in Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyridazine core. The pyridazine scaffold is a cornerstone in modern drug discovery, valued for its unique physicochemical properties and its role as a versatile pharmacophore.[1][2] However, its inherent electronic nature presents a unique set of synthetic challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice, rooted in mechanistic principles, to help you overcome common hurdles in your experiments.

Section 1: Frequently Asked Questions - Understanding the Core Reactivity

This section addresses fundamental questions regarding the electronic nature of the pyridazine ring and its influence on functionalization strategies.

Q1: Why is the functionalization of the pyridazine ring notoriously difficult?

A1: The primary challenge stems from the electronic properties of the pyridazine heterocycle. The presence of two adjacent, electronegative nitrogen atoms makes the ring system significantly electron-deficient.[3][4][5] This has two major consequences for synthetic chemists:

  • Deactivation towards Electrophilic Attack: The electron-withdrawing nature of the nitrogens deactivates the ring towards classical electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts or nitration. Reaction conditions often lead to the protonation or complexation of the nitrogen lone pairs, which further deactivates the ring.[6][7][8]

  • Catalyst Inhibition/Coordination: The Lewis basic nitrogen lone pairs can strongly coordinate to transition metal catalysts (e.g., Palladium, Rhodium, Copper) used in cross-coupling and C-H activation reactions. This can lead to catalyst sequestration, inhibition, or complete deactivation, thereby stalling the catalytic cycle and resulting in low or no product yield.[9][10]

Q2: What is the general reactivity pattern for nucleophilic vs. electrophilic substitution on an unsubstituted pyridazine?

A2: The reactivity is dictated by the ring's electron-deficient nature.

  • Nucleophilic Aromatic Substitution (SNAr): Pyridazines are primed for SNAr, especially with a good leaving group (e.g., a halogen) present. Attack is favored at the electron-poor positions, which are ortho and para to the nitrogen atoms (C3, C6, and C4).[11][12][13] The stability of the negatively charged Meisenheimer intermediate is key; resonance structures that place the negative charge on a nitrogen atom are particularly stabilizing, favoring attack at these positions.[11]

  • Electrophilic Aromatic Substitution (EAS): As mentioned, EAS is challenging. When forced under harsh conditions, substitution typically occurs at the C4 or C5 positions, which are the least electron-deficient carbons in the ring.[14][15]

Q3: How does converting a pyridazine to its N-oxide affect its reactivity?

A3: The formation of a pyridazine N-oxide is a powerful and classic strategy to modulate the ring's electronic properties. The N-oxide group acts as a strong electron-donating group through resonance, while still being inductively withdrawing. This fundamentally alters reactivity:

  • Activation for Electrophilic Attack: It significantly increases the electron density of the ring, making it much more susceptible to electrophilic substitution.

  • Directing Effects: It directs electrophiles to the positions ortho and para to the N-oxide.

  • Handle for C-H Functionalization: Pyridine N-oxides can be used in palladium-catalyzed direct arylation reactions, providing a pathway to functionalize the C2-position.[16] After the desired functionalization, the N-oxide can be readily removed via reduction (e.g., with PCl₃ or H₂/Pd).[16][17][18]

Section 2: Troubleshooting Guides for Common Synthetic Reactions

This section provides detailed, problem-oriented guidance for specific experimental challenges in a question-and-answer format.

Guide 1: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are indispensable for building molecular complexity. However, they are frequently a source of frustration when applied to pyridazine substrates.

Q: I am attempting a Suzuki-Miyaura coupling with a chloropyridazine and a boronic acid, but I am observing very low conversion to my desired product. What is going wrong?

A: This is a classic issue rooted in two main causes: catalyst inhibition and the difficulty of activating C-Cl bonds. The lone pairs on the pyridazine nitrogens are likely coordinating to your palladium catalyst, effectively poisoning it.[19] Furthermore, the oxidative addition of palladium into an aryl chloride bond is significantly slower than for bromides or iodides.

Troubleshooting Workflow:

  • Re-evaluate Your Catalyst System (Ligand is Key): Standard ligands like PPh₃ are often ineffective. You need a system designed to overcome catalyst inhibition and facilitate the challenging oxidative addition step.

    • Switch to Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands are essential. Their steric bulk prevents the formation of inactive dimeric palladium species and promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step.

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) generate the active Pd(0) species in situ under controlled conditions, providing a more active and stable catalytic system.[19]

  • Optimize the Base and Solvent:

    • Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[19] Ensure the base is finely powdered and anhydrous.

    • Solvent System: A polar aprotic solvent is often required. Combinations like Dioxane/H₂O or Toluene/H₂O are common, but for substrates with poor solubility, solvents like DMF or DME should be considered.

  • Increase Reaction Temperature: Chloropyridazines often require higher temperatures (e.g., 100-120 °C) to facilitate oxidative addition. Ensure your solvent choice is appropriate for the target temperature.

Data Summary: Recommended Ligands for Pyridazine Suzuki Couplings

Ligand Structure Type Key Advantages Common Applications
XPhos Biaryl Phosphine High activity, good thermal stability. General-purpose for challenging heteroaryl couplings.
SPhos Biaryl Phosphine Very electron-rich, excellent for C-Cl activation. Highly effective for coupling with chloropyridazines.
RuPhos Biaryl Phosphine Provides high catalyst turnover numbers. Useful for sterically hindered substrates.

| tBu₃P | Alkyl Phosphine | Extremely electron-rich, highly active. | Can be effective but is air-sensitive. |

// Nodes Start [label="Low Yield in\nPyridazine Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Step 1: Change Ligand\n(e.g., XPhos, SPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Step 2: Change Base\n(e.g., K₃PO₄, Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Step 3: Increase\nTemperature (100-120 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Precatalyst [label="Step 4: Use Pre-catalyst\n(e.g., G3-XPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Ligand [label=" Primary\nCause:\nCatalyst\nInhibition "]; Ligand -> Base [label=" Still low\nconversion "]; Base -> Temp [label=" Still low\nconversion "]; Temp -> Precatalyst [label=" Still low\nconversion "]; Ligand -> Success [label=" Improved "]; Base -> Success [label=" Improved "]; Temp -> Success [label=" Improved "]; Precatalyst -> Success [label=" Improved "]; } end_dot Caption: Troubleshooting logic for Suzuki-Miyaura reactions of pyridazines.

Q: My Suzuki reaction is plagued by a major side-product: the homo-coupled dimer of my boronic acid reagent. How can I prevent this?

A: Homo-coupling is a common side reaction where two molecules of the boronic acid couple together.[9] It arises from competitive pathways in the catalytic cycle and is often exacerbated by the presence of oxygen or slow transmetalation/reductive elimination steps.

Preventative Measures:

  • Thorough Degassing: Oxygen is a known promoter of homo-coupling. Ensure your reaction mixture is rigorously degassed before heating. The standard method is 3-5 cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).

  • Use Boronic Esters: Pinacol boronic esters (Bpin) are generally more stable and less prone to protodeboronation and homo-coupling than their corresponding boronic acids.[19]

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid/ester. A large excess can favor the homo-coupling pathway.

  • Adjust Base/Solvent: Sometimes switching to a weaker base (e.g., K₂CO₃) or running the reaction under anhydrous conditions (using a base like KF in a solvent like anhydrous DMF) can suppress the side reaction.[20]

Guide 2: Direct C-H Functionalization

The direct functionalization of C-H bonds is a highly atom-economical strategy, but achieving regioselectivity on the pyridazine core is a significant hurdle.[21]

Q: I am trying to perform a direct C-H arylation on a substituted pyridazine, but I am getting a mixture of isomers or no reaction. How can I control the regioselectivity?

A: Regioselectivity in pyridazine C-H activation is a frontier challenge.[21] Unlike simpler arenes, the electronic and coordinating properties of the pyridazine ring dominate the reaction's outcome. Selectivity is rarely governed by sterics alone.

Strategies for Regiocontrol:

  • Leverage Inherent Electronic Bias: The C-H bonds on the pyridazine ring have different acidities and electronic characters. Without a directing group, functionalization often occurs at the most electron-deficient or most acidic position, which can be predicted computationally.[22]

  • Employ a Directing Group (DG): This is the most powerful strategy for ensuring regioselectivity. A functional group is installed on the pyridazine that can chelate to the metal catalyst, holding it in proximity to a specific C-H bond and forcing activation at that site.

    • Common DGs include amides, pyridyls, or other N-containing groups.[23]

    • The challenge is that the pyridazine nitrogens themselves can act as directing groups or compete with your intended DG, leading to complex outcomes.[10]

  • Lewis Acid Co-catalysis: A Lewis acid (e.g., a boron-based one) can be used to coordinate to one of the pyridazine nitrogens.[22] This coordination deactivates that nitrogen as a coordinating site for the transition metal catalyst, blocks the adjacent position sterically, and alters the electronic nature of the ring, potentially guiding the C-H activation catalyst to a different position.[22]

// Nodes sub [label="Pyridazine\nSubstrate", fillcolor="#F1F3F4", shape=box, style="rounded,filled"]; Pd [label="Pd Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; DG [label="Directing\nGroup (DG)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CH_ortho [label="ortho C-H\nBond", shape=plaintext]; CH_meta [label="meta C-H\nBond", shape=plaintext];

// Invisible nodes for positioning sub_pos [label="", style=invis, width=0, height=0];

// Edges sub -> DG [dir=none]; DG -> Pd [label="Chelation", style=dashed, color="#5F6368"]; Pd -> CH_ortho [label="Directed C-H\nActivation", color="#34A853"];

// Positioning {rank=same; DG; sub; Pd;} sub -> sub_pos [style=invis]; sub_pos -> CH_ortho [style=invis]; sub_pos -> CH_meta [style=invis]; } end_dot Caption: A directing group (DG) chelates the metal catalyst, enabling regioselective ortho C-H activation.

Representative Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

This is a generalized protocol and must be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyridazine substrate (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), and the appropriate ligand (e.g., XPhos, 10 mol%).

  • Add Base: Add the anhydrous, powdered base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (repeat 3 times).

  • Add Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M concentration) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 120 °C in a pre-heated oil bath for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[21]

References

  • G. A. G. S. T. M. F. A. A. D. M. S. E. L. S. D. V. D. B. P. G. D. C. A. R. C. A. S. C. S. A. G. S. T. M. F. A. A. D. M. S. E. L. S. D. V. D. B. P. G. D. C. A. R. C. A. S. C. S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]
  • A. A. A. D. M. S. E. L. S. D. V. D. B. P. G. D. C. A. R. C. A. S. C. S. (2021). Regioselective Copper(I)-Catalyzed Direct C(3)-H (Hetero)arylation of 6-(Hetero)arylated 1,2,4-Triazolo[4,3-b]pyridazines: Ligand-Free Approach. The Journal of Organic Chemistry. [Link]
  • Bourguignon, J. J., Oumouch, S., & Schmitt, M. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Current Organic Chemistry. [Link]
  • (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.
  • (n.d.). Challenges in the functionalization of pyridines.
  • (n.d.).
  • (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]
  • (2022). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
  • Sharma, U., & Kumar, N. (2021). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
  • (2022). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
  • (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
  • (2018, October 17).
  • Armstrong, R. J., et al. (2018). Lewis Acid Directed Regioselective Metalations of Pyridazine.
  • Heinisch, G., & Matuszczak, B. (n.d.). Recent Advances in Pyridazine Chemistry.
  • Srinivasan, R., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation.
  • (n.d.). Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Semantic Scholar. [Link]
  • (n.d.). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. [Link]
  • Katritzky, A. R., & Pojarlieff, I. (1968). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVI. Acid-catalysed hydrogen exchange of some pyridazine derivatives. Journal of the Chemical Society B: Physical Organic. [Link]
  • (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]
  • G. A. G. S. T. M. F. A. A. D. M. S. E. L. S. D. V. D. B. P. G. D. C. A. R. C. A. S. C. S. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. [Link]
  • Chupakhin, E., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]
  • Hafez, H. N., et al. (2016).
  • Campeau, L.-C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society. [Link]
  • Powers, D. C., & Baran, P. S. (2015). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society. [Link]
  • Marković, V., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. [Link]
  • (n.d.). ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains.
  • Maes, B. U. W., & Nikishkin, N. I. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
  • (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
  • (2016). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis. [Link]
  • Hill, J. H. M., & Krause, J. G. (1970). Nucleophilic Heteroaromatic Substitution. I. Pyridazines. The Journal of Organic Chemistry. [Link]
  • (n.d.).
  • Gomes, P. S. de F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
  • D'Auria, M. (n.d.). (PDF) Electrophilic Substitution In Azines.
  • (2021, December 27). 11.7: Heterocyclic Amines. Chemistry LibreTexts. [Link]
  • Chen, D. Y.-K., & Youn, S. W. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
  • Coad, P., et al. (1963). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry. [Link]
  • (2024, March 7).
  • G. A. G. S. T. M. F. A. A. D. M. S. E. L. S. D. V. D. B. P. G. D. C. A. R. C. A. S. C. S. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
  • (2014, December 23). How can I solve my problem with Suzuki coupling?

Sources

Technical Support Center: Refinement of Workup Procedures for Pyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridazine reaction workups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of pyridazine derivatives. The unique electronic properties of the pyridazine ring, characterized by two adjacent nitrogen atoms, impart specific physicochemical characteristics that require tailored workup and purification strategies. This resource provides in-depth, field-proven insights in a direct question-and-answer format to streamline your experimental workflow and enhance the purity and yield of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of pyridazine compounds.

Q1: My pyridazine derivative displays poor solubility in standard organic solvents for extraction and chromatography. What are my options?

A1: This is a frequent challenge owing to the polar nature of the pyridazine heterocycle. Here are several strategies to address this:

  • Solvent System Modification: For extractions, consider using more polar solvents like dichloromethane (DCM) or even mixtures of DCM with methanol. For column chromatography, adding a small percentage of methanol or acetic acid to your mobile phase (e.g., ethyl acetate/hexane) can significantly improve solubility and chromatographic behavior.

  • pH Adjustment: The basicity of the pyridazine nitrogens can be leveraged. Acidifying the aqueous layer with dilute HCl will protonate the pyridazine, often increasing its aqueous solubility and allowing for the removal of non-basic impurities with an organic wash. Subsequently, basifying the aqueous layer will regenerate the neutral pyridazine, enabling its extraction into an organic solvent.

  • Salt Formation: If the compound is intended for further reactions where the free base is not essential, converting it to a more soluble salt (e.g., hydrochloride or trifluoroacetate) can be an effective strategy for purification.

Q2: I'm observing significant peak tailing or streaking of my pyridazine compound during silica gel chromatography. What causes this and how can I prevent it?

A2: Peak tailing is a classic issue for nitrogen-containing heterocycles on silica gel. The root cause is the interaction between the basic nitrogen lone pairs of your pyridazine and the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to uneven elution and poor peak shape.

Here’s how to mitigate this:

  • Mobile Phase Additives: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Common choices include:

    • Triethylamine (TEA): Typically 0.1-1% (v/v).

    • Ammonia solution in methanol: A few drops can be effective.

  • Use of Deactivated Stationary Phases: If tailing persists, consider using deactivated (neutral) silica or alumina for your chromatography.

  • Reverse-Phase Chromatography: For highly polar pyridazine derivatives, reverse-phase HPLC can be an excellent alternative, using a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

Q3: How do I choose the best recrystallization solvent for my solid pyridazine product?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

A systematic approach is recommended:

  • "Like Dissolves Like": Start with solvents that have similar polarity to your compound. Given the polar nature of many pyridazines, polar solvents are often a good starting point.

  • Small-Scale Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective. The compound is dissolved in a minimum of the "good" hot solvent, and the "poor" solvent is added dropwise until turbidity persists.

The following diagram illustrates a decision-making process for solvent selection:

G cluster_0 Recrystallization Solvent Selection start Is the compound soluble in the cold solvent? soluble_yes Poor solvent for recrystallization. start->soluble_yes Yes soluble_no Heat the solvent. start->soluble_no No is_soluble_hot Is the compound soluble in the hot solvent? soluble_no->is_soluble_hot hot_soluble_yes Good candidate solvent. Cool slowly to induce crystallization. is_soluble_hot->hot_soluble_yes Yes hot_soluble_no Poor solvent. Consider a solvent pair or a different solvent. is_soluble_hot->hot_soluble_no No

Caption: Decision tree for selecting a suitable recrystallization solvent.

Q4: My pyridazine-containing reaction mixture has formed an emulsion during aqueous workup. How can I break it?

A4: Emulsions are common when dealing with polar, amphiphilic molecules. Here are several techniques to try:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic compounds less soluble and helping to break the emulsion.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes break up the emulsion.

  • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for a period can lead to separation. Gentle swirling, rather than vigorous shaking, can also help.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the issue.

Part 2: Troubleshooting Guide for Common Workup Scenarios

This section provides a problem-solution format for specific issues you might encounter.

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield after extraction. 1. Incorrect pH of the aqueous layer. 2. Product is too polar for the chosen organic solvent. 3. Product has high water solubility.1. Check the pH of the aqueous layer and adjust as necessary to ensure your product is in its neutral form. 2. Use a more polar extraction solvent like DCM or a mixture of DCM and methanol. 3. Perform multiple extractions (3-5 times) with the organic solvent. If the product is very water-soluble, consider evaporating the aqueous layer (if the product is not volatile) or using a continuous liquid-liquid extractor.
Product decomposes on the silica gel column. 1. The pyridazine derivative is sensitive to the acidic nature of silica gel. 2. The compound is thermally labile and heats up on the column.1. Use deactivated (neutral) silica or alumina. 2. Add a basic modifier like triethylamine to the eluent. 3. Run the column with a slight positive pressure of inert gas to speed up the elution and minimize contact time.
Multiple spots on TLC of the purified product. 1. Incomplete reaction or presence of stable byproducts. 2. On-TLC decomposition. 3. Isomeric products.1. Re-purify using a different chromatographic technique (e.g., reverse-phase) or recrystallization. 2. Spot the sample and develop the TLC plate immediately. Use a mobile phase containing a basic additive. 3. Characterize the mixture by NMR and MS to identify the isomers and optimize reaction conditions to favor one.
Difficulty removing residual hydrazine. Hydrazine is a common reagent in pyridazine synthesis and can be difficult to remove due to its polarity and high boiling point.1. Azeotropic Removal: Repeatedly add toluene to the crude product and remove it under reduced pressure. 2. Aqueous Wash: Wash the organic layer with a dilute solution of an oxidizing agent like aqueous sodium hypochlorite (bleach) or an acidic wash to protonate and extract the hydrazine. Use caution as these reactions can be exothermic.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common workup and purification procedures for pyridazine derivatives.

Protocol 1: General Aqueous Workup and Extraction

This protocol is a starting point for the isolation of a neutral pyridazine product from a reaction mixture.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent (e.g., THF, ethanol), remove the solvent under reduced pressure.

  • Partitioning: Add water and a suitable organic solvent (e.g., ethyl acetate, DCM).

  • pH Adjustment: Check the pH of the aqueous layer. If the product is basic, ensure the pH is > 8 to maintain it in its neutral, organic-soluble form.

  • Extraction: Transfer the mixture to a separatory funnel. Shake gently at first to avoid emulsion formation, then more vigorously. Allow the layers to separate.

  • Layer Separation: Drain the organic layer (or the aqueous layer if it's on the bottom).

  • Re-extraction: Extract the aqueous layer two more times with the organic solvent.

  • Combine and Dry: Combine all organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

The following diagram outlines this general workflow:

G cluster_1 General Aqueous Workup Workflow A Reaction Mixture B Quench Reaction A->B C Add Water & Organic Solvent B->C D Separate Layers C->D E Extract Aqueous Layer (2x) D->E F Combine Organic Layers E->F G Dry with Na2SO4/MgSO4 F->G H Filter and Concentrate G->H I Crude Product H->I

Caption: General experimental workflow for aqueous workup.

Protocol 2: Purification by Column Chromatography with a Basic Additive

This protocol is designed to purify basic pyridazine derivatives on silica gel while minimizing peak tailing.

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide good separation with an Rf value for the target compound of approximately 0.2-0.3. Add 0.5% triethylamine to the chosen eluent.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent (containing triethylamine) to the top of the column and begin to collect fractions.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol provides a general procedure for purifying solid pyridazine derivatives.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Part 4: Safety Precautions

Working with pyridazine and its derivatives requires adherence to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle pyridazine and its volatile derivatives in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.

  • Ignition Sources: Pyridazine is a combustible liquid. Keep it away from open flames, hot surfaces, and other sources of ignition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • Olejniczak, A., et al. (2022).
  • Bickler, B. (n.d.).
  • Alfa Aesar. (2025).
  • Washington State University. (n.d.).
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]
  • Olejniczak, A., et al. (2021).

Technical Support Center: Optimizing Reaction Conditions for Pyridazine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyridazine cyclization. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions to empower you in your research.

Introduction to Pyridazine Synthesis

The pyridazine core is a significant pharmacophore found in numerous therapeutic agents.[1] Its synthesis, most commonly through the condensation of 1,4-dicarbonyl compounds with hydrazine, involves a multi-step process that can present several challenges.[1][2] This guide will focus on troubleshooting the common synthetic route involving 1,4-dicarbonyls and hydrazine, as well as the increasingly popular Aza-Diels-Alder approach.

Troubleshooting Guide: The 1,4-Dicarbonyl and Hydrazine Route

This section addresses the most common issues encountered during the synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A consistently low yield is one of the most frequent challenges in pyridazine synthesis. The root cause can often be traced back to one of the three key stages of the reaction: hydrazone formation, cyclization to dihydropyridazine, or the final oxidation to pyridazine.

Potential Causes & Recommended Solutions:

  • Incomplete Hydrazone Formation: The initial reaction between the dicarbonyl compound and hydrazine to form a hydrazone is a reversible equilibrium.[2]

    • pH of the Reaction Medium: The rate of hydrazone formation is highly pH-dependent. Acidic conditions can accelerate the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic. However, excessively acidic conditions will protonate the hydrazine, rendering it non-nucleophilic. A weakly acidic medium is often optimal.

    • Steric Hindrance: Bulky substituents on the dicarbonyl compound or the hydrazine can sterically hinder the initial nucleophilic attack. If you suspect steric hindrance is an issue, consider increasing the reaction temperature or prolonging the reaction time to overcome the activation energy barrier.

    • Water Removal: The formation of a hydrazone from a carbonyl and hydrazine releases a molecule of water. If water is not efficiently removed from the reaction mixture, the equilibrium may shift back towards the starting materials. The use of a Dean-Stark apparatus or the addition of a dehydrating agent can be beneficial.

  • Inefficient Cyclization: The intramolecular cyclization of the bishydrazone intermediate to form the dihydropyridazine ring can be a slow process.

    • Thermal Conditions: This step often requires elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting materials or the dihydropyridazine intermediate. Careful optimization of the reaction temperature is crucial.[3][4]

    • Solvent Choice: The polarity of the solvent can influence the rate of cyclization. Protic solvents like ethanol or acetic acid can facilitate the proton transfers involved in the cyclization mechanism.

  • Poor Oxidation of the Dihydropyridazine Intermediate: The dihydropyridazine intermediate must be oxidized to the aromatic pyridazine.[5] This step can be a significant source of yield loss if not properly controlled.

    • Choice of Oxidizing Agent: A variety of oxidizing agents can be used, each with its own advantages and disadvantages. Common choices include air (oxygen), manganese dioxide (MnO₂), potassium permanganate (KMnO₄), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][7] The choice of oxidant should be tailored to the specific substrate to avoid over-oxidation or other side reactions. For a comparison of common oxidizing agents, refer to Table 2 in the FAQs section.

    • Incomplete Oxidation: Insufficient amounts of the oxidizing agent or short reaction times can lead to incomplete conversion of the dihydropyridazine to the final product. Monitoring the reaction by TLC or LC-MS is essential to ensure complete conversion.

  • Substrate Decomposition: The 1,4-dicarbonyl starting material or the dihydropyridazine intermediate can be susceptible to decomposition under harsh reaction conditions (e.g., high temperatures, strong acids or bases).

    • Reaction Temperature and Time: Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating, which can lead to thermal decomposition.[8][9]

    • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or hydrazine can lead to side reactions and lower yields. Ensure the purity of your starting materials before commencing the reaction.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Identifying and minimizing these impurities is key to obtaining a pure product.

Common Side Products & Mitigation Strategies:

  • Over-oxidation Products: Aggressive oxidizing agents or prolonged reaction times during the aromatization step can lead to the formation of N-oxides or other over-oxidized species.[10]

    • Solution: Use a milder oxidizing agent or a stoichiometric amount of a stronger one. Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed.

  • Incompletely Cyclized Intermediates: If the cyclization is not driven to completion, you may isolate the monohydrazone or bishydrazone of the 1,4-dicarbonyl.

    • Solution: Increase the reaction temperature or time for the cyclization step. The use of an acid catalyst can also promote cyclization.

  • Polymerization: Under certain conditions, especially at high temperatures, the starting materials or intermediates can polymerize.

    • Solution: Lower the reaction temperature and ensure that the concentration of the reactants is not excessively high.

Issue 3: Poor Regioselectivity with Unsymmetrical 1,4-Dicarbonyls

When using an unsymmetrical 1,4-dicarbonyl compound, the initial attack of hydrazine can occur at either of the two different carbonyl groups, leading to the formation of two constitutional isomers.[11]

Factors Influencing Regioselectivity & Optimization Strategies:

  • Electronic Effects: The initial nucleophilic attack of hydrazine will preferentially occur at the more electrophilic carbonyl carbon. An electron-withdrawing group adjacent to a carbonyl group will increase its electrophilicity.

    • Strategy: To favor the formation of one regioisomer, you can strategically choose a 1,4-dicarbonyl with substituents that create a significant electronic difference between the two carbonyls.

  • Steric Hindrance: A bulky substituent near one of the carbonyl groups will sterically hinder the approach of hydrazine, favoring attack at the less hindered carbonyl.

    • Strategy: Introducing a sterically demanding group on the dicarbonyl substrate can be a powerful tool to direct the regiochemical outcome of the reaction.

  • Reaction Conditions: The pH of the reaction medium can influence which nitrogen atom of a substituted hydrazine acts as the primary nucleophile, thereby affecting the final product distribution.

    • Strategy: A systematic screening of reaction pH (from weakly acidic to neutral) can help to optimize the regioselectivity.

Troubleshooting Guide: Aza-Diels-Alder Reactions

The inverse-electron-demand Aza-Diels-Alder reaction is a powerful method for constructing the pyridazine ring, typically by reacting an electron-deficient azadiene (like a 1,2,4,5-tetrazine) with an electron-rich dienophile.[12][13]

Common Issues & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Poor Diene/Dienophile Reactivity: The electronic properties of the reactants are not sufficiently matched.Modify Reactants: Use a more electron-deficient azadiene or a more electron-rich dienophile.
Decomposition of Reactants: The azadiene or dienophile may be unstable under the reaction conditions.Optimize Temperature: Lowering the reaction temperature can minimize decomposition.
Poor Regioselectivity Similar Steric and Electronic Properties of Substituents: The substituents on the azadiene or dienophile do not provide a strong directing effect.Introduce Directing Groups: Incorporate substituents with significant steric bulk or strong electron-donating/withdrawing properties to favor one regioisomeric transition state over the other.[12]
Formation of Side Products Dimerization of Reactants: The dienophile or diene may undergo self-reaction.Control Concentration: Use a lower concentration of the reactants.
Undesired Isomerization: The product may isomerize under the reaction conditions.Optimize Reaction Time and Temperature: Monitor the reaction closely and work it up as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 1,4-dicarbonyl and hydrazine starting materials?

A1: The purity of your starting materials is paramount for a successful pyridazine synthesis.

  • 1,4-Dicarbonyl Compound: Should be free of any residual acid or base from its synthesis, as this can interfere with the pH of the cyclization reaction. It should also be free from any mono-carbonyl impurities, which can react with hydrazine to form non-productive hydrazones.

  • Hydrazine: Hydrazine hydrate is commonly used and its concentration should be accurately known. Anhydrous hydrazine is highly reactive and requires careful handling. The quality of hydrazine can impact the reaction yield; older or improperly stored hydrazine may contain impurities or have a lower effective concentration.[14]

Q2: How do I choose the optimal solvent for my pyridazine cyclization?

A2: The choice of solvent can significantly impact the reaction rate and yield.

  • Protic Solvents (e.g., Ethanol, Acetic Acid): These are often good choices as they can facilitate the proton transfers involved in both the hydrazone formation and the subsequent cyclization steps. Acetic acid can also serve as a catalyst.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents can be effective, particularly for less reactive substrates, as they can help to solubilize the reactants and intermediates.

  • Non-polar Solvents (e.g., Toluene, Xylene): These are often used with a Dean-Stark trap to azeotropically remove water and drive the hydrazone formation equilibrium towards the product.

Q3: What are the pros and cons of common oxidizing agents for the aromatization of dihydropyridazines?

A3: The final oxidation step is critical for obtaining the desired aromatic pyridazine. The choice of oxidizing agent should be made based on the stability of your substrate and the desired reaction conditions.

Table 1: Comparison of Common Oxidizing Agents for Dihydropyridazine Aromatization

Oxidizing Agent Pros Cons Typical Conditions
Air (O₂) Inexpensive, readily available, environmentally benign.Often slow, may require elevated temperatures or a catalyst.Bubbling air through the reaction mixture at reflux.
**Manganese Dioxide (MnO₂) **Mild, selective, easy to remove by filtration.Stoichiometric or excess amounts are often required.Refluxing in a solvent like toluene or chloroform.
Potassium Permanganate (KMnO₄) Strong, inexpensive oxidizing agent.Can be non-selective and lead to over-oxidation or cleavage of sensitive functional groups.[15]Typically used in acidic or basic aqueous solutions.
DDQ Highly effective for aromatization, often gives high yields.Expensive, can be sensitive to moisture.Used in stoichiometric amounts in solvents like dioxane or benzene.
Iodine in Methanol Mild and efficient, tolerates a variety of functional groups.[15]Can be slower than stronger oxidants.Refluxing in methanol.[15]

Q4: How can I monitor the progress of my pyridazine synthesis?

A4: Effective reaction monitoring is crucial for optimizing yields and minimizing side products.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method for monitoring the disappearance of starting materials and the appearance of the product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the dihydropyridazine intermediate, which may not be UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, allowing you to track the formation of the desired product and any side products, as well as confirm their molecular weights.

Experimental Protocols

General Protocol for the Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone

This protocol provides a general starting point for the synthesis of a pyridazine from a saturated 1,4-diketone. Optimization of temperature, reaction time, and the choice of oxidizing agent will be necessary for specific substrates.

Materials:

  • 1,4-Diketone (1.0 eq)

  • Hydrazine hydrate (1.1 - 1.5 eq)

  • Ethanol or Glacial Acetic Acid

  • Oxidizing agent (e.g., MnO₂, DDQ, or air)

  • Appropriate solvents for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone (1.0 eq) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.1 - 1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the formation of the dihydropyridazine intermediate by TLC or LC-MS. This step can take from a few hours to overnight.

  • Once the formation of the dihydropyridazine is complete, add the chosen oxidizing agent to the reaction mixture.

  • Continue to heat the reaction at reflux and monitor the aromatization by TLC or LC-MS until all the dihydropyridazine has been consumed.

  • Cool the reaction mixture to room temperature.

  • If MnO₂ was used, filter the reaction mixture through a pad of celite to remove the solid.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup to remove any water-soluble impurities.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure pyridazine.

Visualizations

Troubleshooting Workflow for Low Yield in Pyridazine Synthesis

Caption: Troubleshooting workflow for low pyridazine yield.

Reaction Mechanism: Pyridazine Formation from 1,4-Diketone

ReactionMechanism Diketone 1,4-Diketone Hydrazone Bishydrazone Intermediate Diketone->Hydrazone + 2x Hydrazine - 2x H₂O Hydrazine Hydrazine Dihydropyridazine Dihydropyridazine Hydrazone->Dihydropyridazine Intramolecular Cyclization Pyridazine Pyridazine Dihydropyridazine->Pyridazine + Oxidant - 2[H] Oxidant [O]

Caption: Key stages in pyridazine synthesis.

References

  • Litau, S., et al. (2021). IEDDA Conjugation Reaction in Radiometal Labeling of Peptides with 68Ga and 64Cu: Unexpected Findings.
  • Yadav, J. S., et al. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Organic Chemistry Portal. [Link]
  • Various Authors. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI. [Link]
  • ChemTube3D. Synthesis of Pyridazine. University of Liverpool. [Link]
  • Various Authors. (2023). (PDF) Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
  • Various Authors. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
  • WIPO. (2025). WO/2025/051721 METHOD FOR RAPID OXIDATION OF DIHYDROPYRIDAZINES TO PYRIDAZINES.
  • Hong, S., et al. (2023). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]
  • Various Authors. (2005). Aromatization of 1,4-dihydropyridines with selenium dioxide.
  • Various Authors. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science. [Link]
  • Emődi, V., et al. (2024). Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines. MDPI. [Link]
  • ChemTalk. (2022). Common Oxidizing Agents & Reducing Agents. ChemTalk. [Link]
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. PubMed. [Link]
  • Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal. [Link]
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
  • Various Authors. (2014).
  • Elnagdi, M. H., et al. (2009). Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis.
  • Al-Warhi, T., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]
  • Various Authors. (2009). Novel regioselectivity: three-component cascade synthesis of unsymmetrical 1,4- and 1,2-dihydropyridines. PubMed. [Link]
  • Nakagome, T. (1963). SYNTHESIS OF PYRIDAZINE DERIVATIVES. VIII.
  • Various Authors. (2017). Does pyridazine undergo Diels-Alder reactions?. Quora. [Link]
  • Various Authors. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Dong, Y., et al. (2021). Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions. Organic Chemistry Portal. [Link]
  • Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central. [Link]
  • Various Authors. (2021). Retrosynthetic Strategies for Synthesis of Unsymmetrical 1,4‐Dicarbonyl Compounds.
  • Emődi, V., et al. (2024). Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines.
  • Hong, S., et al. (2023). Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]
  • Levin, M., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
  • Doughty, A., et al. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). OSTI.GOV. [Link]
  • Organic Chemistry Portal. Oxidizing Agents. Organic Chemistry Portal. [Link]
  • Various Authors. (2011). (PDF) The thermal decomposition of azidopyridines.
  • Various Authors. (2021). Cyclization of alanyl–valine dipeptides in the solid state.
  • Various Authors. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide.
  • Various Authors. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PubMed Central. [Link]

Sources

Technical Support Center: Enhancing the Purity of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 74557-73-6). We address common purification challenges through a series of troubleshooting questions, detailed protocols, and workflow diagrams designed to enhance the purity and yield of this valuable heterocyclic compound.

Section 1: Impurity Profiling & Initial Assessment

Before attempting purification, understanding the potential impurities is critical for selecting an appropriate strategy. The nature of these impurities is intrinsically linked to the synthetic route employed.

Q1: What are the most probable impurities I should expect in my crude sample?

A1: The impurity profile is highly dependent on the synthesis pathway. A common route to pyridazinone cores involves the cyclization of acylpyridinecarboxylic acid derivatives with hydrazine.[1] Based on this and other common organic transformations, likely impurities include:

  • Unreacted Starting Materials: Such as the corresponding keto-ester or dicarbonyl precursor and hydrazine hydrate.

  • Side-Reaction Byproducts: Incomplete cyclization or alternative condensation products can be significant impurities.

  • Isomeric Impurities: Positional isomers may form depending on the regioselectivity of the cyclization reaction.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, DMF, acetic acid) are common.[1]

  • Water: The compound is hygroscopic, and water can be present from aqueous work-ups or atmospheric exposure.

Q2: Which analytical techniques are most effective for assessing the purity of my crude and purified product?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an acidic modifier (like 0.1% trifluoroacetic or formic acid) is a good starting point for separating polar carboxylic acids.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main peak and any impurities, helping to elucidate their structures.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can reveal the presence of residual solvents or structurally distinct impurities.

  • Melting Point: A sharp melting point range (typically <2°C) is a good indicator of high purity for a crystalline solid.[4]

Section 2: Purification Strategy Troubleshooting

This section provides solutions to common problems encountered during the purification of this compound.

G start Crude Product Analysis (TLC, LC-MS) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization  Yes chromatography Proceed to Column Chromatography is_solid->chromatography  No (Oil/Gum) success Purity Confirmed? (>98% by HPLC) recrystallization->success final_product Final Purified Product chromatography->final_product success->chromatography  No success->final_product  Yes G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a Select Mobile Phase via TLC (e.g., 95:5 DCM/MeOH + 0.5% AcOH) Target Rf ~0.3 b Prepare Mobile Phase (with 0.5-1% Acetic Acid) a->b c Pack Column with Silica Gel in initial mobile phase b->c d Load Sample (dissolved in min. solvent or dry-loaded) c->d e Elute Column with mobile phase d->e f Collect Fractions e->f g Analyze Fractions by TLC f->g h Combine Pure Fractions g->h i Evaporate Solvent (Rotary Evaporator) h->i j Dry Under High Vacuum i->j final Pure Product j->final

Sources

Validation & Comparative

A Comparative Analysis of Pyridazine vs. Pyridine Derivatives in Biological Assays: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, with pyridine and pyridazine representing two of the most fundamental and versatile scaffolds.[1][2] While both are six-membered aromatic rings, the presence of two adjacent nitrogen atoms in pyridazine dramatically alters its physicochemical and pharmacological properties compared to the single nitrogen in pyridine. This guide provides a comparative analysis of these two critical pharmacophores, examining their performance in key biological assays. We will delve into their roles as kinase inhibitors, antimicrobial agents, and modulators of the central nervous system, offering field-proven insights and experimental data to inform scaffold selection in drug discovery.

Introduction: The Significance of Nitrogen Heterocycles in Medicinal Chemistry

The pyridine ring is a ubiquitous feature in a vast number of biologically active molecules and approved drugs, highlighting its importance as a versatile building block in drug discovery.[1][3] Its structural framework can be readily functionalized, allowing chemists to meticulously tune the properties of drug candidates to enhance efficacy, improve bioavailability, and reduce side effects.[1] Similarly, the pyridazine nucleus, with its unique arrangement of adjacent nitrogen atoms, offers a distinct electronic and steric profile, leading to a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory effects.[2][4] This guide aims to move beyond a general appreciation of these scaffolds to a direct, evidence-based comparison of their biological performance, providing researchers with the rationale to choose the optimal core for their specific therapeutic target.

Physicochemical Properties: The Foundation of Biological Activity

The decision to use a pyridine or pyridazine scaffold is fundamentally rooted in their differing physicochemical properties, which dictate how a molecule interacts with its biological target and behaves within a physiological system.

  • Pyridine: As a weakly basic, water-miscible liquid, the pyridine ring is aromatic and structurally related to benzene, but with one methine group replaced by a nitrogen atom.[5] This nitrogen atom introduces a dipole moment and a basic lone pair of electrons that does not overlap with the aromatic π-system, making it available for hydrogen bonding and protonation (pKa of the conjugate acid is ~5.25).[5] This ability to act as a hydrogen bond acceptor is a critical feature in many drug-receptor interactions. However, the pyridine ring can be susceptible to metabolic oxidation.[6]

  • Pyridazine: The introduction of a second, adjacent nitrogen atom significantly alters the electronic landscape of the ring. Pyridazine has a larger dipole moment than pyridine. The proximity of the two nitrogen lone pairs creates electrostatic repulsion, which paradoxically makes protonation easier, resulting in a higher basicity for pyridazine compared to what might be expected from the inductive effect of the second nitrogen.[7] This unique electronic character influences its hydrogen bonding capabilities, solubility, and metabolic stability, sometimes offering advantages over pyridine. For instance, studies have shown pyridazine can be a poor inhibitor of CYP450 enzymes, which is a favorable property in drug development.[6]

PropertyPyridinePyridazineRationale for Difference
pKa (of conjugate acid) ~5.25[5]~2.3The second nitrogen in pyridazine is electron-withdrawing, reducing the basicity of the other.
Dipole Moment (Debye) ~2.2 D~4.0 D[8]The two adjacent, electronegative nitrogen atoms in pyridazine create a stronger dipole moment.
Hydrogen Bond Acceptors 12The two nitrogen atoms can both act as hydrogen bond acceptors.
Metabolic Stability Can be susceptible to oxidation.[6]Often exhibits good metabolic stability.[6]The electronic nature of the pyridazine ring can make it less prone to certain metabolic transformations.

Comparative Biological Activity: Case Studies and Mechanistic Insights

Kinase Inhibition: A Tale of Two Scaffolds in Oncology

Kinase inhibitors are a major class of targeted cancer therapies, and both pyridine and pyridazine scaffolds are frequently employed as "hinge-binding" moieties that interact with the ATP-binding site of kinases.[9]

  • Pyridine in Kinase Inhibitors: The 2-aminopyridine moiety is a classic feature in many kinase inhibitors, valued for its ability to form key hydrogen bonds with the kinase hinge region.[10] Numerous approved drugs, such as the pioneering BCR-ABL inhibitor Imatinib, feature a pyridine ring that is essential for its activity.[3] Fused systems like pyrazolopyridines are also prevalent, with drugs like Selpercatinib (a RET kinase inhibitor) demonstrating the power of this scaffold in achieving high potency and selectivity.[11][12]

  • Pyridazine in Kinase Inhibitors: The pyridazine core has also emerged as a powerful scaffold in kinase inhibitor design. For instance, imidazo[1,2-b]pyridazine derivatives have been developed as extremely potent and selective inhibitors of Mps1 kinase, with some compounds showing remarkable antiproliferative activity in the nanomolar range against various cancer cell lines.[13][14] Similarly, pyridazinone derivatives have been identified as lead compounds for C-terminal Src kinase (CSK) inhibitors, which are of interest as potential immuno-oncology agents.[15] The unique electronic and steric properties of the pyridazine ring can lead to novel interactions within the ATP binding pocket, sometimes offering advantages in potency or selectivity over pyridine-based counterparts.

Experimental Workflow: Kinase Inhibition Assay (Luminescence-based)

This protocol describes a typical in vitro assay to determine the IC50 value of a compound against a target kinase.

  • Reagent Preparation: Prepare assay buffers, the kinase enzyme solution, the substrate solution, and the ATP solution at desired concentrations.

  • Compound Preparation: Serially dilute the test compounds (both pyridine and pyridazine derivatives) in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells of a 384-well plate.

    • Add the serially diluted test compounds to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add a luminescence-based detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

    • Incubate to allow the signal to develop.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the kinase activity).

G cluster_workflow Kinase Inhibition Assay Workflow prep 1. Reagent & Compound Preparation reaction 2. Kinase Reaction (Enzyme + Compound + ATP/Substrate) prep->reaction Add reagents to plate detect 3. Luminescence Detection (ADP-Glo™) reaction->detect Stop reaction & add detection reagent analysis 4. Data Analysis (IC50 Determination) detect->analysis Read luminescence

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Data Summary: Comparative Kinase Inhibition
Compound ScaffoldTarget KinaseIC50 (nM)Reference
Imidazo[1,2-b]pyridazine Mps10.70 (cellular)[13][14]
Imidazo[1,2-b]pyridazine BTK1.3[16]
Aminopyridine VRK1~150[10]
[1][17][18]Triazine-pyridine CDK121[19]
Pyridazinone CSKModest (lead compound)[15]

This table collates data from multiple sources to illustrate the potency achieved with each scaffold.

Antimicrobial Activity: Targeting Essential Bacterial and Fungal Processes

The search for novel antimicrobial agents is a global health priority, and both pyridine and pyridazine derivatives have shown considerable promise.[17][20]

  • Pyridine-based Antimicrobials: Pyridine compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[20][21] Their mechanisms of action are diverse and can include disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[18] Recent research has focused on synthesizing novel pyridine derivatives to combat multidrug-resistant (MDR) pathogens like MRSA.[22]

  • Pyridazine-based Antimicrobials: Pyridazine derivatives have also been extensively investigated for their antimicrobial properties.[17][23][24] Studies have shown that certain pyridazinium compounds exhibit potent activity against bacteria like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, as well as the fungus Candida albicans.[17][25] Structure-activity relationship (SAR) studies have revealed that factors such as stereochemistry (cis-isomers being more active) and the degree of saturation in fused ring systems can significantly impact the potency and selectivity of these compounds.[17][25]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard method for determining the MIC of a compound against a specific microorganism.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye.

G start Start prep Compound Dilution Prepare serial dilutions in 96-well plate start->prep inoc Inoculation Add standardized bacterial culture to wells prep->inoc incub Incubation Incubate at 37°C for 18-24h inoc->incub read Read Results Determine lowest concentration with no visible growth incub->read end MIC Value read->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors

Designing drugs that act on the CNS presents unique challenges, primarily the need to cross the blood-brain barrier (BBB). The physicochemical properties of pyridine and pyridazine play a crucial role in this context.

  • Pyridine in CNS Drugs: Pyridine alkaloids have a long history of CNS activity.[26] The pyridine scaffold is a privileged structure in CNS drug discovery, found in compounds targeting a wide range of receptors and enzymes.[26][27] For example, the toxic effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are mediated by its biotransformation to a pyridinium metabolite that selectively targets dopaminergic neurons, providing a model for Parkinson's disease.[28] More therapeutically, imidazo[1,2-a]pyridine derivatives like Zolpidem are widely prescribed for insomnia, acting as selective agonists at the benzodiazepine site of GABAA receptors.[29]

  • Pyridazine in CNS Drugs: Pyridazine and its fused derivatives, such as pyridopyridazines, have also been explored for their potential in treating CNS disorders.[30] Certain derivatives have been found to be high-affinity ligands for the GABAA receptor benzodiazepine binding site, suggesting their potential use for anxiety and psychotic disorders.[30][31] The distinct polarity and hydrogen bonding capacity of the pyridazine ring can be leveraged to optimize BBB penetration and target engagement.

Conclusion: Making an Informed Scaffold Choice

The choice between a pyridine and a pyridazine scaffold is a nuanced decision that depends on the specific goals of the drug discovery program.

  • Pyridine remains a well-validated, highly versatile scaffold. Its vast historical use provides a rich database of synthetic methods and SAR. It is often a default choice for achieving key hinge-binding interactions in kinases and for general lead discovery, given its prevalence in known drugs.[1][32]

  • Pyridazine offers a unique set of properties that can be strategically employed to overcome specific challenges. Its distinct electronic profile can lead to novel receptor interactions, potentially improving potency or selectivity.[13][14] The scaffold may also confer advantages in metabolic stability and can be used to fine-tune solubility and CNS penetration.[6]

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. An understanding of their comparative physicochemical properties and biological activities, as demonstrated through the assays and data presented here, is essential for the rational design of the next generation of therapeutics.

References

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (URL not available)
  • A Brief View on Pyridine Compounds. (URL not available)
  • [Antimicrobial activity of new pyridazine deriv
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. [Link]
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (URL not available)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis Online. [Link]
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (URL not available)
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. [Link]
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
  • [Antimicrobial activity of new pyridazine deriv
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. [Link]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [Link]
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. [Link]
  • Pyridine alkaloids with activity in the central nervous system - PMC. [Link]
  • Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. (URL not available)
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
  • (PDF)
  • Synthesis and Identification of[1][17][18]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [Link]
  • [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. [Link]
  • Pyridazine and its deriv
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. [Link]
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. [Link]
  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies - Taylor & Francis Online. [Link]
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org. [Link]
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
  • Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed. [Link]
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. [Link]
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]
  • Pyridopyridazine derivatives useful in treatment of neurological disorders.
  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. [Link]
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab. [Link]
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory - IISTE.org. [Link]
  • Why is pyrimidine less basic than pyridazine? - Quora. [Link]
  • Pyridine - Wikipedia. [Link]
  • Physical Properties of Pyridazines - ResearchG

Sources

A Comparative Guide to 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic innovation. Kinases, as central regulators of cellular signaling, represent a vast and fertile landscape for drug discovery, particularly in oncology and immunology.[1] This guide provides an in-depth, objective comparison of a novel class of kinase inhibitors based on the 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold against established kinase inhibitors. We will delve into the experimental data that underscores their performance, focusing on potency, selectivity, and cellular activity, and provide the technical rationale behind the evaluative methodologies.

Introduction: The Imperative for Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in developing inhibitors that act specifically on a single desired target. Off-target effects of kinase inhibitors can lead to unforeseen toxicities or a complex pharmacological profile.[2] Therefore, the discovery of novel chemical scaffolds that offer high selectivity is of paramount importance.

This guide focuses on derivatives of this compound, a scaffold that has recently been identified as a promising backbone for the development of selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK).[3][4] ITK is a member of the Tec family of non-receptor tyrosine kinases and a critical component of the T-cell receptor (TCR) signaling pathway, making it a key therapeutic target for autoimmune diseases and T-cell malignancies.[3][5]

We will compare the performance of lead compounds from this novel class with well-characterized kinase inhibitors such as Dasatinib , a multi-kinase inhibitor, and Ibrutinib , a potent Bruton's tyrosine kinase (BTK) inhibitor that also exhibits activity against ITK.[6][7]

Comparative Analysis of Kinase Inhibitory Profiles

The central thesis of this guide revolves around the comparative efficacy and selectivity of the 3-oxo-2,3-dihydropyridazine scaffold. A recent study has synthesized and evaluated a series of these derivatives, identifying two compounds of particular interest: Compound 9 and Compound 22.[3][4]

Compound/InhibitorPrimary Target(s)ITK IC50 (Biochemical)BTK IC50 (Biochemical)Key Selectivity NotesReference
Compound 9 ITK0.87 µMNo measurable inhibitionHighly selective for ITK over BTK.[3][4]
Compound 22 ITK0.19 µMPartial inhibitionMore potent against ITK than Compound 9, but with reduced selectivity over BTK.[3][4]
Ibrutinib BTK, ITK2.2 nM0.5 nMPotent dual inhibitor of BTK and ITK. Also inhibits other kinases.[6][8]
Dasatinib Abl, Src family kinasesNo inhibition5 nMPotent multi-kinase inhibitor that does not inhibit ITK.[7][9]

Expert Interpretation:

The data clearly positions the 3-oxo-2,3-dihydropyridazine scaffold as a promising starting point for the development of selective ITK inhibitors. Compound 9 , with an IC50 of 0.87 µM for ITK and no measurable activity against the closely related BTK, exemplifies the potential for high selectivity.[3][4] This is a crucial finding, as distinguishing between Tec family kinases is a known challenge. In contrast, Ibrutinib , while a highly effective therapeutic, demonstrates potent inhibition of both BTK and ITK.[6][8] This dual activity can be beneficial in certain contexts but may also lead to off-target effects related to T-cell modulation.

Dasatinib serves as an important negative control in this comparison. Its potent inhibition of Abl and Src family kinases, coupled with its inability to inhibit ITK, highlights the distinct pharmacological profile of the pyridazinone derivatives.[7] The ability of the pyridazinone scaffold to selectively target ITK while avoiding kinases from other families is a significant advantage.

Compound 22 demonstrates that potency can be optimized within this chemical series, albeit with a trade-off in selectivity in this specific instance.[3][4] This provides a clear direction for future medicinal chemistry efforts to further refine the balance between potency and selectivity.

Signaling Pathways and Mechanism of Action

To understand the impact of these inhibitors, it is essential to visualize their place within the cellular signaling network. ITK plays a pivotal role in the T-cell receptor signaling cascade, which is crucial for T-cell activation and immune response.

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck Activation TCR->Lck ZAP70 ZAP70 Phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP76 Signalosome ZAP70->LAT_SLP76 ITK ITK Activation LAT_SLP76->ITK PLCg1 PLCγ1 Phosphorylation ITK->PLCg1 Phosphorylates PIP2 PIP2 Hydrolysis PLCg1->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC NFAT_NFkB NFAT & NF-κB Activation Ca_PKC->NFAT_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_NFkB->Gene_Expression Compound9 Compound 9 (Pyridazinone) Compound9->ITK Inhibits Ibrutinib Ibrutinib Ibrutinib->ITK Inhibits

Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) engagement.

As illustrated, ITK activation is a key step leading to the phosphorylation of PLCγ1 and subsequent downstream signaling that results in T-cell activation and cytokine production.[10] Both Compound 9 and Ibrutinib interrupt this pathway by inhibiting ITK, thereby preventing T-cell activation. The key difference lies in their selectivity profiles, with Compound 9 offering a more targeted inhibition of this pathway.

Experimental Protocols for Kinase Inhibitor Evaluation

The data presented in this guide is derived from robust and well-established experimental methodologies. Here, we provide an overview of the key assays used to characterize and compare kinase inhibitors.

Biochemical Kinase Assay (In Vitro)

Principle: To determine the direct inhibitory effect of a compound on the purified kinase enzyme. This is typically done by measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The result is expressed as the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Exemplary Protocol (TR-FRET-based):

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., Compound 9) in an appropriate buffer (e.g., 1X Kinase Buffer).

    • Prepare a solution of purified recombinant ITK enzyme.

    • Prepare a solution containing a fluorescently labeled peptide substrate and ATP. The ATP concentration is typically at or near the Km for the kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase enzyme to wells containing the serially diluted test compound or vehicle control (DMSO).

    • Allow a pre-incubation period (e.g., 20-30 minutes) at room temperature for the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phosphopeptide antibody.

    • Incubate for 60 minutes to allow antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

TR_FRET_Assay cluster_0 1. Kinase Reaction cluster_1 2. Detection Kinase ITK Enzyme PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Fluorescent Substrate Substrate->PhosphoSubstrate Phosphorylation ATP ATP ATP->PhosphoSubstrate Phosphorylation Inhibitor Inhibitor (e.g., Compound 9) Inhibitor->Kinase Binds PhosphoSubstrate2 Phosphorylated Substrate (Acceptor) Tb_Ab Tb-Antibody (Donor) Tb_Ab->PhosphoSubstrate2 Binds FRET FRET Signal Tb_Ab->FRET PhosphoSubstrate2->FRET

Sources

The 3-Oxo-2,3-dihydropyridazine Scaffold: A Privileged Core for Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Novel Analogs in Kinase, Cyclooxygenase, and Phosphodiesterase Inhibition

The 3-oxo-2,3-dihydropyridazine, or pyridazinone, core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability make it an attractive starting point for the development of potent and selective modulators of various biological targets.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-oxo-2,3-dihydropyridazine analogs, focusing on their activity as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), cyclooxygenase (COX) enzymes, and phosphodiesterases (PDEs). We will delve into the causal relationships behind experimental design and provide detailed protocols for key biological assays to ensure scientific rigor and reproducibility.

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition: A New Frontier for Pyridazinones

ITK, a member of the Tec family of non-receptor tyrosine kinases, is a critical component of T-cell receptor (TCR) signaling.[2] Its role in T-cell activation and differentiation makes it a compelling target for autoimmune diseases, inflammatory conditions, and T-cell malignancies.[1] Recently, the 3-oxo-2,3-dihydropyridazine scaffold has emerged as a novel chemotype for selective ITK inhibition.[1][3]

Structure-Activity Relationship of 3-Oxo-2,3-dihydropyridazine Analogs as ITK Inhibitors

A recent study on a novel series of 3-oxo-2,3-dihydropyridazine derivatives has provided valuable insights into their SAR as ITK inhibitors. The general structure of the investigated compounds features substitutions at the N-2 and C-6 positions of the pyridazinone core.

dot

SAR_ITK_Inhibitors Core 3-Oxo-2,3-dihydropyridazine Core R1 N-2 Substituent Core->R1 Influences Selectivity R2 C-6 Substituent Core->R2 Influences Potency Activity ITK Inhibitory Activity R1->Activity R2->Activity

Caption: Key structural modification points on the 3-oxo-2,3-dihydropyridazine core influencing ITK inhibitory activity.

Key findings from the SAR studies indicate that:

  • Substitution at the C-6 position is crucial for potency. Aromatic and heteroaromatic substitutions have been explored, with electron-withdrawing groups on a phenyl ring generally leading to enhanced activity.

  • Substitution at the N-2 position plays a significant role in modulating both potency and selectivity. The nature and size of the substituent can influence the compound's interaction with the kinase active site.

A comparative analysis of two lead compounds from a recent study highlights these principles:[3]

CompoundN-2 SubstituentC-6 SubstituentITK IC50 (µM)BTK InhibitionJurkat Cell IC50 (µM)
9 Furan-2-ylmethyl3-Fluorophenyl0.87No37.61
22 Furan-2-ylmethyl3,5-Difluorophenyl0.19Partial11.17

Data sourced from: RSC Publishing[3]

The data clearly demonstrates that the addition of a second fluorine atom at the C-6 phenyl ring (Compound 22 ) increases the potency against ITK by more than four-fold compared to the mono-fluorinated analog (Compound 9 ).[3] However, this modification also introduces partial inhibition of Bruton's tyrosine kinase (BTK), indicating a reduction in selectivity.[3] This trade-off between potency and selectivity is a common theme in kinase inhibitor development. The 3-fluorophenyl group in compound 9 was associated with improved selectivity.[3]

Experimental Protocol: In Vitro ITK Kinase Assay

To ensure the trustworthiness of the biological data, a robust and reproducible experimental protocol is essential. The following is a representative protocol for an in vitro ITK kinase assay based on the ADP-Glo™ Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ITK.

Materials:

  • Recombinant human ITK enzyme

  • Poly (Glu, Tyr) substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 2mM MnCl2)[2]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: a. In a white opaque 96-well plate, add the following to each well:

    • Kinase buffer
    • Test compound solution (or DMSO for control)
    • ITK enzyme solution b. Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
  • Initiation of Kinase Reaction: a. Add a solution of the substrate and ATP to each well to start the reaction. b. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[2]

  • Termination and ADP Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.[2]

  • ATP Generation and Luminescence Measurement: a. Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction. b. Incubate at room temperature for 30-60 minutes.[2] c. Measure the luminescence signal using a plate reader.

  • Data Analysis: a. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ITK_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Compound Dilution Incubation1 Pre-incubation: Compound + Enzyme Compound_Prep->Incubation1 Enzyme_Prep Enzyme & Substrate Prep Enzyme_Prep->Incubation1 Reaction Initiate Reaction: Add Substrate + ATP Incubation1->Reaction Incubation2 Incubate at 30°C Reaction->Incubation2 Termination Terminate & Deplete ATP: Add ADP-Glo™ Reagent Incubation2->Termination Incubation3 Incubate at RT Termination->Incubation3 ATP_Generation Generate Signal: Add Kinase Detection Reagent Incubation3->ATP_Generation Incubation4 Incubate at RT ATP_Generation->Incubation4 Readout Measure Luminescence Incubation4->Readout

Caption: General pharmacophore model for selective COX-2 inhibitors.

Based on this model, a hypothetical SAR for 3-oxo-2,3-dihydropyridazine-based COX-2 inhibitors would likely involve:

  • A central 3-oxo-2,3-dihydropyridazine ring.

  • Vicinal aryl substitutions at the C-4 and C-5 or C-5 and C-6 positions.

  • A sulfonamide or methylsulfone group on one of the aryl rings. This moiety is critical for selective binding to the larger, more accommodating active site of COX-2 compared to COX-1.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

The following protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2. [4][5] Objective: To determine the IC50 values of test compounds against ovine or human COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. [4][5] Procedure:

  • Enzyme and Compound Preparation: a. Dilute the COX-1 and COX-2 enzymes to the desired concentration in cold reaction buffer. b. Prepare serial dilutions of the test compounds in DMSO.

  • Incubation: a. In a reaction tube or well, combine the reaction buffer, hematin, and the enzyme solution. b. Add the test compound solution (or DMSO for control) and pre-incubate at 37°C for 10 minutes. [4]3. Enzymatic Reaction: a. Initiate the reaction by adding arachidonic acid. b. Incubate at 37°C for a specific time (e.g., 2 minutes).

  • Reaction Termination and PGE2 Quantification: a. Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid). b. Quantify the amount of PGE2 produced using either a competitive ELISA kit or by LC-MS/MS. [4][5]5. Data Analysis: a. Calculate the percentage of COX inhibition for each compound concentration. b. Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the log of the compound concentration. c. Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Phosphodiesterase (PDE) Inhibition: Targeting Cardiovascular and Inflammatory Pathways

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling pathways. [6]Inhibition of specific PDE isoforms has therapeutic applications in various diseases, including congestive heart failure (PDE3 inhibitors), inflammatory disorders (PDE4 inhibitors), and erectile dysfunction (PDE5 inhibitors). [7]The pyridazinone scaffold has been successfully incorporated into potent inhibitors of several PDE families. [8]

Structure-Activity Relationship of Pyridazinone-Based PDE Inhibitors

The SAR of pyridazinone-based PDE inhibitors varies depending on the targeted isoform.

  • PDE3 Inhibitors: For cardiotonic activity, a key SAR finding for 6-phenylpyridazinone derivatives is the importance of an electron-rich center (e.g., an ether or thioether) at the para-position of the phenyl ring. The overall planarity of the phenylpyridazinone moiety is also crucial for potent inhibition. [9]A methyl group at the 5-position of a dihydropyridazinone ring has been shown to enhance potency. [9]

  • PDE4 Inhibitors: Studies on 6-aryl pyridazin-3-one analogs as PDE4 inhibitors have revealed that the nature of the substituent on the aryl ring significantly influences activity. [6]

  • PDE5 Inhibitors: For pyrazolo[3,4-d]pyridazinone derivatives, the fusion of the pyrazole and pyridazinone rings is beneficial for activity. A benzyl group at the N-2 position of the pyridazinone has been associated with potent and selective PDE5 inhibition. [10]

    Compound Class Target Key SAR Features
    6-Phenylpyridazinones PDE3 Electron-rich para-substituent on the phenyl ring; planarity. [9]

    | Pyrazolo[3,4-d]pyridazinones | PDE5 | Fused pyrazole-pyridazinone core; N-2 benzyl group. [10]|

Experimental Protocol: In Vitro Phosphodiesterase Inhibition Assay

A common method for assessing PDE inhibitory activity is the PDE-Glo™ Phosphodiesterase Assay.

Objective: To determine the IC50 values of test compounds against a specific PDE isoform.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE3, PDE4, or PDE5)

  • cAMP or cGMP (substrate, depending on the PDE isoform)

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound and Enzyme Preparation: a. Prepare serial dilutions of the test compounds in the appropriate buffer. b. Dilute the PDE enzyme to its working concentration.

  • PDE Reaction: a. In a white opaque plate, combine the PDE enzyme, the test compound, and the cyclic nucleotide substrate (cAMP or cGMP). b. Incubate at room temperature for a defined period (e.g., 60-90 minutes). [11]3. Reaction Termination and Detection: a. Add the PDE-Glo™ Termination Buffer (containing a broad-spectrum PDE inhibitor) to stop the reaction. b. Add the PDE Detection Solution, which contains ATP and a protein kinase. The remaining cyclic nucleotide from the first step drives a kinase reaction that consumes ATP. c. Incubate to allow the kinase reaction to proceed.

  • Luminescence Measurement: a. Add the Kinase-Glo® Reagent to measure the amount of remaining ATP. The light output is inversely proportional to the PDE activity. b. Measure the luminescence.

  • Data Analysis: a. Calculate the percentage of PDE inhibition for each compound concentration. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

dot

PDE_Assay_Principle cluster_step1 Step 1: PDE Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation PDE_Reaction PDE + cAMP/cGMP + Inhibitor Hydrolysis of cAMP/cGMP ATP_Depletion Remaining cAMP/cGMP + Kinase + ATP ATP is consumed PDE_Reaction->ATP_Depletion Remaining cAMP/cGMP Signal_Gen Remaining ATP + Luciferase Luminescence ATP_Depletion->Signal_Gen Remaining ATP Result Result Signal_Gen->Result Light Signal (Inversely proportional to PDE activity)

Caption: Principle of the PDE-Glo™ phosphodiesterase inhibition assay.

Conclusion

The 3-oxo-2,3-dihydropyridazine scaffold represents a highly promising core structure for the development of novel therapeutic agents. As demonstrated in this guide, strategic modifications to this scaffold can yield potent and selective inhibitors of diverse and important biological targets, including ITK, COX, and PDE enzymes. The provided structure-activity relationship insights and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to design and evaluate new 3-oxo-2,3-dihydropyridazine analogs with tailored pharmacological profiles. The continued exploration of this versatile chemical entity is poised to deliver the next generation of innovative medicines.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
  • An ELISA method to measure inhibition of the COX enzymes. PubMed. [Link]
  • An ELISA method to measure inhibition of the COX enzymes.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. [Link]
  • Mouse ITK Kinase Assay Kit. BPS Bioscience. [Link]
  • Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn.
  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. [Link]
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC. [Link]
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. RSC Publishing. [Link]
  • 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)
  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. [Link]
  • ITK, Active. SignalChem. [Link]
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
  • (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.
  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. [Link]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI. [Link]
  • 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific. [Link]
  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central. [Link]
  • 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simul

Sources

A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine heterocycle, a six-membered ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it an invaluable core for designing novel therapeutics.[3] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Particularly in oncology, numerous pyridazine-containing compounds have been developed as potent inhibitors of key signaling pathways, such as those mediated by protein kinases, which are often dysregulated in cancer.[6][7]

However, the journey from a promising compound in a test tube to an effective drug in a patient is fraught with challenges. A critical phase in this process is bridging the gap between in vitro (laboratory-based) and in vivo (whole organism) studies.[8] This guide provides an in-depth comparison of the methodologies used to evaluate pyridazine compounds in both settings, explains the causality behind experimental choices, and offers insights into the complex task of translating laboratory data into predictable clinical outcomes.

The Overall Drug Discovery Workflow

The evaluation of a new chemical entity, such as a pyridazine derivative, follows a structured, multi-phase approach. This workflow is designed to efficiently identify and characterize promising candidates for both efficacy and safety, weeding out unsuitable compounds at each stage to conserve resources.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Preclinical Development vitro_screen Primary Screening (e.g., Cytotoxicity Assays) vitro_target Target Engagement & MOA (e.g., Kinase Inhibition) vitro_screen->vitro_target Identify 'Hits' pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) vitro_target->pk_pd Select 'Leads' vivo_efficacy Efficacy Studies (e.g., Xenograft Models) pk_pd->vivo_efficacy Determine Dosing tox Toxicology Studies vivo_efficacy->tox Confirm Efficacy candidate Lead Candidate Selection tox->candidate start Compound Synthesis start->vitro_screen

Caption: High-level workflow for preclinical compound evaluation.

Part 1: In Vitro Efficacy Assessment – The Proving Ground

In vitro assays are the cornerstone of early-stage drug discovery. They offer a controlled, high-throughput, and cost-effective means to assess the biological activity of newly synthesized pyridazine compounds against specific cellular targets or whole cells.[8]

Pillar 1: Cellular Viability and Cytotoxicity Assays

The first critical question is whether a compound has any effect on cancer cells. Cytotoxicity assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

Causality Behind the Choice: We begin with broad cytotoxicity screening across a panel of cancer cell lines (e.g., the NCI-60 panel) to understand the compound's potency and spectrum of activity.[9] A compound showing high potency against a specific cancer type (e.g., breast cancer cell line MCF-7) but not others may suggest a specific mechanism of action, whereas broad activity might indicate a more general cytotoxic effect.

One of the most common methods is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[10]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but short enough to prevent control cells from becoming over-confluent.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-transformed compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[11]

Pillar 2: Target Engagement and Mechanism of Action (MOA)

Once a compound shows promising cytotoxicity, the next step is to determine how it works. Many pyridazine anticancer agents function as kinase inhibitors.[7][12]

Causality Behind the Choice: Kinase inhibition assays are essential to confirm that the compound binds to its intended target and to assess its selectivity.[10] A compound that potently inhibits its target kinase but is inactive against a panel of other kinases is considered selective and is less likely to cause off-target side effects.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Resp Proliferation, Survival TF->Resp Pyridazine Pyridazine Compound Pyridazine->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a pyridazine compound.

Protocol: In Vitro Kinase Inhibition Assay (Example: MEK Kinase)

  • Reaction Setup: In a 96-well plate, combine a buffer solution containing ATP and a specific substrate for the target kinase (e.g., inactive ERK for MEK kinase).

  • Compound Addition: Add the pyridazine compound at various concentrations.

  • Enzyme Initiation: Add the purified, active MEK kinase enzyme to each well to start the reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format or using luminescence-based assays that measure remaining ATP.

  • Analysis: Calculate the percentage of kinase activity relative to a no-compound control. Determine the IC₅₀ value from the dose-response curve.

Part 2: In Vivo Efficacy Assessment – The Whole-System Test

While in vitro data is vital, it cannot fully replicate the complex environment of a living organism.[13] In vivo studies, typically in animal models, are essential to evaluate a compound's efficacy in the context of its absorption, distribution, metabolism, and excretion (ADME) properties—collectively known as pharmacokinetics (PK).[14]

Choosing the Right Animal Model

The choice of animal model is a critical decision that directly impacts the translatability of the results.[15][16]

  • Cell-Derived Xenograft (CDX) Models: These are the most common starting point. Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[16][17] They are relatively inexpensive and allow for rapid evaluation of a compound's direct antitumor activity.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice.[18] These models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical efficacy.[16]

  • Syngeneic Models: An immunocompetent mouse strain is implanted with a mouse tumor cell line. These models are essential for evaluating immunotherapies, as they possess a fully functional immune system.[19]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) in a solution like Matrigel into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). This ensures that the treatment starts on established tumors.

  • Randomization: Randomize mice into treatment and control groups (typically 8-10 mice per group) based on tumor volume to ensure an even distribution.

  • Treatment Administration: Administer the pyridazine compound via a clinically relevant route (e.g., oral gavage) at one or more dose levels. The dosing schedule is determined from prior pharmacokinetic studies. The control group receives the vehicle solution.

  • Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the results.

Part 3: The Bridge – Correlating In Vitro and In Vivo Efficacy

The ultimate goal of preclinical pharmacology is to use in vitro data to predict the in vivo dose and exposure required for efficacy.[20][21] However, this translation is notoriously difficult. A compound with a low nanomolar IC₅₀ in vitro may show poor activity in vivo, and vice versa.[22]

Key Factors Influencing In Vitro-In Vivo Correlation (IVIVC):

  • Pharmacokinetics (PK): How much of the drug actually reaches the tumor? Poor absorption, rapid metabolism, or rapid excretion can prevent the compound from achieving therapeutic concentrations at the target site.[14]

  • Target Engagement in Vivo: Does the compound inhibit its target within the tumor at the administered dose? This can be assessed by measuring biomarkers in tumor tissue (pharmacodynamics).[8]

  • Tumor Microenvironment: The complex interplay of stromal cells, blood vessels, and extracellular matrix in a tumor can limit drug penetration and efficacy in ways not captured by 2D cell culture.[9]

  • Off-Target Effects: A compound may have unforeseen off-target activities in vivo that contribute to either efficacy or toxicity.

G cluster_0 Translational Gap Factors invitro In Vitro Potency (IC₅₀) invivo In Vivo Efficacy (% TGI) pk Pharmacokinetics (ADME) invitro->pk invitro->pk pd Pharmacodynamics (Target Engagement) invitro->pd tme Tumor Microenvironment invitro->tme tox Toxicity invitro->tox pk->pd pd->tme tme->tox

Caption: Factors complicating the in vitro-in vivo correlation.

Data Comparison: A Hypothetical Case Study

Let's consider three hypothetical pyridazine compounds targeting the MEK kinase.

Compound IDTargetIn Vitro IC₅₀ (HCT-116 cells)In Vivo Efficacy (% TGI @ 50 mg/kg, QD)Senior Scientist's Notes
PYD-001 MEK15 nM85%Excellent Correlation: Potent in vitro activity translates to strong in vivo efficacy. Likely possesses favorable pharmacokinetic properties. A strong lead candidate.
PYD-002 MEK5 nM20%Poor Correlation: Highly potent in vitro but weak in vivo. This discrepancy is a red flag, likely indicating poor PK (e.g., rapid metabolism, low absorption). Further PK studies are required.
PYD-003 MEK250 nM75%Unexpected Efficacy: Modest in vitro potency but strong in vivo activity. This could be due to the formation of an active metabolite in vivo or excellent tumor penetration. Warrants further investigation.

Conclusion and Forward Look

The development of novel pyridazine-based therapeutics requires a rigorous and logical progression from in vitro characterization to in vivo validation. While in vitro assays provide essential data on potency and mechanism, they are a simplified representation of a complex biological system. In vivo models, though more resource-intensive, are indispensable for understanding how a compound behaves in a physiological context.

The key to successful drug development lies in understanding the frequent disconnects between these two domains. By systematically investigating the pharmacokinetic and pharmacodynamic properties of a compound, researchers can begin to build a predictive mathematical model for its in vitro-in vivo correlation.[21] This iterative process of testing, learning, and refining is what ultimately allows us to translate a promising molecular scaffold like pyridazine into a life-saving therapy.

References

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. [Link]
  • The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. (N/A). PubMed. [Link]
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (N/A). PubMed. [Link]
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (N/A).
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. (2023). Clinical Pharmacology & Therapeutics. [Link]
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • Mouse Models for Oncology and Immuno-Oncology Research. (N/A). Taconic Biosciences. [Link]
  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. (2001). Journal of Medicinal Chemistry. [Link]
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Journal of Cancer. [Link]
  • Cancer Animal Models. (N/A). Oncodesign Services. [Link]
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018).
  • Bioassays for anticancer activities. (2014). Methods in Molecular Biology. [Link]
  • Cell-based Assays for Drug Discovery. (N/A). Reaction Biology. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (N/A). Noble Life Sciences. [Link]
  • Structure‐activity relationship of the synthesized pyridazine derivatives. (2024).
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). Bioorganic & Medicinal Chemistry. [Link]
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2022). Drug Metabolism Reviews. [Link]
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2017). Drug Research. [Link]
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). Molecules. [Link]
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2024).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2017).
  • In Vitro In Vivo (IVIV)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry. [Link]
  • Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. (2018). Frontiers in Pharmacology. [Link]
  • Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. (2015). Pharmacogenomics and Personalized Medicine. [Link]
  • Correlation & Conflicts Between in Vivo and in Vitro. (N/A). Scribd. [Link]
  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023). Journal of Pharmacokinetics and Pharmacodynamics. [Link]
  • Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. (2019). Acta Scientific. [Link]
  • Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. (2016). Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. [Link]
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2017). Chemical and Pharmaceutical Bulletin. [Link]
  • in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2019). Asian Journal of Chemistry. [Link]
  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (N/A). Scholars Research Library. [Link]
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2024). RSC Medicinal Chemistry. [Link]
  • In vitro to in vivo pharmacokinetic transl
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Chemical Society Reviews. [Link]
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Current Medicinal Chemistry. [Link]
  • Representative examples of biologically active drugs containing pyridazine moiety. (2024).

Sources

A Comparative Benchmarking Guide to 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid as a Novel ITK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive benchmarking analysis of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a novel compound from the pyridazinone class, against established standards in the field of kinase inhibition. Based on the broad biological activities of pyridazinone derivatives, this document outlines a framework for evaluating the compound as a potential inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical regulator in T-cell signaling and a high-value target for autoimmune diseases and T-cell malignancies.[1][2] We present detailed experimental protocols, comparative performance metrics, and a scientific rationale for positioning this molecule within the competitive landscape of ITK inhibitors. The objective is to equip researchers and drug development professionals with a rigorous, data-driven framework for assessing this compound's therapeutic potential.

Introduction: The Rationale for Targeting ITK with Novel Scaffolds

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells and NK cells.[2][3] It serves as a crucial node in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C-γ1 (PLCγ1).[4][5] This event triggers a cascade leading to calcium mobilization and the activation of downstream pathways that govern T-cell proliferation, differentiation, and cytokine production.[4][6]

Given its central role, dysregulation of ITK signaling is implicated in the pathogenesis of numerous inflammatory diseases, allergic reactions like asthma, and T-cell-driven cancers.[6][7] Consequently, ITK has emerged as a highly attractive therapeutic target. While several ITK inhibitors have been developed, the search for novel chemical scaffolds with improved selectivity, potency, and pharmacokinetic profiles is an ongoing priority in medicinal chemistry.[7]

The pyridazinone core is a "wonder nucleus" in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory and anti-cancer properties.[8][9] Recent studies have specifically highlighted 3-oxo-2,3-dihydropyridazine derivatives as a promising scaffold for kinase inhibition. This guide, therefore, establishes a framework for benchmarking this compound (herein referred to as 'Compound X') as a novel ITK inhibitor.

Selection of Benchmarking Standards

To provide a meaningful comparison, we have selected three well-characterized ITK inhibitors that represent different profiles of selectivity and mechanism of action. These standards will serve as the benchmark for potency and cellular activity.

  • Ibrutinib (Imbruvica®): A first-in-class, clinically approved irreversible inhibitor of Bruton's tyrosine kinase (BTK).[10] Ibrutinib also potently and irreversibly inhibits ITK by forming a covalent bond with a cysteine residue (Cys442), making it a crucial, albeit non-selective, benchmark for covalent inhibition.[11][12]

  • BMS-509744: A potent, selective, and ATP-competitive small molecule inhibitor of ITK.[8] It exhibits high selectivity over other Tec family kinases and serves as an excellent standard for a reversible, non-covalent inhibitor.[9][13]

  • PRN694: A novel, irreversible covalent dual inhibitor of ITK and Resting Lymphocyte Kinase (RLK).[14][15] Its high potency and extended target residence time make it a state-of-the-art benchmark for covalent inhibitors designed for durable pharmacodynamic effects.[14][16]

Comparative Performance Evaluation

This section outlines the key performance indicators (KPIs) for benchmarking Compound X. The following table summarizes the expected performance data based on published literature for the selected standards. The goal of the experimental workflow is to populate a similar table for Compound X.

Compound Mechanism Target(s) Biochemical IC₅₀ (ITK) Cellular Activity (IL-2 Secretion IC₅₀)
Ibrutinib Irreversible CovalentBTK, ITK~1-10 nM~50-200 nM
BMS-509744 Reversible, ATP-CompetitiveITK (selective)19 nM[8]72 nM (EL4 cells)
PRN694 Irreversible CovalentITK, RLK0.3 nM[14]~1-10 nM
Compound X To be determinedTo be determinedTo be determinedTo be determined

Table 1: Key Performance Indicators for Standard ITK Inhibitors.

Experimental Design & Protocols

A tiered approach is essential for a comprehensive evaluation. The workflow begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity Profiling a Primary Screening: Biochemical Kinase Assay (TR-FRET or ADP-Glo) b IC₅₀ Determination a->b Confirm Hit c T-Cell Proliferation Assay (e.g., CFSE dilution) b->c Potent Inhibitor d Cytokine Release Assay (IL-2 ELISA) c->d e Target Engagement Assay (Phospho-PLCγ1 Western Blot) d->e f Kinase Panel Screening (e.g., against Tec family kinases) e->f

Caption: Tiered Experimental Workflow for Inhibitor Validation.

Protocol: Biochemical ITK Inhibition Assay (TR-FRET)

This protocol is designed to quantify the direct inhibition of ITK kinase activity and determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[17] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method.[18]

Principle: The assay measures the phosphorylation of a substrate peptide by ITK. A europium-labeled antibody binds to the phosphorylated substrate, bringing it into proximity with an Alexa Fluor®-labeled tracer that binds to the kinase. This results in a high FRET signal. An inhibitor competes with the tracer, disrupting FRET.

Materials:

  • Recombinant ITK enzyme (GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody

  • TR-FRET Dilution Buffer

  • Kinase Tracer 236

  • ATP

  • Test compounds (Compound X and standards) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of Compound X and the standards (Ibrutinib, BMS-509744, PRN694) in DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted compounds to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase/Antibody Addition: Prepare a mixture of the ITK enzyme and the Eu-anti-GST antibody in TR-FRET buffer. Add 5 µL of this mixture to each well.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare a solution containing the kinase tracer and ATP. Add 5 µL to all wells to initiate the kinase reaction.

  • Signal Reading: After a 1-hour incubation, read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize the data using the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cellular IL-2 Secretion Assay

This assay measures the functional consequence of ITK inhibition in a relevant cell line, such as Jurkat T-cells. Inhibition of ITK should block the TCR signaling cascade, leading to a dose-dependent reduction in the secretion of Interleukin-2 (IL-2).[5][19]

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium + 10% FBS

  • Anti-CD3 antibody (for T-cell stimulation)

  • Test compounds (Compound X and standards)

  • Human IL-2 ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed Jurkat T-cells in a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Compound Treatment: Add serial dilutions of Compound X and standards to the wells. Incubate for 1 hour at 37°C.

  • Cell Stimulation: Stimulate the cells by adding anti-CD3 antibody to the wells. Include an unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the amount of IL-2 in the supernatant using a commercial Human IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the log of the inhibitor concentration. Normalize the data and calculate the cellular IC₅₀ value.

ITK Signaling Pathway and Point of Inhibition

Understanding the mechanism of action requires visualizing the compound's place within the broader signaling network. ITK acts as a critical amplifier downstream of the TCR.

T_Cell_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Complex LAT LAT TCR->LAT Lck/ZAP70 phosphorylates SLP76 SLP76 LAT->SLP76 PLCg1 PLCγ1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG ITK ITK ITK->PLCg1 phosphorylates activates SLP76->ITK recruits Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC/RASGRP DAG->PKC NFAT NFAT Activation Ca_Release->NFAT Gene_Tx Gene Transcription (IL-2, etc.) NFAT->Gene_Tx PKC->Gene_Tx Inhibitor Compound X (Proposed Target) Inhibitor->ITK Inhibition

Sources

A Researcher's Guide to Cross-Validation of Pyridazine Derivatives: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3] The journey from a newly synthesized pyridazine derivative to a potential clinical candidate is, however, fraught with challenges, paramount among them being the rigorous validation of experimental findings. This guide provides a comprehensive framework for the cross-validation of experimental results for pyridazine derivatives, designed for researchers, scientists, and drug development professionals. We will navigate the critical steps from initial in vitro screening to in vivo efficacy studies, emphasizing the principles of scientific integrity and reproducibility that underpin robust drug discovery.

The Imperative of Cross-Validation in Preclinical Research

The path from a promising result in a petri dish to a successful clinical trial is often referred to as the "valley of death" in drug development. A significant contributor to this high failure rate is the lack of reproducibility of preclinical research.[1][4] It is estimated that a staggering 50% of published preclinical life-science research is not reproducible, leading to wasted resources and a slowdown in the development of new therapies. Cross-validation, the process of confirming experimental results through multiple, independent methods, is a cornerstone of building a robust data package that can confidently bridge this valley. This guide will detail a logical progression of experiments designed to rigorously assess the potential of novel pyridazine derivatives.

Initial Characterization and Purity Assessment: The Foundation of Reliable Data

Before embarking on biological evaluation, the identity and purity of a synthesized pyridazine derivative must be unequivocally established. A multi-pronged analytical approach is essential to ensure that the observed biological activity is attributable to the compound of interest and not to impurities.[5]

Table 1: Comparative Overview of Analytical Techniques for Pyridazine Derivative Characterization

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
NMR Spectroscopy (¹H, ¹³C) Nuclear Magnetic ResonanceDetailed structural information, confirmation of functional groups.Unambiguous structure elucidation.Relatively low sensitivity, requires pure sample.
Mass Spectrometry (MS) Measures mass-to-charge ratioMolecular weight determination, fragmentation pattern for structural clues.High sensitivity, can be coupled with chromatography (LC-MS, GC-MS).Isomers may not be distinguishable.
Infrared (IR) Spectroscopy Vibrational frequencies of bondsPresence of specific functional groups (e.g., C=O, N-H).Fast and non-destructive.Provides limited structural information on its own.
High-Performance Liquid Chromatography (HPLC) Separation based on polarityPurity assessment, quantification.High resolution, widely applicable.Requires a chromophore for UV detection.
Elemental Analysis Combustion analysisElemental composition (%C, H, N).Confirms empirical formula.Requires a highly pure sample.

The causality behind employing multiple techniques lies in their complementary nature. While NMR provides the detailed carbon-hydrogen framework, MS confirms the molecular weight, and IR identifies key functional groups. HPLC is the workhorse for purity determination, ensuring that the sample is free of significant impurities that could confound biological data.

In Vitro Evaluation: The First Litmus Test of Biological Activity

In vitro assays are the initial screening tools to assess the biological activity of newly synthesized pyridazine derivatives. These assays are typically conducted in a controlled laboratory environment using isolated cells or proteins.[6] For pyridazine derivatives with potential anticancer activity, a common and robust starting point is the MTT cytotoxicity assay.[7][8][9][10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[8][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the purple formazan crystals.[8][11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Compound Addition Compound Addition Compound Dilution->Compound Addition Incubation (24-72h) Incubation (24-72h) Compound Addition->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

MTT Assay Workflow for Cytotoxicity Screening

In Vivo Validation: Assessing Efficacy in a Living System

A promising IC50 value from in vitro studies is a critical first step, but it does not guarantee in vivo efficacy. The complexity of a living organism, including factors like absorption, distribution, metabolism, and excretion (ADME), can significantly impact a compound's performance.[6] Therefore, cross-validation in a relevant animal model is essential. For anticancer pyridazine derivatives, the subcutaneous xenograft model in immunodeficient mice is a widely accepted standard.[14]

Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the general steps for evaluating the antitumor activity of a pyridazine derivative in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane treatment of animals and should be reported following the ARRIVE guidelines.[3][15]

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), which can accept human tumor grafts.[16]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (the same cell line used in the in vitro assays) into the flank of the mice.[2][14]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.[16]

  • Randomization and Treatment: Randomize the mice into different treatment groups: a vehicle control group, one or more groups receiving the pyridazine derivative at different doses, and a positive control group (a standard-of-care chemotherapy drug).[16]

  • Drug Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The in vitro IC50 value can help inform the initial dose selection for in vivo studies, though further dose-ranging studies are often necessary.[1]

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor growth and the general health of the animals (e.g., body weight, behavior) throughout the study.[16]

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Xenograft_Workflow cluster_setup Model Setup cluster_study Efficacy Study cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Continued Monitoring Continued Monitoring Treatment Administration->Continued Monitoring Endpoint (Tumor Excision) Endpoint (Tumor Excision) Continued Monitoring->Endpoint (Tumor Excision) Data Analysis (TGI) Data Analysis (TGI) Endpoint (Tumor Excision)->Data Analysis (TGI)

Subcutaneous Xenograft Model Workflow

Correlating In Vitro and In Vivo Data: Making Informed Decisions

The ultimate goal of this cross-validation process is to establish a clear and logical connection between the in vitro and in vivo results. A strong correlation, where potent in vitro activity translates to significant in vivo efficacy, provides a compelling rationale for advancing a pyridazine derivative to the next stage of drug development.[3][5]

Table 2: Interpreting and Correlating In Vitro and In Vivo Outcomes

In Vitro Result (IC50)In Vivo Result (TGI)Interpretation & Next Steps
Low (Potent) High (Effective) Strong Candidate: Proceed with further preclinical development (e.g., ADME/Tox studies).
Low (Potent) Low (Ineffective) Poor Bioavailability/ADME Properties: Investigate formulation, pharmacokinetics, and potential metabolism issues.
High (Weak) High (Effective) Potential Prodrug or Off-Target Effects: Investigate the mechanism of action and potential metabolic activation.
High (Weak) Low (Ineffective) Low Priority Candidate: Consider redesigning the molecule to improve potency.

This decision-making matrix is a simplified representation, and the actual process is more nuanced. However, it highlights the critical importance of considering both in vitro and in vivo data in concert to make informed decisions in the drug discovery pipeline.[17]

Conclusion: A Commitment to Rigor and Reproducibility

The development of novel pyridazine derivatives with therapeutic potential is a scientifically demanding yet rewarding endeavor. The principles of rigorous cross-validation outlined in this guide are not merely a set of procedural steps but a commitment to scientific integrity. By systematically and objectively evaluating new compounds through a tiered approach of in vitro and in vivo experimentation, researchers can build a robust and reproducible data package. This, in turn, increases the likelihood of identifying truly promising drug candidates and ultimately contributes to the advancement of new medicines for the benefit of patients.

References

  • Errington, T. (2024, January 11). Building Reproducible Bridges to Cross the 'Valley of Death'. Center for Open Science.
  • Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research.
  • Culture Collections. (n.d.). Reproducibility in pre-clinical life science research.
  • Asif, M. (2019, August 16). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 43-49.
  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). The ARRIVE guidelines.
  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). ARRIVE: Animal Research: Reporting of In Vivo Experiments.
  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410.
  • Tay, B., et al. (2022). Tackling the reproducibility problem to empower translation of preclinical academic drug discovery: is there an answer?. Expert opinion on drug discovery, 17(9), 929-938.
  • Shah, K., et al. (2025, February 25). ES114 Graphviz [Video]. YouTube.
  • Frontiers in Pharmacology. (n.d.). Model-Informed Decision Making in the Preclinical Stages of Pharmaceutical Research and Development.
  • Unknown. (n.d.). MTT ASSAY: Principle.
  • Fallahi-Sichani, M., et al. (2019). Applicability of drug response metrics for cancer studies using biomaterials. Biomaterials science, 7(7), 2686-2696.
  • Nabil, S., & Al-Dossary, A. O. (2019). in Vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(4), 744-750.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Graphviz. (n.d.). Graphviz.
  • The Coding Interface. (2021, January 13). Graphviz tutorial [Video]. YouTube.
  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
  • Damiani, E., et al. (2009). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology in Vitro, 23(6), 1157-1161.
  • Visikol. (2022, June 7). The Importance of IC50 Determination.

Sources

Efficacy Comparison of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the therapeutic potential of analogs derived from the 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold. By synthesizing data from multiple preclinical studies, we will objectively compare the efficacy of these compounds across several key therapeutic areas, including oncology, cardiovascular disease, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and comparative performance of this versatile class of molecules.

Introduction: The Pyridazinone Core as a Privileged Scaffold

The pyridazinone ring system, particularly the 3(2H)-pyridazinone core, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features allow for diverse substitutions, leading to compounds with a wide spectrum of pharmacological activities.[1] Analogs based on this core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular agents.[1][2][3] This guide focuses on comparing the efficacy of various analogs, elucidating how specific structural modifications influence their biological activity and therapeutic promise.

Comparative Efficacy in Oncology

Pyridazinone derivatives have emerged as a promising class of anticancer agents, with several analogs demonstrating potent activity against a range of human cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).[5][6]

A significant research thrust has been the development of pyridazinone-based diarylurea derivatives as analogs of the multi-kinase inhibitor Sorafenib. These compounds aim to combine anticancer and antimicrobial properties, addressing the high susceptibility of chemotherapy patients to infections.[6]

A study involving a series of these analogs screened them against 60 cancer cell lines at the National Cancer Institute (NCI). Several compounds demonstrated significant growth inhibition (GI%) against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer cell lines.[6]

Table 1: Anticancer Efficacy of Selected Pyridazinone-Diarylurea Analogs [6]

Compound IDTarget Cancer PanelGrowth Inhibition % (GI%)GI₅₀ (µM)Putative Target
8f Melanoma (LOX IMVI)88.59%-VEGFR-2
10l NSCLC (NCI-H522)100.14%1.66VEGFR-2
17a Prostate (PC-3)91.56%2.51VEGFR-2
10l Colon (HCT-116)99.19%2.00VEGFR-2

Data synthesized from a study on dual-function antimicrobial and anticancer agents.[6]

The data indicates that compound 10l is a particularly potent analog, with GI₅₀ values in the low micromolar range against NSCLC and colon cancer cell lines.[6] Molecular docking studies suggest these compounds bind effectively to the VEGFR-2 enzyme. Furthermore, compound 10l was shown to induce cell cycle arrest at the G0-G1 phase and upregulate pro-apoptotic genes like p53 and Bax.[6]

The pyridazin-3(2H)-one scaffold is also present in several marketed PARP inhibitors used for treating various cancers, highlighting its clinical significance.[5]

  • Olaparib (IC₅₀ = 0.015 µM): Used for ovarian cancer.[5]

  • Talazoparib (IC₅₀ = 0.0002 µM): Used against breast and prostate cancer.[5]

These examples underscore the potential of the pyridazinone core in designing highly potent enzyme inhibitors for cancer therapy.

Comparative Efficacy in Cardiovascular Disease

Pyridazinone analogs have a long history in the development of cardiovascular agents, primarily as positive inotropes (increasing the force of heart contraction) and vasodilators (widening blood vessels).[1] Their primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[7][8]

Inhibition of PDE III in cardiac muscle increases cAMP levels, leading to enhanced calcium influx and stronger myocardial contraction. In vascular smooth muscle, elevated cAMP promotes relaxation, resulting in vasodilation. This dual action makes these compounds, often termed "inodilators," suitable for treating congestive heart failure.[1][9]

Numerous studies have synthesized and evaluated 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives for their cardiotonic activity.[10][11] The efficacy of these compounds is often compared to established drugs like Digoxin or the PDE III inhibitor Milrinone.[7][10]

Table 2: Cardiotonic Efficacy of Selected Pyridazinone Analogs [10]

Compound ClassModificationEfficacy ComparisonTarget/Mechanism
4,5-dihydro-3(2H)pyridazinonesVarious substitutions12 analogs showed higher effective response than DigoxinPositive Inotropic Effect
4,5-dihydro-3(2H)pyridazinonesVarious substitutions4 analogs showed marked significant hypotensive effectVasodilatory Effect
bis(azinone) AnalogsExtended phenyl structureMore potent PDE III inhibition than earlier 6-phenyl-pyridazinonesPDE III Inhibition

Data synthesized from studies on cardiotonic and PDE III inhibiting pyridazinones.[9][10]

Structure-activity relationship studies reveal that the overall planar structure of the phenylpyridazinone moiety and the presence of specific electronegative centers are crucial for potent PDE III inhibition.[9] For example, adding a methyl group at the 5-position of the dihydropyridazinone ring enhances potency.[9] The development of bis(azinone) analogs, which feature a more extended structure, has led to compounds with even greater potency, such as 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one , which has a PDE III inhibitory IC₅₀ of 0.07 µM.[9]

The following diagram illustrates a typical workflow for conducting SAR studies on novel pyridazinone analogs, a crucial process for optimizing lead compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Identify Core Scaffold (e.g., Pyridazinone) B Design Analogs (Vary R-groups) A->B C Chemical Synthesis & Purification B->C D Primary Screening (e.g., In Vitro Assay) C->D Test Compounds E Determine Potency (IC50 / EC50) D->E F Secondary Assays (e.g., Cell-based, Ex Vivo) E->F G Collate Data (Structure vs. Activity) F->G Efficacy Data H Identify SAR Trends G->H I Design Next-Gen Analogs H->I I->B Iterative Optimization

Caption: A typical workflow for SAR studies.

Comparative Efficacy in Infectious Diseases

As mentioned, certain pyridazinone analogs possess dual anticancer and antimicrobial activity.[6] This is particularly valuable in treating immunocompromised cancer patients. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Efficacy of Selected Pyridazinone Analogs [6]

Compound IDTarget OrganismMIC (µg/mL)Reference DrugRef. MIC (µg/mL)
10h Staphylococcus aureus (Gram+)16Gentamicin4
8g Candida albicans (Fungus)16Ketoconazole8

Data synthesized from a study on dual-function antimicrobial and anticancer agents.[6]

While the reference drugs Gentamicin and Ketoconazole were more potent, compounds 10h and 8g demonstrate significant antimicrobial activity, highlighting the potential to develop single agents that can combat both cancer and opportunistic infections.[6]

Key Experimental Protocols

The comparative data presented in this guide are derived from standardized and validated experimental protocols. Understanding these methodologies is essential for interpreting the results and designing future studies.

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

  • Cell Plating: Seed cancer cells (e.g., NCI-H522) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridazinone analogs. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration and determine the GI₅₀ value using non-linear regression.

This assay measures the ability of a compound to inhibit the activity of the PDE III enzyme.

  • Reaction Setup: In a microplate, combine a buffer solution, the PDE III enzyme (often isolated from human platelets or guinea pig hearts), and the test compound at various concentrations.[8]

  • Initiation: Start the reaction by adding the substrate, tritium-labeled cyclic AMP ([³H]cAMP).

  • Incubation: Incubate the mixture at 30°C for a specified time (e.g., 20 minutes). During this time, PDE III will hydrolyze [³H]cAMP to [³H]5'-AMP.

  • Termination: Stop the reaction by boiling the plate or adding a chemical stop solution.

  • Separation: Add a slurry of snake venom nucleotidase and an anion-exchange resin. The nucleotidase converts the [³H]5'-AMP to [³H]adenosine, which will not bind to the resin. The unreacted [³H]cAMP remains bound.

  • Quantification: Centrifuge the plate, and measure the radioactivity of the supernatant (containing [³H]adenosine) using a scintillation counter.

  • Analysis: Calculate the percentage of PDE III inhibition for each compound concentration relative to a control without inhibitor. Determine the IC₅₀ value, the concentration required to inhibit 50% of the enzyme's activity.

The diagram below illustrates the mechanism of action for pyridazinone-based PDE III inhibitors in heart muscle cells.

PDE3_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BetaAR β-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to CaChannel L-type Ca²⁺ Channel CaIn Ca²⁺ Influx CaChannel->CaIn PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE III cAMP->PDE3 AMP 5'-AMP PKA->CaChannel Phosphorylates (Activates) PDE3->AMP Degrades Contraction Increased Contraction CaIn->Contraction Pyridazinone Pyridazinone Analog Pyridazinone->PDE3 Inhibits

Caption: Mechanism of PDE III inhibition in cardiomyocytes.

Conclusion and Future Directions

Analogs of this compound represent a highly versatile and pharmacologically significant class of compounds. The evidence synthesized in this guide demonstrates their potential across multiple therapeutic areas.

  • In Oncology: Diarylurea-substituted analogs, like compound 10l , are potent VEGFR-2 inhibitors with promising activity against solid tumors. The scaffold is also a validated core for highly potent PARP inhibitors.

  • In Cardiovascular Disease: Phenyl-substituted dihydropyridazinones are effective PDE III inhibitors, acting as potent inodilators for the treatment of congestive heart failure.

  • In Infectious Disease: Certain analogs exhibit valuable dual-functionality, combining anticancer effects with clinically relevant antimicrobial activity.

Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these analogs to enhance their therapeutic index. Head-to-head preclinical studies comparing the most promising leads from different chemical series would be invaluable for selecting candidates for clinical development. The continued exploration of substitutions around the pyridazinone core is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Al-Ghorbani, M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.
  • Ghorab, M. M., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science.
  • Gouda, M. A., et al. (2010). Synthesis and biological evaluation of some new pyridazinone derivatives. Semantic Scholar.
  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH).
  • Abouzid, K. M., et al. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. PubMed.
  • Gouda, M. A., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. PubMed.
  • Sircar, I., et al. (1989). Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones. PubMed.
  • Yelekçi, K., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. PubMed.
  • Al-Ghorbani, M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.
  • Kumar, A., et al. (2013). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Abdel-Aziz, M., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.
  • van Meel, J. C., et al. (1988). Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. PubMed.
  • Venuti, M. C., et al. (1988). 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene Analogues: Potent Phosphodiesterase Inhibitors and Inodilators. PubMed.
  • Ma, X., et al. (2024). Structure–activity relationship of the synthesized pyridazine derivatives. ResearchGate.
  • Cantini, N., et al. (2021). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI.

Sources

The Pyridazine Scaffold in Kinase Inhibition: A Comparative In Silico Docking Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection and optimization of molecular scaffolds are cornerstones of successful drug discovery. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties—including a significant dipole moment, hydrogen bonding capabilities, and the ability to modulate lipophilicity—make it a versatile scaffold for targeting a range of proteins, particularly kinases.[1]

This guide provides an in-depth, practical comparison of pyridazine-based ligands through in silico molecular docking. We will move beyond a simple procedural outline, delving into the scientific rationale behind experimental choices to ensure a robust and reproducible workflow. Our focus will be on a well-validated target in inflammation and oncology: p38 Mitogen-Activated Protein (MAP) Kinase .

The Scientific Rationale: Why Pyridazine and p38 MAP Kinase?

The p38 MAP kinase is a critical node in cellular signaling pathways that regulate inflammatory responses and apoptosis.[2][3] Its dysregulation is implicated in numerous diseases, making it a high-value target for therapeutic intervention. Pyridazine-based inhibitors have shown significant promise against p38 MAPK, with several demonstrating high potency.[2][4][5] The nitrogen atoms of the pyridazine ring can act as crucial hydrogen bond acceptors, often interacting with key residues in the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[6]

This guide will utilize AutoDock Vina , a widely used, open-source molecular docking program known for its speed and accuracy, to compare a series of hypothetical pyridazine-based ligands targeting p38 MAP kinase.[7]

Experimental Workflow: A Validated Docking Protocol

A trustworthy computational protocol is a self-validating one. Before screening our candidate ligands, we must first validate our docking procedure. This is typically achieved by redocking a co-crystallized ligand into the protein's active site and ensuring the software can reproduce the experimentally determined binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å.

For this study, we will use the crystal structure of human p38α MAP kinase in complex with a pyridazine inhibitor (PDB ID: 9Y8B) from the RCSB Protein Data Bank.[8]

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Screening Phase cluster_analysis Analysis Phase PDB 1. Target Selection (p38 MAPK, PDB: 9Y8B) ProtPrep 2. Protein Preparation (Remove water, add hydrogens) PDB->ProtPrep Using AutoDockTools Grid 6. Grid Box Generation (Define docking search space) ProtPrep->Grid LigPrep 3. Ligand Preparation (Generate 3D structures, assign charges) Docking 7. Molecular Docking (Run AutoDock Vina) LigPrep->Docking Redocking 4. Protocol Validation (Redock co-crystallized ligand) RMSD 5. RMSD Calculation (Compare docked vs. crystal pose) Redocking->RMSD < 2.0 Å? RMSD->Grid Protocol Validated Grid->Docking Define search space Scoring 8. Results Analysis (Binding affinity, interactions) Docking->Scoring Generate poses & scores Comparison 9. Comparative Evaluation (Rank ligands) Scoring->Comparison

Caption: A validated workflow for in silico molecular docking.
Detailed Protocol Steps:
  • Protein Preparation (Target: PDB ID 9Y8B):

    • Download the PDB file for 9Y8B.

    • Open the structure in AutoDock Tools (ADT).[9]

    • Remove all water molecules and any co-solvents.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to provide the necessary atomic partial charges for the scoring function.[10]

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • The 3D structures of the pyridazine ligands (see table below) are generated using a chemical drawing tool (e.g., ChemDraw) and saved in a suitable format like SDF or MOL2.

    • Using ADT or another tool like Open Babel, convert the ligand files to the PDBQT format. This step assigns Gasteiger charges and defines rotatable bonds.[10]

  • Grid Box Generation:

    • In ADT, load the prepared protein PDBQT file.

    • Define a grid box that encompasses the entire binding site. For a known target, the box should be centered on the co-crystallized ligand's position.[11] This ensures the docking search is focused on the relevant active site.

    • Save the grid parameters to a configuration file (e.g., config.txt).

  • Docking Execution with AutoDock Vina:

    • Use a command-line interface to run Vina.[10] The command will specify the paths to the prepared protein, the ligand, and the configuration file containing the grid parameters.

    • Example command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Results Analysis:

    • The primary output is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The log file provides the binding affinity for each predicted mode. More negative values indicate a stronger predicted binding affinity.[12]

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.[12]

Comparative Docking of Pyridazine-Based Ligands

To illustrate the process, we will compare three hypothetical pyridazine ligands against p38 MAP kinase. These ligands share a common pyridazine core but differ in their substitution patterns, allowing us to probe the structure-activity relationship (SAR) in silico.

Ligand IDStructureR1 GroupR2 Group
PYR-01 [Chemical structure image of a pyridazine core with a phenyl group at R1 and a methyl group at R2]PhenylMethyl
PYR-02 [Chemical structure image of a pyridazine core with a 4-fluorophenyl group at R1 and a methyl group at R2]4-FluorophenylMethyl
PYR-03 [Chemical structure image of a pyridazine core with a 4-fluorophenyl group at R1 and a cyclopropyl group at R2]4-FluorophenylCyclopropyl
In Silico Docking Results:
Ligand IDBinding Affinity (kcal/mol)Key H-Bond Interactions (Residues)Other Key Interactions (Residues)
PYR-01 -8.5Met109Leu104, Ile84, Val38
PYR-02 -9.2Met109, Gly110Leu104, Ile84, Lys53 (π-cation)
PYR-03 -9.6Met109, Gly110Leu167, Ala51, Lys53 (π-cation)

Note: The data presented in this table is illustrative and based on typical interactions observed for this class of inhibitors. Actual results may vary.

Interpreting the Results: From Numbers to Insights

The docking scores suggest a clear trend in binding affinity: PYR-03 > PYR-02 > PYR-01 . A lower (more negative) binding energy indicates a more stable protein-ligand complex.[12]

  • The Role of the Fluorine Atom: The improved score of PYR-02 over PYR-01 highlights the common strategy of using fluorine substitution. The electronegative fluorine can form favorable interactions, such as with the backbone amide of Gly110 in the hinge region, and can also favorably modulate the electronics of the phenyl ring.

  • Exploring the Hydrophobic Pocket: PYR-03 shows the best binding affinity. Replacing the methyl group with a larger, more constrained cyclopropyl group likely allows for more optimal hydrophobic interactions within a sub-pocket of the active site, potentially engaging with residues like Leu167. This demonstrates how modifying substituents can lead to enhanced binding by better complementing the topology of the enzyme's active site.

The visualization of the binding poses is critical. For instance, the interaction diagram for our top-scoring ligand, PYR-03 , reveals its binding hypothesis.

G cluster_ligand PYR-03 cluster_protein p38 MAPK Active Site Pyridazine Pyridazine Ring Met109 Met109 Pyridazine->Met109 H-Bond (N) Fluorophenyl 4-Fluorophenyl Gly110 Gly110 Fluorophenyl->Gly110 H-Bond (F) Lys53 Lys53 Fluorophenyl->Lys53 π-Cation Cyclopropyl Cyclopropyl Leu167 Leu167 Cyclopropyl->Leu167 Hydrophobic

Caption: Predicted binding mode of PYR-03 in the p38 MAPK active site.

Conclusion and Future Directions

This guide demonstrates a robust workflow for the comparative in silico analysis of pyridazine-based ligands. Our results provide a clear, structure-based hypothesis for the observed differences in binding affinity, suggesting that a combination of hinge-binding interactions via the pyridazine core and optimized hydrophobic engagement drives potency.

It is crucial to remember that molecular docking is a predictive tool.[13] The hypotheses generated here must be validated through experimental assays to determine actual inhibitory activity (e.g., IC50 values).[14] Nevertheless, this computational approach provides an efficient and cost-effective method to prioritize compounds for synthesis and testing, accelerating the drug discovery pipeline. By understanding the "why" behind each step, researchers can confidently apply and adapt this workflow to their own targets and ligand series.

References

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
  • 9Y8B: Human p38 ALPHA MAPK:MW164 pyridazine inhibitor complex. RCSB PDB. [Link]
  • 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. RCSB PDB. [Link]
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. PubMed. [Link]
  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
  • Basic docking — Autodock Vina 1.2.
  • Pyridazine based inhibitors of p38 MAPK. PubMed. [Link]
  • AutoDock Vina: Molecular docking program — Autodock Vina 1.2.
  • Full article: Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Taylor & Francis Online. [Link]
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
  • AutoDock Vina. The Scripps Research Institute. [Link]
  • Two-dimensional interactions of pyridazine-based inhibitors MW150 (PDB code 4R3C) and MW069a (PDB code 4EWQ) in the active site of the p38α MAPK enzyme.
  • Structures of VEGFR-2 inhibitors approved for clinical use.
  • #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry. [Link]
  • Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science. [Link]
  • Structures of VEGFR-2 inhibitors approved for clinical use.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases.
  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Semantic Scholar. [Link]
  • Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase.
  • Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. PubMed.
  • 1KV1: p38 MAP Kinase in Complex with Inhibitor 1. RCSB PDB. [Link]
  • IC50 values determined for COX-1 and COX-2; data are shown as standard devi
  • Molecular docking, design, synthesis and in vitro analysis identify[11][14][16]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. PubMed. [Link]
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK using SB202190 as reference drugs.
  • Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091). ChEMBL. [Link]
  • Representative p38 MAP kinase inhibitors.
  • Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. R Discovery. [Link]
  • List of targets, PDB codes, and the number of active ligands for the explor
  • Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. PubMed Central. [Link]

Sources

A Head-to-Head Study of Pyridazine and Pyrimidine Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the plethora of nitrogen-containing heterocycles, pyridazine and pyrimidine stand out as privileged structures, forming the backbone of numerous approved therapeutics. This guide provides an in-depth, head-to-head comparison of these two essential diazine isomers, offering experimental insights and data-driven analysis to inform rational drug design and development.

Core Structural and Physicochemical Distinctions

Pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) are constitutional isomers, each a six-membered aromatic ring containing two nitrogen atoms. The key difference lies in the relative positioning of these nitrogen atoms, which imparts distinct electronic and steric properties, ultimately governing their interactions with biological targets and their metabolic fate.

The adjacent nitrogen atoms in the pyridazine ring create a unique electronic environment. This proximity leads to electrostatic repulsion between the lone pairs of the vicinal nitrogens, which can destabilize the non-protonated form and, in some contexts, make protonation easier.[1] Pyrimidine, with its nitrogen atoms in a 1,3-relationship, presents a different electronic distribution, influencing its hydrogen bonding capabilities and overall polarity.

A summary of their fundamental physicochemical properties is presented below:

PropertyPyridazinePyrimidineRationale and Implication in Drug Design
Molecular Formula C₄H₄N₂C₄H₄N₂Identical molecular formula and mass, making them true isomers.
Molar Mass 80.09 g/mol 80.09 g/mol The isomeric relationship allows for direct comparison of the impact of nitrogen positioning.
Boiling Point 208 °C[2]123-124 °CThe higher boiling point of pyridazine suggests stronger intermolecular forces, potentially due to its higher dipole moment.
Melting Point -8 °C[2]20-22 °CThe difference in melting points reflects the variations in crystal packing and intermolecular interactions.
Acidity (pKa of conjugate acid) 2.241.23Pyridazine is more basic than pyrimidine. This is attributed to the electrostatic repulsion of the lone pairs on the adjacent nitrogen atoms in pyridazine, which destabilizes the neutral form and facilitates protonation.[1] This difference in basicity can significantly impact drug-receptor interactions and pharmacokinetic properties.
Dipole Moment 4.67 D[3]2.33 DThe greater dipole moment of pyridazine can influence its solubility, membrane permeability, and ability to engage in dipole-dipole interactions with biological targets.
Aromaticity LowerHigherComputational studies suggest that pyrimidine has a higher degree of aromaticity compared to pyridazine.[4] This can affect the stability and reactivity of the ring system.

Synthesis of Pyridazine and Pyrimidine Scaffolds: A Comparative Overview

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both pyridazine and pyrimidine cores can be constructed through various well-established synthetic routes.

Pyridazine Synthesis

A common and versatile method for constructing the pyridazine ring is the reaction of a 1,4-dicarbonyl compound with hydrazine. This condensation reaction proceeds via a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine.

Experimental Protocol: Synthesis of a Substituted Pyridazine

  • Reaction Setup: To a solution of a 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyridazine derivative.

pyridazine_synthesis dicarbonyl 1,4-Dicarbonyl Compound dihydropyridazine Dihydropyridazine Intermediate dicarbonyl->dihydropyridazine + Hydrazine hydrazine Hydrazine pyridazine Pyridazine dihydropyridazine->pyridazine Oxidation

Caption: General workflow for pyridazine synthesis.

Pyrimidine Synthesis

The Biginelli reaction, a one-pot three-component condensation, is a classic and efficient method for pyrimidine synthesis.[5] It involves the reaction of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.

Experimental Protocol: Biginelli Reaction for Pyrimidine Synthesis

  • Reaction Setup: In a round-bottom flask, combine an aldehyde (1.0 eq), a β-ketoester (1.0 eq), and urea (1.5 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).

  • Reaction Conditions: The mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization.

pyrimidine_synthesis cluster_0 Reactants aldehyde Aldehyde dihydropyrimidinone Dihydropyrimidinone aldehyde->dihydropyrimidinone One-pot condensation ketoester β-Ketoester ketoester->dihydropyrimidinone One-pot condensation urea Urea urea->dihydropyrimidinone One-pot condensation pyrimidine Pyrimidine dihydropyrimidinone->pyrimidine Oxidation (optional)

Caption: The Biginelli reaction for pyrimidine synthesis.

Head-to-Head in Medicinal Chemistry: Roles and Applications

Both pyridazine and pyrimidine scaffolds are widely employed in medicinal chemistry due to their ability to form multiple hydrogen bonds and engage in various non-covalent interactions with biological targets.[6][7]

Pyridazine in Drug Design

The pyridazine moiety is present in a number of approved drugs, demonstrating its therapeutic potential.[8][9] The adjacent nitrogen atoms can act as a bidentate ligand, chelating metal ions in metalloenzymes. Furthermore, the pyridazine ring can serve as a bioisosteric replacement for other aromatic systems to modulate physicochemical properties and improve drug-like characteristics.[10]

Approved Drugs Containing the Pyridazine Scaffold:

  • Minaprine: An atypical antidepressant (withdrawn).[8]

  • Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist.[8]

  • Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2).[8]

  • Hydralazine: An antihypertensive agent.[9]

Pyrimidine in Drug Design

The pyrimidine scaffold is one of the most ubiquitous heterocycles in medicinal chemistry, found in a vast array of approved drugs.[11][12] Its prevalence is partly due to its presence in the nucleobases cytosine, thymine, and uracil, making it a key recognition element for enzymes involved in nucleic acid metabolism.[13] Pyrimidine derivatives are particularly prominent as kinase inhibitors, where they often mimic the adenine ring of ATP.[14][15]

Approved Drugs Containing the Pyrimidine Scaffold:

  • Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia.

  • Gefitinib: An EGFR inhibitor for the treatment of non-small cell lung cancer.

  • Rosuvastatin: A statin used to lower cholesterol.

  • 5-Fluorouracil: An antimetabolite used in cancer chemotherapy.

signaling_pathway

Caption: Comparative roles in biological signaling pathways.

Comparative Case Study: Bioisosteric Replacement

A compelling example of the direct comparison between these two scaffolds comes from studies where one is replaced by the other to optimize drug properties. In the development of sphingosine-1-phosphate 2 (S1P2) antagonists, a scaffold hop from a pyridine to a pyridazine was explored to mitigate CYP450 inhibition.[8] This highlights the use of pyridazine to fine-tune metabolic stability. Conversely, the pyrimidine ring is often used as a bioisostere for a phenyl ring to introduce hydrogen bonding capabilities and improve solubility.[11]

Metabolic Stability: A Key Differentiator

The metabolic stability of a drug candidate is a critical parameter. The positions of the nitrogen atoms in pyridazine and pyrimidine rings influence their susceptibility to metabolism by cytochrome P450 enzymes. The electron-deficient nature of these rings generally makes them more resistant to oxidative metabolism compared to their carbocyclic counterparts. However, the specific substitution pattern on the ring plays a significant role in determining the primary sites of metabolism.

Conclusion

The choice between a pyridazine and a pyrimidine scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile.

  • Pyridazine , with its adjacent nitrogen atoms, offers a unique electronic and steric profile, making it a valuable scaffold for modulating basicity, dipole moment, and metabolic stability. Its utility has been demonstrated in recently approved drugs targeting receptors and enzymes.[8]

  • Pyrimidine , as a cornerstone of medicinal chemistry, provides a versatile and well-validated platform for a wide range of therapeutic applications, most notably in the realm of kinase inhibition.[14][15] Its resemblance to endogenous nucleobases provides a biological rationale for its widespread success.

Ultimately, a thorough understanding of the distinct properties of each scaffold, supported by empirical data and strategic bioisosteric replacements, will empower medicinal chemists to make informed decisions in the quest for novel and effective therapeutics.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10239849/]
  • Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Molecular Structure. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10236402/]
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [URL: https://www.mdpi.com/1420-3049/29/11/2569]
  • REVIEW ON PYRIMIDINE. IRJMETS. [URL: https://irjmets.com/uploadedfiles/paper/issue_5_may_2024/56382/final/fin_irjmets1715863924.pdf]
  • A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.
  • Some example of common drugs based on pyridazine rings. ResearchGate. [URL: https://www.researchgate.net/figure/Some-example-of-common-drugs-based-on-pyridazine-rings_fig1_371891963]
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [URL: https://researchtrend.net/ijet/6-2-3_IJET.pdf]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [URL: https://sarpublication.com/media/articles/SAR_J_Med_Chem_32_2022_12-21.pdf]
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16889345/]
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39564882/]
  • Marketed drugs containing the pyrimidine scaffold. ResearchGate. [URL: https://www.researchgate.net/figure/Marketed-drugs-containing-the-pyrimidine-scaffold_fig1_380756534]
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39121679/]
  • Biological activities of pyridazinones. ResearchGate. [URL: https://www.researchgate.net/figure/Biological-activities-of-pyridazinones_fig2_360341142]
  • Representative examples of biologically active drugs containing pyridazine moiety. ResearchGate. [URL: https://www.researchgate.net/figure/Representative-examples-of-biologically-active-drugs-containing-pyridazine-moiety_fig1_354170811]
  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30182842/]
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33129590/]
  • Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine!. YouTube. [URL: https://www.youtube.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [URL: https://www.researchgate.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [URL: https://www.mdpi.com/1424-8247/17/1/104]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842248/]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10798480/]
  • FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33540357/]
  • Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [URL: https://www.researchgate.net/publication/377484347_Recent_Advances_in_Pyrimidine-Based_Drugs]
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research. [URL: https://www.ajbrui.net/index.php/ajbr/article/view/8728]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488102/]
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/20/7002]
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/15/12338]
  • Pyridazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyridazine]
  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. [URL: https://www.researchgate.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10090289/]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39388301/]
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06950]
  • Why is pyrimidine less basic than pyridazine?. Quora. [URL: https://www.quora.com/Why-is-pyrimidine-less-basic-than-pyridazine]
  • Pyridine-to-pyridazine skeletal editing. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65667362070c793a388a6d1a]
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273299/]
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. ResearchGate. [URL: https://www.researchgate.net/publication/372793262_Pyridazinic_Bioisosteres_with_Potential_Applications_in_Medicinal_Chemistry_and_Agriculture]
  • Pyridine pyridazine pyrimidine pyrazine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66916725]
  • Why is pyridazine more basic than pyrimidine and pyrazine? Wouldn't a closer nitrogen destabilize the positive charge more?. Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/kt8w14/why_is_pyridazine_more_basic_than_pyrimidine_and/]
  • Diazine Stability & Aromaticity: A Computational Study. Studylib. [URL: https://studylib.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39564171/]
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [URL: https://www.researchgate.net/publication/331102941_Theoretical_Study_of_Electronic_Properties_of_Pyridine_Pyrimidine_Pyrazine_and_Pyridazine_via_Density_Functional_Theory]
  • Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27228373/]
  • Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. ResearchGate. [URL: https://www.researchgate.

Sources

Illuminating the Mechanism of Action: A Comparative Guide to Cellular Target Engagement and Downstream Signaling Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally confirming a compound's mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides an in-depth, comparative framework for utilizing three powerful and complementary methodologies—Cellular Thermal Shift Assay (CETSA), Transcriptomics (RNA-seq), and Phosphoproteomics—to not only validate direct target engagement but also to elucidate the downstream signaling cascades that mediate a compound's therapeutic effect. By objectively comparing these techniques and providing detailed experimental protocols, this guide serves as a critical resource for designing robust MoA studies.

The Central Challenge: Moving Beyond "If" to "How"

Historically, confirming that a drug binds to its intended target has been a significant hurdle. Even with confirmed binding, understanding the subsequent molecular events that lead to a physiological response is a complex endeavor. The three pillars of MoA confirmation discussed herein address distinct but interconnected aspects of this challenge:

  • CETSA: Directly answers the question of target engagement within a physiological context.

  • RNA-seq: Provides a global view of how the compound alters gene expression, revealing the cellular response at the transcriptional level.

  • Phosphoproteomics: Offers a snapshot of the immediate signaling events triggered by the compound, identifying activated or inhibited pathways.

By integrating data from these three approaches, researchers can construct a comprehensive and validated model of a drug's MoA.

A Comparative Overview of Key Methodologies

Choosing the appropriate methodology, or combination of methodologies, is critical for a successful MoA study. The following table provides a high-level comparison of CETSA, RNA-seq, and Phosphoproteomics.

Parameter Cellular Thermal Shift Assay (CETSA) Transcriptomics (RNA-seq) Phosphoproteomics
Primary Question Answered Does my compound bind to its intended target in a cellular environment?How does my compound alter the global gene expression profile of the cell?Which signaling pathways are immediately activated or inhibited by my compound?
Measures Changes in protein thermal stability upon ligand binding.Abundance of RNA transcripts.Abundance of phosphorylated peptides.
Strengths - Direct, label-free evidence of target engagement.- Applicable in intact cells and tissues.- Can be adapted for high-throughput screening.[1][2][3]- Unbiased, genome-wide analysis of transcriptional changes.- Highly sensitive and quantitative.- Can identify novel biomarkers and off-target effects.[4]- Provides a direct readout of kinase activity and signaling pathway modulation.- Highly sensitive for detecting changes in protein phosphorylation.- Can identify novel drug targets and resistance mechanisms.
Limitations - Not all protein-ligand interactions result in a detectable thermal shift.- Can be influenced by indirect binding events.- Throughput can be limited in the Western blot-based format.[5]- Transcript-level changes do not always correlate with protein-level changes.- Can be expensive and data analysis is complex.- Does not provide information on post-translational modifications.- Technically challenging and requires specialized expertise.- Sample preparation can be complex and prone to variability.- Provides a snapshot in time and may miss dynamic changes.
Best Suited For - Validating direct target binding of a lead compound.- Ranking compound affinity in a cellular context.- Identifying off-target binding.- Understanding the global cellular response to a drug.- Identifying downstream pathways affected by a drug.- Biomarker discovery.- Elucidating the immediate signaling events post-target engagement.- Identifying kinases and phosphatases modulated by a compound.- Understanding drug resistance mechanisms related to signaling pathways.

Experimental Workflows and Protocols

A meticulously executed experimental plan is paramount for generating reliable and reproducible data. This section provides detailed, step-by-step protocols for the key experiments.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is predicated on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[6][7][8] This thermal shift can be detected by heating cell lysates or intact cells to a range of temperatures and quantifying the amount of soluble protein remaining.

CETSA Workflow cluster_0 Sample Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis prep Cell Culture & Treatment harvest Cell Harvesting prep->harvest resuspend Resuspend in PBS + Protease Inhibitors harvest->resuspend aliquot Aliquot Cell Suspension resuspend->aliquot heat Heat at Temperature Gradient (e.g., 40-70°C) aliquot->heat cool Cool on Ice heat->cool lyse Cell Lysis (Freeze-Thaw) cool->lyse centrifuge Centrifugation to Pellet Aggregates lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant analyze Analyze by Western Blot or Mass Spectrometry supernatant->analyze

Figure 1: A generalized workflow for a Cellular Thermal Shift Assay experiment.

Detailed Protocol for Western Blot-based CETSA:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the test compound or vehicle control for a predetermined time.

  • Cell Harvesting and Preparation:

    • Wash cells with ice-cold PBS and detach them using a cell scraper.

    • Pellet the cells by centrifugation and wash again with PBS.

    • Resuspend the cell pellet in PBS supplemented with a protease inhibitor cocktail.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler.

    • Immediately cool the tubes on ice for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities to generate a melting curve.

For a higher throughput approach, Mass Spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling) can be employed to assess the thermal stability of thousands of proteins simultaneously.[9][10]

RNA-seq Experimental and Data Analysis Workflow

RNA-seq provides a comprehensive snapshot of the transcriptome, allowing for the identification of genes and pathways that are transcriptionally regulated by a compound.

RNA-seq Workflow cluster_0 Sample & Library Preparation cluster_1 Sequencing & Data Processing cluster_2 Differential Expression & Pathway Analysis rna_extraction RNA Extraction qc1 RNA Quality Control (RIN) rna_extraction->qc1 library_prep Library Preparation (e.g., poly-A selection, rRNA depletion) qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Raw Read Quality Control (FastQC) sequencing->qc2 alignment Read Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification de_analysis Differential Gene Expression Analysis (e.g., DESeq2, edgeR) quantification->de_analysis pathway_analysis Pathway & GO Enrichment Analysis de_analysis->pathway_analysis visualization Data Visualization (Volcano plots, Heatmaps) pathway_analysis->visualization

Figure 2: A standard workflow for an RNA-seq experiment and data analysis.

Step-by-Step RNA-seq Data Analysis Pipeline:

  • Quality Control of Raw Reads:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment:

    • Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

  • Gene Expression Quantification:

    • Count the number of reads mapping to each gene to generate a count matrix.

  • Differential Gene Expression Analysis:

    • Utilize packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between treatment and control groups.[11][12][13]

  • Pathway and Gene Ontology (GO) Enrichment Analysis:

    • Perform enrichment analysis on the list of differentially expressed genes to identify over-represented biological pathways and functions.

Phosphoproteomics Experimental and Data Analysis Workflow

Phosphoproteomics focuses on the large-scale analysis of protein phosphorylation, providing direct insights into the signaling pathways modulated by a compound.

Phosphoproteomics Workflow cluster_0 Sample Preparation cluster_1 Phosphopeptide Enrichment cluster_2 Mass Spectrometry & Data Analysis lysis Cell Lysis with Phosphatase Inhibitors digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Enrichment (e.g., TiO2, IMAC) digestion->enrichment desalting Desalting enrichment->desalting lcms LC-MS/MS Analysis desalting->lcms identification Peptide Identification & Quantification lcms->identification pathway_analysis Signaling Pathway Analysis identification->pathway_analysis

Figure 3: A typical workflow for a phosphoproteomics experiment.

Key Steps in a Phosphoproteomics Workflow:

  • Sample Preparation:

    • Lyse cells in the presence of phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment:

    • Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is crucial. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[14]

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry to identify and quantify the phosphorylated peptides.

  • Data Analysis:

    • Identify the specific phosphorylation sites and quantify their abundance changes between different conditions.

    • Perform pathway analysis to identify the signaling networks that are affected by the compound.

Integrating Multi-Omics Data for a Holistic MoA View

The true power of these techniques is realized when they are used in a complementary fashion.[4][15][16] For instance, CETSA can confirm that a compound binds to a specific kinase. Phosphoproteomics can then be used to identify the downstream substrates of that kinase that show altered phosphorylation upon compound treatment. Finally, RNA-seq can reveal the downstream transcriptional changes that result from the altered signaling pathway activity. This integrated approach provides a multi-layered validation of the drug's MoA, from direct target engagement to the ultimate cellular response.

Regulatory Considerations

While there are no specific regulatory guidelines that mandate the use of these particular comparative studies for MoA confirmation, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasize the importance of a thorough understanding of a drug's MoA as part of the overall safety and efficacy evaluation.[17][18][19] Providing a comprehensive MoA package that includes data from orthogonal approaches like CETSA, RNA-seq, and phosphoproteomics can significantly strengthen a regulatory submission.

Conclusion

Confirming the mechanism of action is a critical and often challenging aspect of drug discovery and development. By employing a comparative and integrated approach that leverages the strengths of CETSA, RNA-seq, and phosphoproteomics, researchers can build a robust and well-supported model of how their compound exerts its therapeutic effect. This guide provides the foundational knowledge and detailed protocols to empower scientists to design and execute these crucial studies, ultimately leading to the development of safer and more effective medicines.

References

  • Cebola, I. (n.d.). RNA-seq: Step-by-step analysis pipeline for RNA-seq data. GitHub.
  • Conesa, A., et al. (2016).
  • Costa-Silva, J., Domingues, D., & Lopes, F. M. (2017). RNA-Seq differential expression analysis: An extended review and a software tool. PloS one, 12(12), e0190152.
  • Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome biology, 15(12), 550.
  • Love, M. I., et al. (2019). RNA-seq workflow: gene-level exploratory analysis and differential expression. Bioconductor.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Mertins, P., et al. (2018). Reproducible workflow for multiplexed deep-scale proteome and phosphoproteome analysis of tumor tissues by liquid chromatography–mass spectrometry.
  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery.
  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 118–126.
  • Zhou, H., et al. (2013). A pH/acid-controlled IMAC protocol for phosphopeptide purification with high specificity and lower sample loss. In Methods in molecular biology (Vol. 1007, pp. 223-234). Humana Press.
  • Kubota, K., Funabashi, M., & Ogura, Y. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1867(1), 22-27.
  • PatSnap. (2025). What are the ICH guidelines for non-clinical pharmacology studies?
  • Ruprecht, B., et al. (2015). General workflow for MS-based phosphoproteomics. Methods in molecular biology, 1306, 105-117.
  • Vlastaridis, P., et al. (2017). A typical phosphoproteomic workflow. Methods in molecular biology, 1550, 3-15.
  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature reviews Drug discovery, 6(11), 891-903.
  • Svinkina, T., et al. (2015). Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity. Journal of proteome research, 14(3), 1624–1631.
  • CETSA. (n.d.). Publications.
  • Syncell. (n.d.). Collaboration Across Omics: Integrating Spatial Proteomic Discovery with Genomics and Transcriptomics.
  • QIAGEN. (2023). Proteomics and phosphoproteomics data interpretation using QIAGEN Ingenuity Pathway Analysis.
  • Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR protocols, 3(2), 101265.
  • Zhang, T., et al. (2018). Reproducible workflow for multiplexed deep-scale proteome and phosphoproteome analysis of tumor tissues by liquid chromatography–mass spectrometry.
  • Orcutt, S. J., et al. (2021). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. In Methods in Molecular Biology (Vol. 2349, pp. 209-224). Humana, New York, NY.
  • Siron, T. (2021). How can MoA & efficacy assays help drug developers make informed decisions?
  • Lu, Q., et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Methods in Molecular Biology (pp. 249-261). New York, NY: Springer US.
  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA).
  • Dong, Z. C., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6015-6023.
  • ICH. (n.d.). ICH guidelines.
  • Sistare, F. D., et al. (2019). ICH Guidelines: Inception, Revision, and Implications for Drug Development.
  • Li, Y., et al. (2023). Combined transcriptomics and proteomics studies on the effect of electrical stimulation on spinal cord injury in rats. Frontiers in Molecular Neuroscience, 16, 1288825.
  • Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 911135.
  • Wilson, K. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 100-110.
  • Marx, H., et al. (2021). A multi-purpose, regenerable, proteome-scale, human phosphoserine resource for phosphoproteomics.
  • European Medicines Agency. (2009). ICH guideline M3(R2)
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(7), 1896–1906.
  • Longdom Publishing. (n.d.). The Impact of Transcriptomics and Proteomics on Drug Development.
  • Zhang, H., et al. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 11(10), 3017-3033.
  • Petrilli, V., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of medicinal chemistry, 66(6), 3950–3965.
  • Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in pharmacology, 13, 911135.
  • Wang, Y., et al. (2024). Combination of transcriptomics and proteomics for analyzing potential biomarker and molecular mechanism underlying skeletal muscle atrophy.
  • Paul, D., et al. (2015). Integrated Analysis of Transcriptomic and Proteomic Data. Journal of the Indian Institute of Science, 95(1), 69-82.
  • European Medicines Agency. (2021). ICH guideline E8 (R1)
  • Lu, Q., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 27(23), 8279.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Field Analysis (CoMFA) of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold and the Quest for Predictive Models

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutics. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is one such "privileged scaffold."[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[3][4][5] The structural rigidity and hydrogen bonding capabilities of the pyridazine core make it an attractive starting point for rational drug design.

However, synthesizing and testing every possible derivative is an inefficient and resource-intensive strategy. This is where computational methods, specifically three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, become indispensable. Among these, Comparative Molecular Field Analysis (CoMFA) stands as a pioneering and robust technique for correlating the 3D properties of molecules with their biological activities.[6]

This guide provides an in-depth technical overview of the CoMFA methodology as applied to pyridazine derivatives. We will dissect the experimental workflow, explain the causality behind critical procedural choices, compare its performance with alternative methods like CoMSIA, and demonstrate how to interpret its outputs to guide the next generation of drug discovery.

Part 1: Deconstructing CoMFA - From Molecular Fields to Biological Activity

Core Principles

CoMFA operates on a foundational principle: changes in a molecule's biological activity are correlated with changes in the shape and charge of its surrounding non-covalent interaction fields.[6] It quantifies the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a series of aligned molecules and uses statistical methods to build a predictive model. The central assumption is that all molecules in the dataset bind to the same target in a similar orientation or "binding mode."[7]

The CoMFA Workflow: A Step-by-Step Overview

The entire CoMFA process is a logical sequence designed to translate 3D molecular structures into a statistically valid predictive model. Each step is crucial for the integrity of the final output.

CoMFA_Workflow cluster_DataPrep Data Preparation cluster_CoreAnalysis CoMFA Core Analysis cluster_Validation Model Validation & Interpretation A Dataset Selection (Training & Test Sets) B 3D Structure Generation & Energy Minimization A->B C Molecular Alignment (Critical Step) B->C D Grid Box Generation C->D E Field Calculation (Steric & Electrostatic) D->E F PLS Statistical Analysis E->F G Internal & External Validation (q², r², r²_pred) F->G G->F Refine Model H Contour Map Visualization G->H I Guide New Compound Design H->I

Caption: The standard workflow for a Comparative Molecular Field Analysis (CoMFA) study.

Part 2: A Validated Experimental Protocol for Pyridazine CoMFA

This section outlines a generalized, self-validating protocol for conducting a CoMFA study on a series of pyridazine derivatives. The causality behind each step is explained to emphasize its importance.

Step 1: Dataset Curation and Preparation

  • Selection: Assemble a dataset of pyridazine derivatives with a consistent biological activity endpoint (e.g., IC₅₀, Kᵢ). For robust modeling, activity values should span at least 3-4 orders of magnitude. Convert these values to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).

  • Division: Partition the dataset into a training set (typically ~75-80% of the compounds) to build the model and a test set (~20-25%) to validate its predictive power.

    • Causality: The test set acts as an independent, unbiased check on the model's ability to predict the activity of new, unseen compounds. A model that only performs well on the data it was trained on is not useful for prospective design.

Step 2: Molecular Modeling and Alignment

  • Structure Generation: Sketch each molecule in 2D and convert it to a 3D structure. Assign proper atom types and calculate partial atomic charges (e.g., using Gasteiger-Hückel or AM1-BCC methods).

  • Conformational Analysis: For flexible molecules, perform a conformational search to identify the lowest energy conformer, as this is often assumed to be the bioactive conformation.

  • Alignment (The Most Critical Step): Superimpose all molecules of the training and test sets based on a common structural feature. For pyridazine derivatives, the pyridazine ring itself often serves as an excellent, rigid alignment template.

    • Causality: CoMFA calculates field values at fixed grid points. A consistent alignment ensures that the calculated differences in field values at any given point are due to actual structural variations between molecules (e.g., different substituents) rather than arbitrary differences in orientation. An inconsistent alignment will lead to a noisy, non-predictive model.

Step 3: CoMFA Field Generation and Statistical Analysis

  • Grid Definition: Place the aligned molecules within a 3D grid box that extends beyond the molecular dimensions (typically 4 Å in all directions).[8] The grid spacing is usually set to 1-2 Å.

  • Field Calculation: At each grid point, calculate the steric and electrostatic interaction energies between the molecule and a probe atom. A standard probe is an sp³ hybridized carbon atom with a +1.0 charge.[9] Energy values are truncated at a cutoff of 30 kcal/mol to reduce the influence of extremely high values.[8]

  • PLS Analysis: The resulting matrix (thousands of grid points vs. dozens of compounds) is analyzed using Partial Least Squares (PLS) regression.[10] PLS is essential for handling datasets with more variables than observations and for identifying the latent variables that best correlate the CoMFA fields with biological activity.

Step 4: Rigorous Model Validation A protocol is only trustworthy if it is self-validating. The following statistical metrics are non-negotiable for assessing a CoMFA model's quality.

  • Internal Validation (Leave-One-Out Cross-Validation): The model is repeatedly built with one compound left out of the training set, and the activity of that compound is predicted. The result is the cross-validated correlation coefficient, (or r²cv).

    • Trustworthiness: A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.[9][11]

  • Non-Cross-Validated Correlation: A final model is built using all training set compounds. The correlation coefficient, , indicates the model's goodness-of-fit for the training data.

    • Causality: A high r² (e.g., >0.9) but a low q² (<0.5) is a red flag for overfitting, where the model has memorized the training data noise rather than learning the underlying structure-activity relationship.

  • External Validation: The finalized model is used to predict the activity of the compounds in the external test set. The predictive correlation coefficient, r²_pred , is calculated.

    • Trustworthiness: An r²_pred value greater than 0.6 is a strong indicator that the model can be reliably used for designing new compounds.[11]

Part 3: Comparative Analysis - CoMFA vs. CoMSIA for Pyridazine Derivatives

While CoMFA is powerful, an alternative method, Comparative Molecular Similarity Indices Analysis (CoMSIA), often provides a more nuanced model. The choice between them is a key experimental decision.

CoMSIA extends the CoMFA concept by calculating similarity indices using a Gaussian function, which avoids the abrupt energy cutoffs of CoMFA's Lennard-Jones and Coulombic potentials.[12][13] This makes CoMSIA less sensitive to small shifts in molecular alignment.[13] Crucially, it also introduces three additional physicochemical fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor .[8]

FeatureComparative Molecular Field Analysis (CoMFA) Comparative Molecular Similarity Indices (CoMSIA)
Fields Steric, ElectrostaticSteric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor
Potential Function Lennard-Jones & Coulombic (abrupt drop-off)Gaussian-type function (smooth, continuous)
Alignment Sensitivity High; small shifts can cause large energy changes.Lower; less sensitive to minor alignment variations.[13]
Contour Maps Can have disjointed, complex shapes due to cutoffs.Generally smoother and easier to interpret.
Best Suited For Systems where steric and electrostatic effects dominate.Systems where hydrophobicity or H-bonding are also key drivers of activity.
Performance Data from Published Studies

The following table summarizes results from 3D-QSAR studies on pyridazine-related scaffolds, providing a direct comparison of model performance.

Target/ActivityScaffold TypeModelq² (r²cv)r²_predReference
PTP1B InhibitionPyridazine AnalogsCoMFA0.6190.990Not Reported[14]
HIV-1 NNRT InhibitionPyridinone DerivativesCoMFA0.706Not Reported0.720[15]
HIV-1 NNRT InhibitionPyridinone DerivativesCoMSIA0.723Not Reported0.750[15]
Anticancer (HT-29)Dihydropyridine Derivs.CoMFA0.700Not Reported0.650[8]
Anticancer (HT-29)Dihydropyridine Derivs.CoMSIA0.639Not Reported0.610[8]
α₁ₐ-AR AntagonismN-aryl/N-nitrogen ClassCoMFA0.840Not Reported0.694[9]
α₁ₐ-AR AntagonismN-aryl/N-nitrogen ClassCoMSIA0.840Not Reported0.671[9]

Analysis: The data shows that both CoMFA and CoMSIA can generate statistically robust and predictive models for pyridazine-like heterocycles. In the case of HIV-1 NNRT inhibitors, CoMSIA yielded a slightly more predictive model (r²_pred of 0.750 vs 0.720), suggesting that factors like hydrophobicity or hydrogen bonding, captured by CoMSIA, play a significant role in their activity.[15] This highlights the importance of considering the target's binding site properties when choosing a method.

Part 4: Visualizing the SAR - Interpreting CoMFA Contour Maps

The true power of CoMFA in drug design lies in its graphical output: 3D contour maps. These maps show regions in space where modifying a molecule's properties is predicted to increase or decrease its biological activity.

  • Steric Maps:

    • Green Contours: Indicate regions where bulky, sterically favored groups will enhance activity.

    • Yellow Contours: Indicate regions where bulky groups will decrease activity (steric hindrance).

  • Electrostatic Maps:

    • Blue Contours: Show where positive electrostatic potential (e.g., from an electropositive group) is favored.

    • Red Contours: Show where negative electrostatic potential (e.g., from an electronegative atom like Oxygen or Nitrogen) is favored.

CoMFA_Map cluster_legend Contour Map Legend cluster_molecule Design Hypothesis Steric_Favored Steric Favorable Steric_Unfavored Steric Unfavorable Elec_Pos_Favored Positive Charge Favorable Elec_Neg_Favored Negative Charge Favorable mol Pyridazine Core R1 R1 mol->R1 R2 R2 mol->R2 Green_Contour Red_Contour caption Hypothetical CoMFA map guiding pyridazine optimization.

Caption: Hypothetical CoMFA map guiding pyridazine optimization.

In the diagram above, the model suggests that placing a larger, bulkier group at the R1 position (within the green contour) would increase activity. Simultaneously, the red contour near R2 suggests that a group with negative electrostatic potential at that position is beneficial for activity. This visual feedback transforms the statistical model into a practical guide for the medicinal chemist.

Conclusion and Outlook

Comparative Molecular Field Analysis is a time-tested and powerful tool for elucidating the 3D structure-activity relationships of pyridazine derivatives. Its ability to generate intuitive, visual models makes it an invaluable asset in lead optimization. When compared with alternatives like CoMSIA, the choice of method should be guided by a hypothesis about the key intermolecular forces driving ligand-receptor recognition.

The future of 3D-QSAR lies in its integration with other computational techniques. Using docking-based alignments for CoMFA can ground the model in the structural reality of the protein target.[15] Furthermore, the emergence of open-source implementations of these methods promises to make powerful tools like CoMSIA more accessible to the wider scientific community, democratizing rational drug design and accelerating the discovery of new pyridazine-based medicines.[13]

References

  • Jahagirdar, D., et al. (2007). CoMFA based de novo design of pyridazine analogs as PTP1B inhibitors. Journal of Molecular Graphics and Modelling, 26(1), 117-23. [Link]
  • Kushwaha, N., & Singh, S. K. (2011). Comparative molecular field analysis (CoMFA): A modern approach towards drug design. Indian Journal of Pharmaceutical Sciences. [Link]
  • Klebe, G. (n.d.). Comparative Molecular Field Analysis (CoMFA). SciSpace. [Link]
  • Slideshare. (n.d.).
  • Yuan, H., et al. (2011). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. Molecules, 16(11), 9553-9574. [Link]
  • Chen, H., et al. (2002). Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Journal of Agricultural and Food Chemistry, 50(1), 120-6. [Link]
  • Sakthivel, S., et al. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science. [Link]
  • Indian Journal of Pharmaceutical Sciences. (n.d.). comparative-molecular-field-analysis-comfa--a-modern-approach-towards-drug-design.pdf. [Link]
  • Shao, X., et al. (2007). Docking-based CoMFA and CoMSIA Studies of Non-Nucleoside Reverse Transcriptase Inhibitors of the Pyridinone Derivative Type.
  • Acta Scientific. (2017).
  • Al-Qalaff, M. I., et al. (2013). CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 14(3), 6526-6540. [Link]
  • Kim, J. R., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(12), 2969-2980. [Link]
  • ResearchGate. (n.d.).
  • Kourany, E., et al. (2013). CoMFA and CoMSIA 3D QSAR models for a series of some condensed thieno[2,3-d]pyrimidin-4(3H)-ones with antihistaminic (H1) activity. Medicinal Chemistry Research, 22(10), 4692-4703. [Link]
  • ResearchGate. (n.d.).
  • Ortiz, D. L., et al. (2024). Py-CoMSIA: An Open-Source Implementation of Comparative Molecular Similarity Indices Analysis in Python. International Journal of Molecular Sciences, 25(11), 5940. [Link]
  • ResearchGate. (n.d.). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. [Link]
  • ResearchGate. (n.d.).
  • Dahlgren, C., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3734. [Link]
  • Al-Ghorbani, M., et al. (2022).
  • ResearchGate. (n.d.). 3D-QSAR and Biological Activity. [Link]
  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry, 14(8), 1545-1565. [Link]

Sources

Safety Operating Guide

Mastering Chemical Disposal: A Guide to 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safe and Compliant Disposal

In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS No. 74557-73-6), grounding every recommendation in established safety principles and regulatory compliance.

Core Safety Directives: Understanding the Hazard Profile

GHS Precautionary Statements and Hazard Analysis:

Based on available data, this compound should be handled as a hazardous substance.[1][2] The crucial GHS precautionary statement P501, "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal," explicitly dictates that this chemical must not be discarded as common waste.[1][2]

Analysis of the closely related compound, 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, reveals the following GHS hazard classifications, which should be cautiously extrapolated to the methylated analogue[4]:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning): May cause respiratory irritation.

This hazard profile necessitates the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles, preventing serious eye irritation.[4]
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[5]
Body Protection A standard laboratory coat.Protects against incidental skin contact with contaminated surfaces.
Respiratory Protection To be used in a well-ventilated area or under a certified fume hood. Avoid generating dust from the solid compound.[1][2][6]Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[4][6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory adherence. This workflow is designed to be a self-validating system, minimizing risks at each stage.

Diagram: Disposal Workflow for this compound

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation Phase cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Designate a Satellite Accumulation Area (SAA) A->B Safety First C 3. Collect Waste in a Labeled, Compatible Container B->C Regulatory Compliance D 4. Segregate from Incompatible Waste Streams C->D Prevent Reactions E 5. Store Container in Designated SAA D->E Safe Holding F 6. Arrange for Professional Waste Disposal E->F Final Step

Caption: A flowchart illustrating the key stages for the safe disposal of chemical waste.

Detailed Methodologies:

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste material, ensure all PPE outlined in Table 1 is correctly worn. This is a non-negotiable first step to mitigate any direct exposure risks.

Step 2: Designate a Satellite Accumulation Area (SAA) Identify a designated SAA within your laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel. The SAA should be clearly marked as a hazardous waste accumulation point.

Step 3: Collect Waste in a Labeled, Compatible Container

  • Container Selection: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended. The container must be in good condition, with no leaks or cracks.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the date when waste was first added to the container.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid residue or contaminated materials (e.g., weighing paper, gloves) into the designated waste container. Avoid creating dust.

    • Liquid Waste (Solutions): If the compound is in solution, pour the waste into the designated liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 4: Segregate from Incompatible Waste Streams It is critical to store this waste separately from incompatible chemicals. As a carboxylic acid and a pyridazine derivative, it should not be mixed with:

  • Strong Bases: To avoid a potentially vigorous acid-base reaction.

  • Strong Oxidizing Agents: To prevent the risk of an exothermic and potentially explosive reaction.

  • Reactive Metals: Such as alkali metals, to avoid a hazardous reaction.

Step 5: Store Container in Designated SAA Place the securely capped and labeled waste container in the designated SAA. Ensure the container is kept closed at all times, except when adding waste.

Step 6: Arrange for Professional Waste Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste. Provide them with the full chemical name and any available hazard information. The disposal must be conducted at an approved treatment and disposal facility in accordance with all local, state, and federal regulations.

Spill Management and Emergency Procedures

In the event of an accidental spill, immediate and correct action is crucial to mitigate hazards.

For a Small Spill (Solid):

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.

  • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Wash the area with soap and water.

For a Small Spill (Liquid Solution):

  • Absorb the spill with an inert material, such as vermiculite or sand.

  • Collect the absorbent material and spilled substance into a sealed, labeled container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

By adhering to this comprehensive disposal protocol, you contribute to a culture of safety and environmental responsibility within your laboratory. This structured approach not only ensures regulatory compliance but also builds a foundation of trust in our collective commitment to safe scientific practice.

References

  • BenchChem. (2025). Navigating the Safe Handling of Hexahydropyridazine: A Guide for Laboratory Professionals.
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

Sources

Mastering the Safe Handling of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. While 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS No. 74557-73-6) is a key building block, its safe handling is paramount to both personal safety and the integrity of your research. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for its use, ensuring every step is a self-validating system of safety.

Hazard Analysis: Understanding the "Why" Behind the "How"

Data for analogous compounds, such as 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid and other derivatives, consistently indicate the following GHS hazard classifications:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

These hazards are the cornerstone of our procedural recommendations. The carboxylic acid group contributes to potential skin and eye irritation, while the fine, powdered nature of many organic solids contributes to the risk of respiratory tract irritation upon inhalation.[4]

Summary of Key Hazards & Recommended PPE
Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritationLab Coat: Chemical-resistant, fully buttoned. Gloves: Chemical-resistant nitrile or butyl rubber gloves. Inspect before use and replace immediately if contaminated. Footwear: Fully enclosed, chemical-resistant shoes.
Eye Contact H319: Causes serious eye irritationSafety Goggles: Chemical splash goggles meeting ANSI Z87.1 or EN166 standards are mandatory. Face Shield: Recommended over goggles during operations with a high risk of dust generation or splashing (e.g., weighing, transferring large quantities).
Inhalation H335: May cause respiratory irritationVentilation: Handle exclusively within a certified chemical fume hood to minimize dust and vapor inhalation. Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be required based on a site-specific risk assessment.

The Core Protocol: A Step-by-Step Operational Workflow

Adherence to a strict operational protocol is crucial for minimizing exposure. This workflow is designed as a closed-loop system, where each step validates the safety of the next.

Workflow Diagram: From Preparation to Disposal

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling & Disposal prep_area Designate & Prepare Fume Hood gather_mat Assemble Materials (Glassware, Spatulas) prep_waste Prepare Labeled Hazardous Waste Containers don_coat Lab Coat prep_waste->don_coat don_goggles Goggles/Face Shield don_coat->don_goggles don_gloves Gloves (Inspect First) don_goggles->don_gloves weigh Weigh Compound (in Fume Hood) don_gloves->weigh transfer Transfer to Reaction Vessel weigh->transfer decon Decontaminate Surfaces & Glassware transfer->decon dispose_solid Dispose of Contaminated Solid Waste (Gloves, etc.) decon->dispose_solid doff_ppe Doff PPE Correctly dispose_solid->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A logical workflow for handling this compound.

Detailed Methodology

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust.[4]

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly (check airflow monitor) before beginning any work.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and appropriately labeled hazardous waste containers before bringing the chemical into the hood.

2. Donning Personal Protective Equipment (PPE):

  • Body Protection: A chemical-resistant lab coat must be worn and kept fully buttoned.

  • Eye and Face Protection: Wear chemical splash goggles. For tasks with a higher risk of dust generation, such as weighing out large quantities, a face shield should be worn over the goggles.[5]

  • Hand Protection: Wear chemical-resistant gloves (e.g., disposable nitrile gloves).[5] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the glove immediately, wash your hands, and don a new glove.

3. Handling the Compound:

  • Weighing: To minimize dust, weigh the compound on a weigh boat or paper inside the fume hood. Avoid pouring the powder from a height.

  • Transfers: Use a spatula to carefully transfer the solid. If making a solution, add the solid to the solvent slowly to avoid splashing. Always add acid or acidic compounds to water or other solvents, not the other way around, to control any potential exothermic reactions.

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly using an appropriate solvent and then soap and water.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order:

    • Remove gloves first, peeling them off without touching the outer surface.

    • Remove the face shield (if used) and goggles.

    • Remove the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency and Disposal Plans: Proactive Safety Measures

Emergency Procedures
Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] If skin irritation occurs, seek medical advice.[1][8]
Eye Contact Immediately flush eyes cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill For small spills, control with a neutralizing agent or an inert absorbent material (like vermiculite). Scoop the material into a suitable, labeled container for hazardous waste. Ensure you are wearing appropriate PPE during cleanup. Prevent the material from entering drains.[6]
Disposal Plan: A Critical Component of the Chemical Lifecycle

Proper disposal is mandated by regulatory bodies and is essential for environmental and personal safety.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous solid waste container.[4]

  • Container Management: Keep hazardous waste containers closed when not in use. Store them in a well-ventilated area, away from incompatible materials.[1][8]

  • Final Disposal: Dispose of the contents and container according to all applicable local, state, and federal regulations.[1][8] This typically involves collection by your institution's Environmental Health and Safety (EHS) department.

By integrating this expert-driven, safety-first approach, you can handle this compound with the confidence that comes from a deep understanding of its properties and the robust procedures designed to mitigate risk.

References

  • Pyridazine - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductSafety.aspx?_ID=10091&_Name=Pyridazine
  • This compound. Echemi. URL: https://www.echemi.com/products/pid2135981-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic-acid.html
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem. URL: https://www.benchchem.com/product/bchm0019485/sds
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. URL: https://leelinework.com/what-ppe-should-you-wear-when-handling-acid/
  • SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/22490
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Virginia Tech Environmental, Health and Safety. URL: https://ehs.vt.edu/sops/EHS-SOP-0012-Use-of-Caustics-and-Acids.html
  • 6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid. AK Scientific, Inc. URL: https://www.aksci.com/sds/S894_sds.pdf
  • 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | C5H4N2O3 | CID 12338786. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12338786
  • SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/739812
  • SAFETY DATA SHEET. Thermo Fisher Scientific. URL: https://www.fishersci.com/sds/97194/CC30904DA
  • 2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. AK Scientific, Inc. URL: https://www.aksci.com/sds/T649_sds.pdf

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.